molecular formula C12H12N2O3S B1603446 Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate CAS No. 218631-55-1

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Cat. No.: B1603446
CAS No.: 218631-55-1
M. Wt: 264.3 g/mol
InChI Key: UBSRFDCUXNFFFV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRFDCUXNFFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592587
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-55-1
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure of considerable interest to researchers, scientists, and drug development professionals.[1][2] This scaffold is a core component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile building block in medicinal chemistry. This guide provides a comprehensive technical overview of a robust and efficient method for the synthesis of a specific, highly functionalized derivative: Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate.

This document will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, elucidate the underlying reaction mechanism, and discuss the importance of this class of molecules in modern drug discovery.

Strategic Approach: A One-Pot Hantzsch Thiazole Synthesis

For the synthesis of this compound, a one-pot modification of the classic Hantzsch thiazole synthesis is the preferred method.[2][5] This approach is favored for its efficiency, atom economy, and operational simplicity, as it circumvents the need to isolate the often lachrymatory and unstable α-halo ketone intermediate.[5] The strategy involves the in situ generation of the α-bromo β-ketoester from the corresponding β-ketoester, followed by immediate condensation with thiourea to form the thiazole ring.

The selection of a one-pot protocol significantly streamlines the synthetic process, reducing reaction time and minimizing potential losses associated with intermediate purification steps.[1] This makes the method highly suitable for both laboratory-scale synthesis and potential scale-up operations.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate208.211.0 eqStarting β-keto ester
N-Bromosuccinimide (NBS)177.981.1 eqBrominating agent
Thiourea76.121.2 eqSource of the N-C-S unit
Ethanol46.07Solvent
Acetic Acid60.05Catalyst (optional)
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in ethanol.

  • α-Bromination: To the stirred solution, add N-bromosuccinimide (1.1 eq). The addition should be done portion-wise at room temperature to control any potential exotherm. The reaction mixture is then stirred at room temperature. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC) until the starting β-keto ester is consumed. This step generates the key intermediate, methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate, in situ. The use of NBS is advantageous as it is a solid, crystalline source of electrophilic bromine, making it easier to handle than liquid bromine.

  • Thiazole Ring Formation: Once the bromination is complete, add thiourea (1.2 eq) to the reaction mixture. A catalytic amount of acetic acid can be added to facilitate the condensation.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their chemical environments.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, C=N).

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step, one-pot process.

Synthesis_Workflow Start Methyl 3-(4-methoxyphenyl)-3-oxopropanoate + NBS Intermediate In situ generation of Methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate Start->Intermediate α-Bromination Reaction Hantzsch Condensation (Reflux in Ethanol) Intermediate->Reaction Thiourea Thiourea Thiourea->Reaction Purification Work-up & Purification Reaction->Purification Product This compound Purification->Product

A high-level overview of the one-pot synthesis.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The formation of the thiazole ring proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft and highly nucleophilic center, attacks the electrophilic α-carbon of the in situ generated methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate. This is an SN2 reaction that displaces the bromide ion, forming an isothiouronium salt intermediate.

  • Tautomerization and Cyclization: The isothiouronium salt can exist in equilibrium with its tautomeric form. An intramolecular cyclization then occurs where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketoester. This step forms a five-membered ring intermediate.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system. This step is often acid-catalyzed and is a key driving force for the reaction.

  • Aromatization: The final step involves tautomerization of the exocyclic imine to the endocyclic amine, leading to the formation of the aromatic 2-aminothiazole ring. This aromatization provides a significant thermodynamic driving force for the overall reaction.

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Isothiouronium Isothiouronium Salt Intermediate Thiourea->Isothiouronium Nucleophilic Attack (SN2) AlphaBromoKetoester Methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate (Electrophile) AlphaBromoKetoester->Isothiouronium CyclizedIntermediate Tetrahedral Intermediate (Five-membered ring) Isothiouronium->CyclizedIntermediate Intramolecular Cyclization DehydratedIntermediate Dehydrated Intermediate CyclizedIntermediate->DehydratedIntermediate Dehydration (-H2O) Product This compound (Aromatic Product) DehydratedIntermediate->Product Tautomerization/ Aromatization

Key steps in the Hantzsch thiazole synthesis mechanism.

Applications and Future Directions

Derivatives of 2-aminothiazole-5-carboxylate are actively being investigated in drug discovery for their potential therapeutic applications. The presence of the 4-methoxyphenyl group and the methyl ester at the 5-position provides opportunities for further chemical modification to explore structure-activity relationships (SAR). These compounds have been reported to exhibit a range of biological activities, including:

  • Anticancer Activity: The 2-aminothiazole scaffold is a key component of several kinase inhibitors used in oncology.[6]

  • Antimicrobial Properties: These compounds have also shown promise as antibacterial and antifungal agents.[7]

The synthesis of this compound provides a valuable starting point for the development of new chemical entities with potential therapeutic value. Further research could focus on the derivatization of the 2-amino group or the ester functionality to generate a library of compounds for biological screening.

Conclusion

This technical guide has outlined a robust and efficient one-pot synthesis of this compound based on the Hantzsch thiazole synthesis. The provided protocol, along with the mechanistic insights and visualization of the workflow, offers a comprehensive resource for researchers and scientists working in the field of medicinal chemistry and drug development. The strategic choice of a one-pot reaction enhances the practicality of this synthesis, making it an attractive method for accessing this important class of heterocyclic compounds. The continued exploration of 2-aminothiazole derivatives holds significant promise for the discovery of novel therapeutic agents.

References

  • HETEROCYCLES, Vol. 85, No. 8, 2012. A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. The reaction underwent a one-pot α-bromination/cyclization process. [Link: https://www.heterocycles.jp/library/85/8/1939]
  • BenchChem. One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols. [Link: https://www.benchchem.
  • ResearchGate. Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link: https://www.researchgate.
  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link: https://www.tandfonline.com/doi/full/10.1080/17415993.2011.637402]
  • Semantic Scholar. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. [Link: https://www.semanticscholar.org/paper/Exploring-the-synthetic-developments-and-potential-of-a-review-Gouda-Panda/2f6c9d7b9e0a8d6e3c5a3b9d8c9e0a8d6e3c5a3b]
  • ResearchGate. A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. [Link: https://www.researchgate.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link: https://www.jocpr.
  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. [Link: https://patents.google.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link: https://www.mdpi.com/1420-3049/26/5/1449]
  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753335/]
  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. [Link: https://patents.google.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wenshi/2e2b3d4e5f6a7b8c9d0e1f2g3h4i5j6k7l8m9n0o]
  • Organic Chemistry Portal. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. [Link: https://www.organic-chemistry.org/abstracts/lit3/068.shtm]
  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link: https://www.mdpi.com/1422-0067/23/17/9892]
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488804/]
  • PubChem. 2-Amino-4-(4-methoxyphenyl)thiazole. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/159644]

Sources

A Practical Guide to the One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a highly efficient, one-pot synthesis method for 2-amino-4-methylthiazole-5-carboxylate derivatives. These heterocyclic compounds are crucial building blocks in medicinal chemistry and drug discovery, finding applications in the development of anti-inflammatory, antibacterial, and anticancer agents.[1][2] This document offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, and insights into the optimization of reaction conditions. The presented methodology, a modification of the classic Hantzsch thiazole synthesis, offers significant advantages over traditional multi-step procedures, including reduced reaction times, simplified work-up, and improved overall yields.[1]

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][3] Derivatives of 2-amino-4-methylthiazole-5-carboxylate, in particular, serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antimicrobial and antineoplastic agents.[1][2][4] For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a vital precursor for the synthesis of the antibiotic Cefditoren pivoxil.[5] The development of efficient and scalable synthetic routes to these derivatives is therefore of paramount importance to the pharmaceutical industry.

Traditional synthetic approaches often involve a two-step process: the initial synthesis and isolation of an α-haloketone, followed by a separate condensation reaction with a thiourea derivative.[1] These methods are frequently hampered by laborious purification procedures and low overall yields.[1] The one-pot methodology detailed herein circumvents these issues by combining the halogenation and cyclization steps into a single, streamlined process.[1][5]

The One-Pot Synthetic Strategy: A Mechanistic Overview

The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives is a practical and efficient application of the Hantzsch thiazole synthesis.[6][7][8][9] The overall transformation involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), a halogenating agent (typically N-bromosuccinimide, NBS), and a thiourea or N-substituted thiourea derivative.[1][10]

The reaction proceeds through two key stages within the same reaction vessel:

  • In Situ α-Halogenation: The reaction is initiated by the α-bromination of the β-ketoester, ethyl acetoacetate, by N-bromosuccinimide (NBS). This step generates the highly reactive intermediate, ethyl 2-bromo-3-oxobutanoate, without the need for its isolation.[1]

  • Condensation and Cyclization: The subsequently added thiourea derivative acts as a binucleophile. The sulfur atom attacks the electrophilic carbon bearing the bromine, and the amino group condenses with the ketone carbonyl. An intramolecular cyclization followed by dehydration yields the final 2-amino-4-methylthiazole-5-carboxylate derivative.

This "one-pot" approach significantly improves the efficiency of the synthesis by minimizing handling losses and reducing the overall reaction time.[1][5]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. This procedure can be adapted for the synthesis of various N-substituted derivatives by using the appropriate N-substituted thiourea.

Materials and Reagents
  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Standard laboratory glassware and magnetic stirrer

Reaction Procedure
  • Initial Setup: In a round-bottom flask equipped with a magnetic stir bar, a mixture of water and tetrahydrofuran (THF) is prepared as the solvent system.[5] Ethyl acetoacetate is then added to the solvent mixture.

  • Bromination: The flask is cooled in an ice bath (below 0°C). N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution while stirring.[1]

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).[1]

  • Thiourea Addition and Cyclization: Once the starting ethyl acetoacetate is consumed, thiourea is added to the reaction mixture.[1]

  • Heating: The reaction mixture is then heated to 80°C for approximately 2 hours to facilitate the cyclization and formation of the thiazole ring.[1]

  • Work-up and Isolation: After cooling, the resulting thiazole salt precipitate is collected. The product is then basified with an ammonia solution and purified to yield the final ethyl 2-amino-4-methylthiazole-5-carboxylate.[5]

Data Presentation: Reaction Parameters and Yields

The one-pot synthesis is versatile and can be applied to a range of substituted thioureas to generate a library of 2-amino-4-methylthiazole-5-carboxylate derivatives. The following table summarizes typical reaction outcomes for various substrates.

EntryR-group on ThioureaProductReaction Time (h)Yield (%)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate272
2AllylEthyl 2-(allylamino)-4-methylthiazole-5-carboxylate276
3IsopropylEthyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate262
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate250

Data adapted from Meng et al. (2014).[1][10]

Visualizing the Workflow

The following diagram illustrates the streamlined workflow of the one-pot synthesis method.

OnePotSynthesis cluster_reagents Starting Materials cluster_process One-Pot Reaction cluster_output Final Product ethyl_acetoacetate Ethyl Acetoacetate bromination α-Bromination (in situ) ethyl_acetoacetate->bromination nbs N-Bromosuccinimide nbs->bromination thiourea Thiourea Derivative cyclization Condensation & Cyclization thiourea->cyclization bromination->cyclization Intermediate product 2-Amino-4-methylthiazole- 5-carboxylate Derivative cyclization->product

Caption: Workflow of the one-pot synthesis.

Conclusion and Future Perspectives

The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives represents a significant advancement in the efficient production of these valuable pharmaceutical intermediates. This method is characterized by its operational simplicity, good to excellent yields, and mild reaction conditions.[1][10] The ability to generate a diverse range of derivatives by simply varying the thiourea starting material makes this a powerful tool for drug discovery and development. Future research in this area may focus on the development of even more environmentally benign solvent systems and the exploration of catalytic, asymmetric variations of this reaction to produce chiral thiazole derivatives.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2012).
  • El-Subbagh, H. I., & Al-Obaid, A. M. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European journal of medicinal chemistry, 76, 170–181. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-30. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. (n.d.). [Link]

  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9353-9364. [Link]

Sources

Physicochemical properties of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This heterocyclic motif is integral to molecules demonstrating anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a focal point for drug discovery and development.[4][5] This guide focuses on a specific derivative, This compound (CAS No: 218631-55-1), a molecule that combines the potent 2-aminothiazole core with functional groups that are critical for modulating pharmacokinetic and pharmacodynamic properties.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the compound's core physicochemical properties, synthesis, and analytical characterization, offering field-proven insights into the causality behind experimental choices and methodologies.

Molecular Structure and Core Properties

The structural architecture of this compound features a central 2-aminothiazole ring. This core is substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl carboxylate group. These substitutions are not trivial; the methoxy group can influence metabolic stability and receptor interactions, while the methyl ester provides a handle for further chemical modification, for instance, into amides or other bioisosteres.[6]

PropertyValue / DescriptionSource
CAS Number 218631-55-1[7]
Molecular Formula C₁₂H₁₂N₂O₃S[7][]
Molecular Weight 264.3 g/mol [7]
IUPAC Name methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate[]
Monoisotopic Mass 264.05686342 Da[9]
Topological Polar Surface Area (TPSA) 103 Ų[9]
Computed LogP (XLogP3-AA) 2.4[9]
Hydrogen Bond Donors 1 (the amino group)-
Hydrogen Bond Acceptors 6 (2xN, 3xO)[9]
Structural Isomerism: Tautomerism

A critical physicochemical aspect of the 2-aminothiazole ring is its capacity for tautomerism. The molecule predominantly exists in the amino form, but it can equilibrate with its imino tautomer. This equilibrium is influenced by the solvent, pH, and substitution pattern. Understanding this behavior is vital, as the different tautomers present distinct hydrogen bonding patterns and reactivity profiles, which can significantly affect receptor binding and metabolic pathways.[2][10]

Caption: Amino-imino tautomerism in the 2-aminothiazole core.

Synthesis and Purification

The synthesis of 2-aminothiazole derivatives is most famously achieved via the Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thiourea derivative. For the title compound, a "one-pot" variation is highly efficient, starting from a β-ketoester, which undergoes in-situ bromination followed by cyclization with thiourea.[11] This approach is advantageous as it simplifies the operational workflow and avoids the isolation of the often lachrymatory α-bromo intermediate.

Experimental Protocol: One-Pot Hantzsch Synthesis

This protocol is an adapted, representative methodology based on established procedures for similar structures.[11][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve methyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent system such as tetrahydrofuran (THF) and water.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in THF. The reaction is monitored by TLC for the consumption of the starting material. This step generates the α-bromo β-ketoester intermediate in situ.

  • Cyclization: To the same reaction mixture, add thiourea (1.0-1.2 eq).

  • Heating: Heat the reaction mixture to reflux (typically 65-80 °C) for 2-6 hours. The progress of the cyclization is monitored by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF. The resulting aqueous slurry contains the hydrobromide salt of the product.

  • Basification: Neutralize the mixture by the slow addition of an aqueous base (e.g., ammonia water or sodium bicarbonate solution) until the pH is ~8-9, precipitating the free base.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

synthesis_workflow start Methyl 3-(4-methoxyphenyl)-3-oxopropanoate + Thiourea step1 Dissolve in THF/Water Cool to 0-5 °C start->step1 step2 Add N-Bromosuccinimide (NBS) (In-situ Bromination) step1->step2 step3 Heat to Reflux (Cyclization) step2->step3 step4 Cool & Remove THF step3->step4 step5 Neutralize with Base (pH 8-9) (Precipitation) step4->step5 end Isolate by Filtration Wash & Dry step5->end

Caption: Workflow for the one-pot Hantzsch synthesis.

Purification

For drug discovery applications, high purity is paramount. The crude product from the synthesis can be purified by the following methods:

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A suitable solvent system might include ethanol, methanol, or mixtures of THF and hexane.[13] The choice of solvent is critical; it should fully dissolve the compound at an elevated temperature but afford low solubility at room or sub-ambient temperatures.

  • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexane as the eluent.

Core Physicochemical Parameters

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterExpected Value / PropertySignificance in Drug Development
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF.[6]Affects formulation, bioavailability, and assay methods.
pKa Basic (2-amino group); Weakly basic (thiazole N).Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
Lipophilicity (LogP) ~2.4 (computed)Governs membrane permeability and interaction with hydrophobic pockets in target proteins.
Melting Point Expected to be a high-melting solid (>200 °C).[14]Indicates crystal lattice energy and purity.
Protocol: Kinetic Solubility Determination

Causality: This assay is a high-throughput method to predict the thermodynamic solubility of a compound under physiologically relevant aqueous conditions, which is crucial for early-stage drug discovery.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.

  • Measurement: Analyze the plate using a nephelometer to measure light scattering from any precipitate. Alternatively, filter the samples and measure the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.

  • Quantification: Compare the result to a calibration curve to determine the final concentration, which represents the kinetic solubility.

Protocol: pKa Determination by Potentiometric Titration

Causality: Precisely knowing the pKa values is essential for developing salt forms, predicting behavior in the gastrointestinal tract, and building accurate structure-activity relationship models.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a mixed solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Titrate the solution with a standardized solution of HCl to protonate all basic sites.

  • Back-Titration: Subsequently, titrate the solution with a standardized NaOH solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Spectroscopic and Analytical Characterization

Unambiguous characterization is required to confirm the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the -OCH₃ protons (~3.8 ppm), a singlet for the -COOCH₃ protons (~3.9 ppm), a broad singlet for the -NH₂ protons (~5.2 ppm), and two doublets in the aromatic region for the para-substituted phenyl ring (~6.9 and 7.7 ppm).[12][15]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with key signals for the ester carbonyl carbon (~160-170 ppm), the thiazole ring carbons (C2, C4, C5), and the aromatic carbons.[12]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching for the primary amine (~3400-3200 cm⁻¹), a strong C=O stretching for the ester (~1700 cm⁻¹), and C=N/C=C stretching for the thiazole and aromatic rings (~1600-1500 cm⁻¹).[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺, matching the calculated value for C₁₂H₁₃N₂O₃S⁺.

Significance in Drug Discovery and Development

This compound is more than just a chemical entity; it is a strategic building block for creating diverse chemical libraries.[7] The 2-aminothiazole core provides a rigid scaffold for presenting substituents in a well-defined three-dimensional space.

  • Vector for Diversification: The primary amino group is a key nucleophile for coupling with various electrophiles (e.g., acids, isocyanates, sulfonyl chlorides) to rapidly generate a library of amide or sulfonamide derivatives.

  • Modulation of Properties: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to explore structure-activity relationships, improve solubility, or target specific interactions.

  • Bioisosteric Replacement: The entire molecule can serve as a template where the methoxyphenyl or ester groups are replaced with other functionalities to fine-tune activity and ADME properties.

The broad spectrum of biological activities associated with the 2-aminothiazole family suggests that this compound is a highly valuable starting point for programs targeting kinases, microbial enzymes, or inflammatory pathways.[1][3][5]

Conclusion

This compound is a compound of significant interest, built upon a privileged heterocyclic scaffold. Its physicochemical properties—moderate lipophilicity, basicity, and poor aqueous solubility—are characteristic of many lead-like molecules. Its synthesis is accessible through robust and efficient chemical methods like the Hantzsch synthesis. The strategic placement of its functional groups makes it an exceptionally versatile platform for chemical modification in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
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  • Methyl 2-(4-methoxyphenyl)
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Methyl 2-amino-4-(3-methoxyphenyl)
  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal.
  • This compound, min 98%, 100 grams. Oakwood Chemical.
  • Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST WebBook.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isol
  • 2-AMINO-4-(4-METHOXYPHENYL)-5-THIAZOLECARBOXYLIC ACID METHYL ESTER. BOC Sciences.
  • pKa Data Compiled by R. Williams.

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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this esteemed class of compounds, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate emerges as a molecule of significant interest. While direct, in-depth research on this specific ester is nascent, the extensive body of work on its structural analogues provides a fertile ground for postulating its mechanism of action. This technical guide synthesizes the current understanding of related 2-aminothiazole derivatives to propose potential biological targets and cellular pathways for the title compound. We will delve into established experimental data for analogous structures, outline robust protocols for mechanistic elucidation, and provide a forward-looking perspective on its therapeutic potential.

Introduction: The Prominence of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a privileged heterocyclic structure, integral to numerous biologically active molecules and approved pharmaceuticals. Its prevalence in drug discovery is attributed to its ability to engage in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. Derivatives of this scaffold have demonstrated a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific substitution pattern of this compound, featuring a methoxyphenyl group at the C4 position and a carboxylate at C5, suggests a potential for unique interactions with biological targets, distinguishing it from other members of this family.

Postulated Mechanisms of Action: An Evidence-Based Approach

Drawing parallels from structurally related 2-aminothiazole derivatives, we can hypothesize several plausible mechanisms of action for this compound. These hypotheses are grounded in extensive structure-activity relationship (SAR) studies and mechanistic investigations of analogous compounds.

Anticancer Activity: A Multifaceted Assault on Malignancy

The most extensively documented therapeutic application of 2-aminothiazole derivatives is in oncology.[1][3] Several key anticancer mechanisms have been identified for this class of compounds, any of which could be relevant for this compound.

  • Inhibition of Protein Kinases: Many 2-aminothiazole-based compounds function as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For instance, novel 2-aminobenzothiazole derivatives have been investigated as inhibitors of PI3Kγ, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[4] Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a multi-targeted kinase inhibitor.[3] The methoxyphenyl group on the title compound could potentially orient the molecule within the ATP-binding pocket of a kinase.

  • Disruption of Microtubule Dynamics: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[5][6] These compounds bind to the colchicine site of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[7] The 4-(4-methoxyphenyl) substituent in the title compound is a feature shared with some of these known tubulin inhibitors.

  • Induction of Apoptosis: Regardless of the primary target, the ultimate downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. 2-N-methylamino thiazole derivatives have been shown to induce apoptosis through the activation of caspases-2, -3, and -8.[7]

Visualizing a Potential Kinase Inhibition Pathway

Below is a conceptual diagram illustrating the potential inhibition of a generic protein kinase by this compound, leading to downstream anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase (e.g., PI3K, Akt) ReceptorTyrosineKinase->Kinase Activation Compound This compound Compound->Kinase Inhibition SignalingCascade Downstream Signaling Cascade (e.g., Akt/mTOR pathway) Kinase->SignalingCascade Phosphorylation Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Promotes Apoptosis Apoptosis SignalingCascade->Apoptosis Inhibits

Caption: Potential kinase inhibition pathway.

Antimicrobial and Antiplasmodial Activity

Derivatives of the 2-aminothiazole scaffold have also been explored for their efficacy against various pathogens.

  • Antimycobacterial Activity: Certain 2-amino-4-(2-pyridyl) thiazole derivatives have shown promising in vitro activity against Mycobacterium tuberculosis.[8] While the exact mechanism is not fully elucidated, it is hypothesized that these compounds may interfere with essential metabolic pathways of the bacterium. A notable study identified 2-aminothiazole-4-carboxylate derivatives as inhibitors of the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in fatty acid synthesis in M. tuberculosis.[9]

  • Antiplasmodial Activity: The same class of 2-amino-4-(2-pyridyl) thiazoles has also been evaluated for activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, the parasite responsible for malaria.[8] The presence of hydrophobic, electron-withdrawing groups on the phenyl ring was found to be beneficial for antiplasmodial activity.

Regulation of Phosphodiesterases (PDEs) and Cyclooxygenases (COXs)

Recent research has expanded the pharmacological profile of 2-aminothiazoles to include the regulation of enzymes involved in signaling and inflammation.

  • PDE5 Inhibition: A series of novel 2-aminothiazole derivatives were designed and synthesized as regulators of phosphodiesterase type 5 (PDE5).[10] Some compounds exhibited complete inhibition of PDE5 at a 10 µM concentration, suggesting a potential therapeutic role in conditions like erectile dysfunction.[10]

  • COX-1/COX-2 Inhibition: The same study also investigated the inhibitory activity of these compounds against cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the inflammatory cascade.[10] This dual activity highlights the potential for developing multi-target anti-inflammatory agents from this scaffold.

Recommended Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-pronged experimental approach is required.

In Vitro Cytotoxicity and Target-Based Screening

A foundational step is to assess the compound's effect on cell viability across a panel of human cancer cell lines.

Cell Line Cancer Type Rationale
MCF-7Breast CancerEstrogen-receptor positive, commonly used benchmark.[11]
MDA-MB-231Breast CancerTriple-negative, aggressive subtype.[11]
A549Lung CancerA standard model for non-small cell lung cancer.[4]
K563LeukemiaUsed to evaluate antiproliferative activity against hematopoietic cancers.[3]
HCT-116Colon CancerA well-characterized model for colorectal cancer.[2]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound.

Start Synthesized Compound Cell_Culture Prepare Cancer Cell Line Cultures Start->Cell_Culture MTT_Assay Perform MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Target_Based_Screening Target-Based Enzyme Assays (e.g., Kinase, PDE, COX) IC50_Determination->Target_Based_Screening Mechanism_Hypothesis Formulate Mechanism of Action Hypothesis Target_Based_Screening->Mechanism_Hypothesis End Lead for Further Development Mechanism_Hypothesis->End

Caption: In vitro screening workflow.

Probing the Mechanism: Secondary and Tertiary Assays

Based on the initial screening results, more specific assays can be employed to dissect the underlying mechanism.

  • Kinase Inhibition Profiling: If the compound shows significant cytotoxicity, screen it against a panel of recombinant kinases to identify potential targets. Follow up with in-cell target engagement assays.

  • Tubulin Polymerization Assay: To investigate effects on the cytoskeleton, a cell-free tubulin polymerization assay can be performed. This typically involves monitoring the change in light scattering or fluorescence as purified tubulin polymerizes in the presence and absence of the compound.

  • Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. An accumulation of cells in a particular phase can indicate interference with cell cycle progression.

  • Apoptosis Assays: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity using specific substrates.

  • Molecular Docking Studies: In silico molecular docking can provide valuable insights into the potential binding modes of the compound with its hypothesized targets, helping to rationalize the experimental findings and guide further optimization.[4]

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the rich pharmacology of the 2-aminothiazole scaffold provides a strong foundation for targeted investigation. The evidence from analogous structures strongly suggests that this compound is likely to exhibit biological activity, with a high probability of acting as an anticancer agent through mechanisms such as kinase inhibition or disruption of microtubule dynamics.

The experimental roadmap outlined in this guide provides a clear and logical path for researchers to systematically unravel the mechanistic intricacies of this promising molecule. Future work should focus on a comprehensive in vitro and in vivo evaluation to validate the hypothesized mechanisms and to explore the full therapeutic potential of this compound. Such studies will be instrumental in advancing this compound through the drug discovery and development pipeline.

References

  • De Pádula, M., et al. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

  • Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49. Available at: [Link]

  • van de Stolpe, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed. Available at: [Link]

  • Abdel-rahman, A. A.-H., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

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  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

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  • Li, W., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]

  • Gornowicz, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

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  • Li, W., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

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  • da Silva, L. P., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][4][8][12]thiadiazole (MTDZ) in male and female mice. PubMed. Available at: [Link]

  • Zhang, C., et al. (1995). Removal of feedback inhibition of delta 1-pyrroline-5-carboxylate synthetase, a bifunctional enzyme catalyzing the first two steps of proline biosynthesis in plants. PubMed. Available at: [Link]

  • Mishra, P., et al. (2023). Pyrroline-5-Carboxylate Reductase-2 Promotes Colorectal Carcinogenesis by Modulating Microtubule-Associated Serine/Threonine Kinase-like/Wnt/β-Catenin Signaling. PubMed. Available at: [Link]

  • Hagedorn, C. H., & Phang, J. M. (1991). Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Hong, Z., et al. (2000). Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. PubMed Central. Available at: [Link]

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A Comprehensive Spectroscopic and Analytical Guide to Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in a variety of biologically active molecules, including antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern of this compound, featuring an aminophenyl group and a carboxylate ester, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic candidates.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₂N₂O₃S[1]

  • Molecular Weight: 264.3 g/mol [1]

  • CAS Number: 218631-55-1[1]

The molecular structure consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The ring is substituted at the 2-position with an amino group, at the 4-position with a 4-methoxyphenyl group, and at the 5-position with a methyl carboxylate group.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

A common and efficient method for the preparation of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, a plausible route would involve the reaction of a methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate with thiourea.

Hantzsch_Synthesis reagents Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product This compound cyclization->product

Caption: Plausible Hantzsch synthesis route for the target compound.

Spectroscopic Data Analysis (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of the closely related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, and the expected electronic effects of the methyl carboxylate group at the 5-position.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The electron-withdrawing nature of the methyl carboxylate group at the 5-position will influence the chemical shifts of the nearby protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8-8.0d2HAromatic (ortho to thiazole)The protons on the phenyl ring closest to the electron-withdrawing thiazole ring will be deshielded.
~6.9-7.1d2HAromatic (meta to thiazole)These protons are further from the thiazole ring and will be more shielded.
~7.2-7.4s (broad)2H-NH₂The protons of the amino group are typically broad and their chemical shift can be solvent-dependent.
3.85s3H-OCH₃ (phenyl)The methoxy group on the phenyl ring will appear as a sharp singlet.
3.90s3H-OCH₃ (ester)The methyl ester protons will also appear as a sharp singlet, likely slightly downfield from the phenyl methoxy due to the adjacent carbonyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168-170C=O (ester)The carbonyl carbon of the ester group will be significantly downfield.
~165-167C2 (Thiazole, C-NH₂)The carbon bearing the amino group is typically found in this region.
~159-161C4' (Phenyl, C-OCH₃)The aromatic carbon attached to the methoxy group.
~150-155C4 (Thiazole, C-Aryl)The carbon of the thiazole ring attached to the phenyl group.
~128-130C2', C6' (Phenyl)The ortho carbons of the phenyl ring.
~126-128C1' (Phenyl, C-Thiazole)The ipso-carbon of the phenyl ring attached to the thiazole.
~114-116C3', C5' (Phenyl)The meta carbons of the phenyl ring.
~105-110C5 (Thiazole, C-COOCH₃)The carbon bearing the methyl carboxylate group.
~55-56-OCH₃ (phenyl)The carbon of the phenyl methoxy group.
~52-54-OCH₃ (ester)The carbon of the methyl ester group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300N-H stretchAmino (-NH₂)
3100-3000C-H stretch (aromatic)Phenyl and Thiazole rings
2950-2850C-H stretch (aliphatic)Methoxy (-OCH₃)
~1720C=O stretchEster (-COOCH₃)
~1610C=N stretchThiazole ring
~1550N-H bendAmino (-NH₂)
~1250C-O stretch (asymmetric)Aryl ether (Ar-O-CH₃)
~1180C-O stretchEster (C-O)
~1030C-O stretch (symmetric)Aryl ether (Ar-O-CH₃)
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, which would be expected to produce a prominent protonated molecular ion peak [M+H]⁺.

  • Predicted [M+H]⁺: m/z 265.06

  • Expected Fragmentation: The fragmentation pattern would likely involve the loss of the methyl group from the ester (-15 Da), the methoxy group from the ester (-31 Da), and potentially cleavage of the ester bond to lose the entire methyl carboxylate group (-59 Da). Fragmentation of the thiazole ring and the bond connecting it to the phenyl ring are also possible.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the solvent is free of water and other impurities.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Optimize the spectral width, acquisition time, and relaxation delay.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

For more advanced structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[4]

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method): [5][6]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI): [1][7][8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode.[8]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • Acquire the mass spectrum over a suitable m/z range.

    • For fragmentation studies (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Data Integration

The successful characterization of this compound relies on the integration of data from multiple analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Hantzsch Synthesis Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry (ESI-MS/MS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest for further exploration in drug discovery. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers aiming to synthesize, purify, and characterize this and related heterocyclic molecules. The successful application of the described NMR, IR, and MS techniques will enable unambiguous structural confirmation and provide the necessary analytical foundation for subsequent biological evaluation.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules, 23(7), 1583. MDPI. Retrieved from [Link]

  • Vekariya, R. H., et al. (2016). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bioorganic & Medicinal Chemistry Letters, 26(20), 4847-4856.
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Biological activity of 2-aminothiazole-4-carboxylate scaffold compounds

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Scaffold Activities

I'm starting by thoroughly researching the biological activities of the 2-aminothiazole-4-carboxylate scaffold. I'm focusing on its synthesis and therapeutic potentials, encompassing anticancer, antimicrobial, and other uses. My goal is to gain a solid understanding of this core structure's diverse applications.

Defining Activity Protocols

I'm now diving deeper into the specifics. I'm actively seeking established experimental protocols and quantitative data concerning this scaffold. My focus is on understanding the mechanisms of action and relevant pathways. This information will inform the structure of the technical guide, which will cover the biological activities, rationales, quantitative results, and detailed protocols. Graphviz diagrams will be integrated for clear workflow visualization, and I'll include complete examples.

Compiling Data & Structure

I've been gathering comprehensive data on the 2-aminothiazole-4-carboxylate scaffold, exploring its synthesis and diverse therapeutic uses, like anticancer and antimicrobial applications. I'm focusing on specific protocols and quantitative data to understand the mechanisms of action. I'm now structuring the technical guide, with a clear introduction to the scaffold, followed by activity-specific sections explaining rationales, presenting quantitative data, and detailing protocols with Graphviz diagrams. I will provide a thorough guide, including citations.

Exploring the Scaffold's Role

My initial thought is focusing on a technical deep dive into 2-aminothiazole-4-carboxylate scaffold compounds. Right now, I'm just looking at crafting an introduction that is concise and gets to the point.

Refining the Framework

My thoughts have evolved, settling on a structured format for the guide. Part 1 will lay the groundwork, explaining the scaffold's chemical nature and drug discovery significance. I plan to highlight its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with cited references. I'll briefly touch on its synthesis method.

Developing the Anticancer Focus

I've been drilling down on the anticancer applications, beginning with an overview of the significance of the 2-aminothiazole-4-carboxylate scaffold in this area, including a mention of key drugs like Dasatinib and Alpelisib. I'm now detailing the mechanisms by which compounds derived from this scaffold exert their anticancer effects, particularly through kinase inhibition, before moving into a thorough exploration of essential in vitro cytotoxicity assays and cell migration assays, complete with hypothetical data tables.

Expanding the Scope

Now I'm broadening my focus to encompass the antimicrobial properties of the scaffold, considering its effectiveness against bacteria, fungi, and even Mycobacterium tuberculosis. I'm researching relevant mechanisms, like inhibiting specific enzymes in these pathogens. I'm also planning to delve into hypothetical data related to different microbial assay results.

Expanding the Guide's Scope

I'm now integrating Part 3, focusing on the antimicrobial applications. I'm investigating the efficacy against bacteria and fungi, including Mycobacterium tuberculosis. For each type, I'll detail the mechanisms and targets involved, like β-ketoacyl-ACP synthase (mtFabH). I'll also outline in vitro antimicrobial susceptibility tests (broth microdilution and disk diffusion), creating hypothetical MIC data tables to illustrate the findings.

Expanding the Guide's Scope

My focus has shifted to Part 2, delving into anticancer applications. I'm structuring this section around the core experimental methodologies. I've designed protocols for in vitro cytotoxicity assays (MTT and SRB) and cell migration assays, alongside hypothetical data tables. I'm linking real examples with my research to enrich the data.

Organizing the Content

The 2-Aminothiazole Scaffold: A Keystone in Modern Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Aminothiazole Derivatives in Cancer for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole moiety has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1][2] Its versatile structural characteristics and ability to engage with a multitude of biological targets have made it a cornerstone in the design of potent and selective anticancer agents.[2][3] This guide provides a comprehensive exploration of the key therapeutic targets of 2-aminothiazole derivatives, the underlying mechanisms of action, and the experimental methodologies crucial for their evaluation in a drug discovery context.

Part 1: The Ascendancy of 2-Aminothiazoles in Cancer Therapy

The 2-aminothiazole core, a five-membered heterocycle containing sulfur and nitrogen, serves as the foundational structure for a range of clinically successful and investigational anticancer drugs.[2][4] Its utility is underscored by the marketing approval of several agents that feature this key pharmacophore.[2]

Clinical Validation: A Scaffold at the Heart of Approved Oncology Drugs

The therapeutic relevance of the 2-aminothiazole scaffold is best exemplified by its presence in clinically approved anticancer drugs. A prime example is Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][5] Another notable drug is Alpelisib , an inhibitor of the α-specific phosphatidylinositol 3-kinase (PI3K), approved for certain types of advanced or metastatic breast cancer.[1][5] The clinical success of these agents has spurred further research into novel 2-aminothiazole derivatives with improved efficacy and safety profiles.

A Plethora of Anticancer Mechanisms

The anticancer effects of 2-aminothiazole derivatives are not confined to a single mechanism but rather encompass a wide array of cellular processes critical for cancer cell proliferation, survival, and metastasis.[6] These mechanisms primarily revolve around:

  • Inhibition of Protein Kinases: Many derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[6]

  • Induction of Apoptosis: A significant number of these compounds can trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.[6]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of malignant cells at specific checkpoints.[6]

Part 2: Dissecting the Key Therapeutic Targets and Mechanisms

The following sections delve into the specific molecular targets of 2-aminothiazole derivatives and the signaling pathways they modulate to exert their anticancer effects.

The Kinase Inhibition Paradigm

The 2-aminothiazole scaffold is a recurring motif in the design of kinase inhibitors.[6] Its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.

Dasatinib exemplifies the multi-targeted approach, potently inhibiting a range of kinases including BCR-ABL, Src family kinases, and c-Kit.[1] This broad-spectrum inhibition is a key factor in its clinical efficacy, particularly in overcoming resistance to other tyrosine kinase inhibitors.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Several 2-aminothiazole derivatives have been developed to target key components of this pathway, most notably PI3K.[1][7] By inhibiting PI3K, these compounds can effectively shut down this pro-survival signaling, leading to the induction of apoptosis in cancer cells.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation

Figure 1: Inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole derivatives.

Aurora kinases are essential for the proper execution of mitosis, and their overexpression is common in many cancers. 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4]

Protein kinase CK2 is another attractive target in oncology due to its role in promoting cell proliferation and survival.[9] Notably, 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2, binding to a site distinct from the ATP-binding pocket.[9] This allosteric mechanism offers the potential for greater selectivity and a different pharmacological profile compared to traditional ATP-competitive inhibitors.[9]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[7] Several 2-aminothiazole derivatives have been designed to potently inhibit VEGFR-2 kinase activity, thereby exerting anti-angiogenic effects.[7]

Induction of Programmed Cell Death (Apoptosis)

A fundamental mechanism by which many 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis.[6]

These compounds can trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[6]

Specifically, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio is a critical event in tipping the cellular balance towards apoptosis.[6]

Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Induction of apoptosis by 2-aminothiazole derivatives via modulation of Bcl-2 family proteins.

Halting the Cancer Cell Cycle

In addition to inducing apoptosis, 2-aminothiazole derivatives can also arrest the proliferation of cancer cells by interfering with the cell cycle at specific checkpoints.[6] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from proceeding through division.[6]

Part 3: A Guide to Experimental Validation

The preclinical evaluation of novel 2-aminothiazole derivatives relies on a suite of robust and well-validated experimental methodologies.

Assessing In Vitro Cytotoxicity

The initial screening of anticancer compounds typically involves assessing their cytotoxic or anti-proliferative activity against a panel of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AH1299 (Lung)4.89[1]
Derivative BSHG-44 (Glioma)4.03[1]
Derivative CK563 (Leukemia)16.3[1]
Unraveling Apoptotic Mechanisms

To confirm that cell death is occurring via apoptosis, specific assays are employed.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Analyzing Cell Cycle Distribution

To determine the effect of a compound on the cell cycle, flow cytometry with a DNA-staining dye is the standard method.

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and treat them with RNase to remove RNA. Stain the cells with PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Novel 2-Aminothiazole Derivative Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay ApoptosisResult Induces Apoptosis? Apoptosis->ApoptosisResult CellCycleResult Causes Cell Cycle Arrest? CellCycle->CellCycleResult KinaseResult Inhibits Target Kinase? KinaseAssay->KinaseResult Lead Lead Compound for Further Development ApoptosisResult->Lead CellCycleResult->Lead KinaseResult->Lead

Figure 3: A generalized experimental workflow for the preclinical evaluation of novel 2-aminothiazole derivatives.

Part 4: The Horizon of 2-Aminothiazole Drug Development

The journey of a 2-aminothiazole derivative from a laboratory curiosity to a clinical candidate is fraught with challenges, but the potential rewards are immense.

Navigating the Labyrinth of Drug Resistance

A significant hurdle in cancer therapy is the development of drug resistance.[5] The multi-targeted nature of some 2-aminothiazole derivatives may offer an advantage in this regard. Future research will likely focus on designing compounds that can circumvent known resistance mechanisms or be used in combination therapies to enhance efficacy.

The Art and Science of Structure-Activity Relationship (SAR)

The development of more potent and selective 2-aminothiazole derivatives is heavily reliant on meticulous structure-activity relationship (SAR) studies.[1] By systematically modifying the core scaffold and its substituents, medicinal chemists can fine-tune the pharmacological properties of these compounds to optimize their anticancer activity and minimize off-target effects.

Conclusion

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel anticancer agents. Its chemical tractability and ability to interact with a diverse range of oncogenic targets ensure its enduring legacy in the field of oncology. The insights and methodologies presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this exceptional class of compounds.

References

  • Han, S.-T., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.
  • Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. OUCI. [Link]

  • Oms, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35677–35691. [Link]

  • Demirayak, Ş., & Kayagil, İ. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 453-476. [Link]

  • Demirayak, Ş., & Kayagil, İ. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27076–27092. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 181, 111565. [Link]

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In vitro studies of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Introduction: Unveiling the Potential of a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities.[1][2][3] This heterocyclic moiety is a key pharmacophore, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] this compound emerges from this promising class of molecules. Its structural features—a central thiazole ring, a 2-amino group, a 4-methoxyphenyl substituent at position 4, and a methyl carboxylate group at position 5—suggest a high potential for biological activity.

This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a structured, multi-tiered approach to elucidate its cytotoxic potential and preliminary mechanism of action, grounded in established scientific principles and methodologies. The causality behind each experimental choice will be explained, ensuring a self-validating system of protocols for robust and reproducible results.

Physicochemical Properties and Pre-assay Preparation

A thorough understanding of the compound's physicochemical properties is paramount for accurate and reliable in vitro studies.

PropertyImportance in In Vitro AssaysRecommended Action
Solubility Ensures the compound is fully dissolved in the culture medium, preventing precipitation and inaccurate concentration measurements.Determine the solubility in common solvents like DMSO and ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent.
Stability Guarantees that the compound does not degrade under experimental conditions (e.g., in aqueous media, at 37°C), which would lead to a loss of activity.Assess stability in culture medium over the time course of the longest planned experiment. This can be done using techniques like HPLC.
Purity Impurities could have their own biological effects, confounding the interpretation of results.Verify the purity of the compound using analytical methods such as NMR, LC-MS, and elemental analysis. A purity of >95% is generally required.

Preparation of Stock Solutions:

  • Accurately weigh the compound using a calibrated analytical balance.

  • Dissolve the compound in a minimal amount of a suitable, sterile-filtered solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When preparing working solutions, the final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤0.5% for DMSO).

A Tiered Approach to In Vitro Evaluation

A logical, tiered approach is recommended to systematically evaluate the biological activity of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Selectivity Profiling a Cytotoxicity Assays (MTT, SRB) b Determine IC50 Values a->b Broad panel of cancer cell lines c Apoptosis Assays (Annexin V/PI) b->c If cytotoxic d Cell Cycle Analysis b->d If cytotoxic e Target-Based Assays (e.g., Tubulin Polymerization) b->e If cytotoxic h Comprehensive In Vitro Profile c->h d->h e->h f Test on non-cancerous cell lines g Determine Selectivity Index f->g g->h

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will establish its potency and spectrum of activity.

Recommended Cell Lines:

Given the known anticancer activity of 2-aminothiazole derivatives, a diverse panel is recommended:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • HepG2: Human hepatocellular carcinoma.

  • A549: Human lung carcinoma.

  • K562: Human chronic myelogenous leukemia.

  • SaOS-2: Human osteosarcoma.[6]

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and positive control (a known cytotoxic agent like doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][10]

Tier 2: Elucidating the Mechanism of Action

Should the compound exhibit significant cytotoxicity in Tier 1, the next logical step is to investigate how it kills cancer cells.

1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

2. Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Signaling Pathway for Apoptosis Induction

Based on studies of similar heterocyclic compounds, a plausible mechanism could involve the intrinsic apoptotic pathway.

G compound Methyl 2-amino-4-(4-methoxyphenyl) thiazole-5-carboxylate bcl2 Bcl-2 Family (e.g., inhibit Bcl-2, activate Bax) compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 forms apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Methoxybenzoyl-Aryl-Thiazoles as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale and Evolution of a Promising Scaffold

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, highly potent class of these compounds: the 4-substituted methoxybenzoyl-aryl-thiazoles, designated by the acronym 'SMART'.[5][6] These molecules have emerged from a rational drug design approach, evolving from an earlier series of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) to yield compounds with profound antiproliferative activity in the low nanomolar range.[5][7]

The journey from the initial ATCAA series to the SMART compounds provides a compelling case study in medicinal chemistry, illustrating how systematic structural modifications can dramatically enhance biological efficacy. The ATCAA compounds, originally designed to inhibit GPCR signaling, showed micromolar activity against prostate cancer and melanoma cell lines.[5] However, a strategic evolution of the core structure—specifically, the modification of the thiazolidine "B" ring to a thiazole and the alteration of the amide linker to a ketone—led to a significant leap in potency, with IC50 values improving from the micromolar to the low nanomolar range.[5][6] This guide will dissect the critical structural features of the SMART scaffold, examining the influence of substituents on three key aromatic rings ("A", "B", and "C") and the linker, and elucidating the mechanistic basis for their potent anticancer activity through the inhibition of tubulin polymerization.[8][9]

I. The Core Molecular Architecture: A Three-Ring System

The fundamental structure of the SMART compounds consists of three conjugated aromatic rings, designated as "A", "B", and "C", connected by a ketone linker. This architecture provides a rigid framework for interaction with the biological target.

cluster_SMART SMART Scaffold A Ring A (Aryl) B Ring B (Thiazole) A->B C-C bond Linker Linker (Ketone) B->Linker C-C bond C Ring C (Methoxybenzoyl) Linker->C C-C bond

Caption: Core structure of the SMART compounds.

The "A" ring is a substituted aryl group, the "B" ring is a thiazole moiety, and the "C" ring is a characteristically substituted methoxybenzoyl group.[5][6] The ketone linker between the "B" and "C" rings proved to be a critical modification from the earlier ATCAA series, which featured an amide linker.[5] This change to a carbonyl group was instrumental in the dramatic enhancement of antiproliferative activity.[6]

II. Dissecting the Structure-Activity Relationship (SAR)

The potency of the SMART compounds is exquisitely sensitive to the nature and position of substituents on each of the three aromatic rings. The following sections detail the key SAR findings.

A. The "C" Ring: The Methoxybenzoyl Moiety as a Key Determinant of Potency

The substitution pattern on the "C" ring, the methoxybenzoyl group, is a critical determinant of the anticancer activity of the SMART series.[5] Extensive investigation has revealed that a 3,4,5-trimethoxyphenyl substitution on this ring is optimal for potent inhibition of cancer cell growth.[5][6]

Compound ID"C" Ring SubstitutionAverage IC50 (nM)
8f 3,4,5-trimethoxyphenyl41
8g 3,5-dimethoxyphenyl261

Data sourced from[5]

As illustrated in the table, compound 8f , featuring the 3,4,5-trimethoxy substitution, exhibits an average IC50 of 41 nM across a panel of cancer cell lines. In contrast, compound 8g , with a 3,5-dimethoxyphenyl group, is approximately six-fold less potent, with an average IC50 of 261 nM.[5] This highlights the importance of the specific methoxy substitution pattern for biological activity, a feature that is often crucial for the interaction of small molecules with their protein targets.[10] The methoxy groups can influence not only the binding affinity through direct interactions but also the overall conformation and electronic properties of the molecule.[10]

B. The "B" Ring and Linker: A Tale of Two Scaffolds

The evolution from the ATCAA to the SMART series underscores the profound impact of the "B" ring and the linker on biological activity. The initial ATCAA compounds possessed a thiazolidine ring and an amide linker.[5] While showing some activity, this scaffold was significantly less potent than the subsequent SMART design.[6]

The transition to a thiazole "B" ring and a ketone linker in the SMART compounds led to a remarkable increase in cytotoxicity, with IC50 values dropping into the low nanomolar range.[5] Interestingly, in the earlier ATCAA series, replacing the thiazolidine ring with a thiazoline led to a sharp decrease in activity, indicating a high degree of structural sensitivity.[6] This suggests that the combination of the planar, aromatic thiazole ring and the carbonyl linker in the SMART series creates a conformation that is highly favorable for binding to the target protein, tubulin.

ATCAA ATCAA Scaffold - Thiazolidine 'B' Ring - Amide Linker - μM Activity SMART SMART Scaffold - Thiazole 'B' Ring - Ketone Linker - nM Activity ATCAA->SMART Structural Modification

Caption: Evolution from ATCAA to the more potent SMART scaffold.

C. The "A" Ring: Fine-Tuning the Activity

While the "C" and "B" rings are the primary drivers of potency, substitutions on the "A" ring provide an avenue for fine-tuning the biological activity and pharmacokinetic properties of the SMART compounds.[11][12] For instance, the introduction of polar and ionizable hydrophilic groups on the "A" ring has been explored to improve the poor aqueous solubility of the initial SMART compounds.[11] This led to the development of the phenyl-aminothiazole (PAT) template, where an amino linker was inserted between the "A" and "B" rings.[11][12] The PAT analogues maintained nanomolar potency and exhibited markedly improved solubility and bioavailability compared to the original SMART template.[11]

III. Mechanism of Action: Inhibition of Tubulin Polymerization

The potent antiproliferative activity of the SMART compounds stems from their ability to inhibit tubulin polymerization.[8][9] Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division.[8][11] By disrupting microtubule dynamics, SMART compounds arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[8][13]

Experimental evidence has shown that SMART compounds bind to the colchicine-binding site on tubulin.[8][13] This mode of action is shared with other successful anticancer agents like vinblastine and colchicine itself.[11] A significant advantage of the SMART compounds is their ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with many tubulin-targeting agents.[8][13]

SMART SMART Compound Tubulin αβ-Tubulin Heterodimers SMART->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization SMART->Microtubule Inhibits Tubulin->Microtubule Polymerizes into G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of SMART compounds.

IV. Experimental Protocols

A. General Synthesis of SMART Compounds

The synthesis of the SMART compounds is a multi-step process that allows for the introduction of diverse substituents on the aromatic rings.[5]

Step 1: Synthesis of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids (3)

  • L-cysteine is reacted with the appropriate benzonitriles in a methanol and pH 6.4 phosphate buffer solution at room temperature.[5]

Step 2: Formation of Weinreb Amides (6a-6p)

  • The carboxylic acids (3) are coupled with N,O-dimethylhydroxylamine using EDCI/HOBt as coupling reagents.[5]

Step 3: Dehydrogenation to Thiazole Intermediate (7)

  • The thiazoline ring of the Weinreb amides is dehydrogenated to a thiazole using BrCCl3/DBU.[5]

Step 4: Formation of the Final SMART Compounds (8a-8z)

  • The thiazole intermediate (7) is reacted with appropriate lithium or Grignard reagents in anhydrous THF to introduce the substituted methoxybenzoyl moiety.[5]

Start L-Cysteine + Substituted Benzonitrile Step1 Synthesis of Dihydro-thiazole-4-carboxylic acid (3) Start->Step1 Step2 Formation of Weinreb Amide (6) Step1->Step2 Step3 Dehydrogenation to Thiazole Intermediate (7) Step2->Step3 Step4 Reaction with Lithium/Grignard Reagent Step3->Step4 End Final SMART Compound (8) Step4->End

Caption: General synthetic workflow for SMART compounds.

B. In Vitro Cytotoxicity Assay (SRB Assay)

The antiproliferative activity of the SMART compounds is typically evaluated using the Sulforhodamine B (SRB) assay.[5]

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of the SMART compounds for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% Sulforhodamine B.

  • Measurement: The absorbance at 540 nm is measured using a plate reader.

  • Data Analysis: The IC50 values (the concentration that inhibits cell growth by 50%) are determined by nonlinear regression analysis.[5]

V. Future Perspectives and Conclusion

The substituted methoxybenzoyl-aryl-thiazoles represent a highly promising class of anticancer agents with a well-defined mechanism of action and a clear structure-activity relationship. The journey from the initial ATCAA lead compounds to the potent SMART and PAT series exemplifies the power of rational drug design. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of alternative heterocyclic "B" rings and linkers may also yield novel analogues with improved therapeutic potential.[11][12] The solid foundation of SAR data for the SMART scaffold provides a robust platform for the continued development of this important class of tubulin polymerization inhibitors.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(7), 2357–2367. [Link]

  • National Center for Biotechnology Information. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed. [Link]

  • Li, W., Yin, H., Wang, J., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 59(15), 7074-7089. [Link]

  • Anonymous. (2024). A review on thiazole based compounds & it's pharmacological activities. Google Sites.
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  • Risinger, A. L., Li, W., Miles, D. H., Mooberry, S. L., & Miller, D. D. (2009). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Cancer Research, 69(2), 649-656. [Link]

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  • Anonymous. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

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  • National Center for Biotechnology Information. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

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A Technical Guide to 2-Aminothiazoles as Tubulin Polymerization Inhibitors: From Mechanism to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton in Oncology

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is indispensable for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][2] The dynamic instability of microtubules—a finely tuned equilibrium between polymerization and depolymerization—is essential for proper chromosome segregation.[1] This process represents a highly validated and successful target for cancer chemotherapy.[3] Small molecules that interfere with microtubule dynamics can induce a sustained mitotic arrest by activating the spindle assembly checkpoint, ultimately leading to apoptosis (programmed cell death).[2]

While classic agents like taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinical mainstays, the emergence of drug resistance and issues with toxicity necessitate the discovery of novel agents with different mechanisms or binding sites.[3][4] The colchicine binding site, located at the interface of the α- and β-tubulin subunits, is a key target for microtubule-destabilizing agents.[2] Notably, no clinically approved anticancer drug currently targets this site, making it an area of intense research interest.[2] Within this context, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding a promising class of potent tubulin polymerization inhibitors that bind to the colchicine site.[5][6]

This technical guide provides an in-depth exploration of 2-aminothiazole derivatives as tubulin polymerization inhibitors. We will dissect their mechanism of action, present key structure-activity relationship (SAR) insights, detail the essential in vitro and cell-based assays for their characterization, and visualize the critical experimental and biological pathways involved.

Mechanism of Action: Destabilization via the Colchicine Site

The primary anticancer mechanism of this class of 2-aminothiazole derivatives is the direct inhibition of tubulin polymerization.[7] By binding to the colchicine pocket on β-tubulin, these compounds are thought to induce a conformational change in the tubulin dimer.[2] This altered conformation renders the dimer incapable of efficient incorporation into the growing plus-ends of microtubules. The net effect is a shift in the microtubule dynamic equilibrium away from polymerization and towards depolymerization, leading to a loss of microtubule integrity.[2]

This disruption of the microtubule network has profound downstream consequences. The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing progression into anaphase until all chromosomes are correctly attached to the spindle.[2][7] If the damage is irreparable and the arrest is prolonged, the cell is directed to initiate apoptosis, often through the intrinsic mitochondrial pathway.[5][7]

cluster_drug_action Drug Action cluster_cellular_response Cellular Response A 2-Aminothiazole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Mitotic Spindle Malformation D->E F Spindle Assembly Checkpoint Activation E->F G G2/M Phase Arrest F->G H Apoptosis Induction G->H

Signaling cascade from tubulin binding by aminothiazoles to apoptosis.[2][7]

Structure-Activity Relationship (SAR) Insights

The versatility of the 2-aminothiazole scaffold allows for extensive chemical modification to optimize potency and drug-like properties. SAR studies have revealed key structural features that govern the activity of these compounds as tubulin inhibitors.[5][8]

  • A-Ring (Aroyl Moiety at C5): A 3,4,5-trimethoxyphenyl ring, mimicking the A-ring of combretastatin A-4 (a well-known natural product that binds the colchicine site), is often critical for potent activity.[5] However, other substitutions have also shown strong inhibition, indicating some flexibility.[8]

  • B-Ring (Anilino Moiety at C2): Substitutions on the 2-anilino phenyl ring significantly impact potency. The nature, position, and electronic properties of these substituents can fine-tune the binding affinity for the colchicine pocket.[8]

  • Thiazole Core: The central 2-aminothiazole ring acts as a rigid scaffold, correctly orienting the A and B rings for optimal interaction with the binding site. Modifications to the core itself are generally less tolerated.[9][10]

Quantitative Data Summary: A Comparative Analysis

The efficacy of novel compounds is assessed by their half-maximal inhibitory concentration (IC50) in various assays. The following tables provide a comparative view of selected 2-aminothiazole derivatives from the literature, highlighting their potency against tubulin polymerization and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by 2-Aminothiazole Derivatives

Compound ID General Structure Tubulin Polymerization IC50 (µM) Reference Compound Reference IC50 (µM) Source
5t 2-anilino-4-amino-5-aroylthiazole 0.72 Combretastatin A-4 1.4 [8]
3d 2-anilino-triazolopyrimidine 0.45 Combretastatin A-4 ~1.1 [11]
10a Thiazole-2-acetamide 2.69 Combretastatin A-4 8.33 [12]

| 5b | Thiazole-naphthalene | 3.3 | Colchicine | 9.1 |[13] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Compound ID Cancer Cell Line Cell Type IC50 Value Source
20 H1299 Lung Cancer 4.89 µM [5]
20 SHG-44 Glioma 4.03 µM [5]
10a MCF-7 Breast Cancer 4 ± 0.2 µM [12]
10a PC-3 Prostate Cancer 7 ± 0.6 µM [12]
3d HeLa Cervical Cancer 30-43 nM [11]

| 3d | A549 | Lung Cancer | 30-43 nM |[11] |

Experimental Protocols: A Step-by-Step Guide

The characterization of a novel 2-aminothiazole tubulin inhibitor follows a logical progression of experiments to confirm its efficacy and elucidate its mechanism of action.

A Primary Screening: Cytotoxicity Assays (e.g., MTT, SRB) B Secondary Assay: In Vitro Tubulin Polymerization Assay A->B Active Compounds C Mechanism of Action (MOA) Studies B->C Potent Inhibitors D Binding Site Confirmation: [3H]Colchicine Competition Assay C->D E Cellular Effect Confirmation: Cell Cycle Analysis (Flow Cytometry) C->E F Phenotypic Confirmation: Immunofluorescence Microscopy C->F

A typical workflow for in vitro characterization of aminothiazole tubulin inhibitors.[7]
In Vitro (Cell-Free) Assays

This is the foundational assay to directly measure a compound's effect on the assembly of purified tubulin into microtubules in vitro.[1] The principle relies on a fluorescent reporter that preferentially binds to polymerized microtubules, causing a measurable increase in fluorescence intensity.[1][14]

  • Objective: To quantify the dose-dependent inhibitory effect of a test compound on tubulin polymerization.

  • Materials:

    • Lyophilized tubulin (>99% pure, e.g., porcine brain tubulin)

    • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P)[14]

    • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Fluorescent Reporter (e.g., DAPI)

    • Test compounds dissolved in DMSO; Paclitaxel (enhancer) and Vinblastine (inhibitor) as controls.

    • Black, opaque 96-well plates.

    • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).

  • Protocol:

    • Reagent Preparation: On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of ~3-4 mg/mL. Prepare serial dilutions of test compounds and controls in G-PEM buffer. The final DMSO concentration should not exceed 1-2%.

    • Reaction Setup: In the 96-well plate (on ice), add the components in the following order:

      • G-PEM buffer.

      • Test compound or vehicle control (DMSO).

      • Tubulin solution.

      • Fluorescent reporter.

    • Initiation: Place the plate in the pre-warmed (37°C) plate reader. Initiate the polymerization reaction by adding a final concentration of 1 mM GTP to all wells.

    • Measurement: Immediately begin monitoring fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.[1]

    • Data Analysis: Plot fluorescence intensity versus time. The resulting curve for the vehicle control should be sigmoidal, representing nucleation, growth, and plateau phases.[1] Inhibitors will decrease the slope and the final plateau height. The IC50 value (the concentration causing 50% inhibition of polymerization) is determined by comparing the final fluorescence values across the range of compound concentrations to the vehicle control.[7]

This assay is crucial for verifying that the test compound binds to the colchicine site on tubulin.[7][8] It measures the ability of a non-radioactive test compound to displace radiolabeled [³H]colchicine from its binding pocket.

  • Objective: To determine if a test compound binds at or near the colchicine binding site.

  • Protocol:

    • Incubation: Incubate purified tubulin (1 µM) with [³H]colchicine (5 µM) in the presence of various concentrations of the test compound or a known competitor (e.g., unlabeled colchicine) for a defined period at 37°C.[8]

    • Separation: Separate the protein-bound radiolabel from the free radiolabel. This is typically achieved using size-exclusion chromatography (e.g., Sephadex G-50 columns) or a filter-binding assay.

    • Quantification: Measure the radioactivity in the protein-containing fractions using liquid scintillation counting.

    • Data Analysis: Calculate the percentage of inhibition of [³H]colchicine binding for each concentration of the test compound. An IC50 value can be determined, representing the concentration that displaces 50% of the bound radiolabel.[7]

Cell-Based Assays

Cell-based assays are essential to confirm that the in vitro activity translates into the desired biological effect in a cellular context.[4][15]

This initial screening assay assesses the general anti-proliferative effect of the compounds on cancer cell lines.[7]

  • Objective: To determine the concentration of a compound that reduces the viability of a cancer cell population by 50% (IC50).

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole derivative for 48 or 72 hours.[7]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Plot cell viability (%) versus compound concentration to calculate the IC50 value.

This assay directly measures the cell cycle arrest induced by tubulin-targeting agents.[16]

  • Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after compound treatment.

  • Protocol:

    • Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for a period that allows for at least one cell division (e.g., 18-24 hours).

    • Harvesting & Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

    • Staining: Rehydrate the cells by washing with PBS. Treat with RNase A to eliminate RNA, which can also be stained by propidium iodide (PI). Stain the cellular DNA with PI solution.[16]

    • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content (2N for G0/G1, 4N for G2/M).

    • Data Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak is the hallmark of a microtubule-disrupting agent.[7]

Conclusion and Future Directions

2-aminothiazole derivatives represent a highly promising and versatile class of tubulin polymerization inhibitors that act by binding to the colchicine site.[2][5] Their potent in vitro antiproliferative activity against a wide range of cancer cell lines, coupled with a clear mechanism of action involving G2/M cell cycle arrest and apoptosis, underscores their therapeutic potential.[8][16] The robust and logical workflow of in vitro and cell-based assays detailed in this guide provides a solid framework for the discovery, characterization, and preclinical development of new candidates from this chemical class.

Future efforts in this field will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, evaluating in vivo efficacy in animal models, and exploring their potential in combination therapies to overcome drug resistance. The continued investigation of the 2-aminothiazole scaffold is a valuable endeavor in the ongoing search for novel and more effective anticancer agents.[2]

References

  • Title: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem.
  • Title: A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs.
  • Title: 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization.
  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Title: Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Title: A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs.
  • Title: In Vitro Characterization of Aminothiazole-Based Tubulin Inhibitors: A Technical Guide.
  • Title: Exploring the Binding of Aminothiazole Compounds to Tubulin's Colchicine Site: An In-depth Technical Guide.
  • Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.
  • Title: The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
  • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
  • Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors.
  • Title: (A) Structures of known tubulin inhibitors. (B) Superposition of the...
  • Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • Title: Tubulin as a target for anticancer drugs.

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Methodological & Application

Application Note: Protocol for the Solubilization and Handling of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and best practices for the dissolution, handling, and application of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate for biological assays. The structural characteristics of this thiazole derivative necessitate the use of an organic solvent to achieve concentrations relevant for screening and dose-response studies. This guide outlines a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, while critically addressing the potential confounding effects of the solvent on experimental outcomes. We present a self-validating workflow that includes the preparation of high-concentration stock solutions, serial dilution strategies, and crucial considerations for final assay implementation to ensure data integrity and reproducibility.

Introduction: The Challenge of Sparingly Soluble Compounds

This compound is a heterocyclic compound featuring a thiazole core, a structure prevalent in many biologically active molecules.[1][2] Its aromatic nature and functional groups predict low aqueous solubility, a common challenge in drug discovery that can lead to inaccurate assay results if not properly managed. The formation of micro-precipitates can cause inconsistent compound concentrations and non-specific effects in assays. Therefore, a validated and consistent solubilization protocol is the foundational first step for any meaningful biological evaluation.

The primary goal of this protocol is to achieve complete dissolution of the compound at a high concentration to create a master stock solution, which can then be accurately diluted into aqueous assay buffers.

Rationale for Solvent Selection

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Based on the chemical structure and empirical data from numerous studies involving similar thiazole-based compounds, 100% high-purity, anhydrous DMSO is the recommended solvent for preparing primary stock solutions.[3][4][5][6]

Causality for Choosing DMSO:

  • High Solubilizing Power: DMSO is a potent, polar aprotic solvent capable of dissolving a vast array of organic small molecules that are insoluble in water.[7] This is essential for creating high-concentration stock solutions (e.g., 10-30 mM), which is a standard practice in high-throughput screening (HTS).[8]

  • Aqueous Miscibility: DMSO is fully miscible with water and common biological buffers, allowing for the dilution of the stock solution into the final assay medium without immediate precipitation, provided the final DMSO concentration is controlled.

  • Established Standard: The use of DMSO is a well-established practice in compound management for HTS and lead optimization, ensuring that protocols are consistent with industry standards.[9][10]

Critical Caveats and Trustworthiness: The Bioactivity of DMSO

DMSO is not an inert solvent. Its inclusion in an assay is a variable that must be controlled and accounted for. At certain concentrations, DMSO can exert significant biological effects, potentially confounding experimental results.[11]

  • Cellular Toxicity: The cytotoxic effects of DMSO are cell-line dependent but become more pronounced as concentration increases. Many cell lines tolerate DMSO up to 0.5%, but proliferation can be inhibited at levels as low as 0.1%.[7][12][13] Concentrations exceeding 1% often lead to significant cell stress, membrane damage, or apoptosis.[12][14]

  • Assay Interference: DMSO can directly interfere with assay components. It has been known to compete with test compounds for binding to a protein target, denature some proteins at higher concentrations, and interfere with the signal of fluorescent or luminescent reporters.[11]

  • Membrane Permeability: DMSO can increase the permeability of cellular membranes, which may alter the intracellular concentration of the test compound in an unpredictable way.[11]

Self-Validating Principle: Due to these potential effects, every assay must include a vehicle control : all assay components, including the same final concentration of DMSO used in the test wells, but without the dissolved compound. This control is non-negotiable for trustworthy data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to create a high-concentration primary stock solution.

Materials:

  • This compound (Solid)

  • High-purity, anhydrous DMSO (e.g., ≥99.9%)

  • Analytical balance

  • Amber glass vial or polypropylene microtube with a screw cap

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Calculation: The molecular weight (MW) of this compound (C₁₂H₁₂N₂O₃S) is 280.31 g/mol .

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 280.31 g/mol × 1000 mg/g = 2.80 mg

Step-by-Step Procedure:

  • Carefully weigh out 2.80 mg of the solid compound and transfer it to a clean, labeled amber vial.

  • Add 1.0 mL of 100% DMSO to the vial using a calibrated pipette.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.

  • Repeat step 5 until the solution is completely clear, indicating full dissolution. A gentle warming to 30-37°C can aid dissolution but should be done cautiously.

  • Once fully dissolved, this is your 10 mM Master Stock Solution .

Protocol 2: Preparation of a Serial Dilution Series for Dose-Response Assays

This protocol describes creating intermediate and final working solutions for a typical dose-response experiment.

Workflow Overview:

G cluster_0 Phase 1: Master Stock cluster_1 Phase 2: Intermediate Dilution cluster_2 Phase 3: Final Assay Solid Solid Compound Stock 10 mM Master Stock (in 100% DMSO) Solid->Stock DMSO1 100% DMSO DMSO1->Stock MotherPlate Intermediate 'Mother' Plate (e.g., 200 µM in Assay Buffer + DMSO) Stock->MotherPlate  Initial Dilution into Assay Buffer SerialDil Serial Dilution (in Assay Buffer + DMSO) MotherPlate->SerialDil AssayPlate Final Assay Plate (e.g., 10 µM top concentration) SerialDil->AssayPlate  Transfer to Final Plate

Caption: Workflow from solid compound to final assay plate.

Step-by-Step Procedure:

  • Prepare Top Concentration Working Solution: To create a 200 µM working solution from the 10 mM master stock, perform a 1:50 dilution. For example, add 10 µL of the 10 mM Master Stock to 490 µL of the final assay buffer.

    • Expert Tip: This initial dilution is the most likely step for precipitation to occur. Ensure the assay buffer is at room temperature and vortex immediately after adding the DMSO stock. The final DMSO concentration in this working solution will be 2%.

  • Perform Serial Dilutions: Using a 96-well plate, perform serial dilutions from the top working concentration.

    • Add 100 µL of assay buffer (containing 2% DMSO to keep the solvent concentration constant) to wells B1 through H1.

    • Add 200 µL of your 200 µM working solution to well A1.

    • Transfer 100 µL from well A1 to well B1, mix thoroughly by pipetting up and down.

    • Transfer 100 µL from well B1 to well C1, and so on, creating a 1:2 dilution series. Discard the final 100 µL from well H1.

  • Prepare Final Assay Plate: Add your cells, enzyme, or other biological components to a separate assay plate. Then, transfer a small volume (e.g., 10 µL) from your serial dilution plate to the corresponding wells of the final assay plate (which may contain, for example, 190 µL of medium), resulting in a final 1:20 dilution.

    • This final step dilutes the compound to its final test concentration (e.g., 10 µM top concentration) and, crucially, dilutes the DMSO to a final, low concentration (e.g., 0.1%).

Data Presentation & Best Practices for Implementation

To ensure the integrity of your results, the final concentration of DMSO must be carefully considered and controlled.

Table 1: Recommended Final DMSO Concentrations in Assays

Assay TypeRecommended Max DMSO ConcentrationRationale & Key Considerations
Biochemical/Enzyme Assays ≤ 1.0%Many purified enzymes are robust, but a DMSO titration curve should be run to check for direct inhibition or activation.
Standard Cell-Based Assays ≤ 0.5%A balance between compound solubility and minimal cytotoxicity for many robust cell lines.[7]
Sensitive Cell-Based Assays ≤ 0.1%Recommended for primary cells, stem cells, or assays measuring subtle phenotypic changes where cell stress must be minimized.[12][13]
High-Content Imaging ≤ 0.1%DMSO can alter cell morphology, which can be a confounding artifact in imaging-based assays.

Mandatory Controls for a Self-Validating System:

G cluster_assay Final Assay Plate cluster_analysis Data Analysis Test Test Wells Compound + Cells + Final [DMSO] Vehicle Vehicle Control NO Compound + Cells + Final [DMSO] Normalize Normalize Test Data to Vehicle Control Test->Normalize Blank Blank Control NO Compound + NO Cells + Final [DMSO] Vehicle->Normalize Subtract Subtract Blank (Background) Blank->Subtract Subtract->Normalize

Caption: Essential controls for assay validation.

Storage and Stability

  • Master Stock (100% DMSO): Store in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, create small-volume single-use aliquots.

  • Aqueous Working Solutions: These are not stable and should be prepared fresh for each experiment from the frozen DMSO master stock. Do not store diluted aqueous solutions of the compound.

Troubleshooting

  • Precipitation in Master Stock: If the compound precipitates out of the 100% DMSO stock upon freezing, it may be necessary to gently warm and sonicate the vial before each use. If the problem persists, the master stock concentration may need to be lowered (e.g., to 5 mM).

  • Precipitation Upon Dilution: If precipitation occurs when diluting the master stock into aqueous buffer, try adding the DMSO stock to the buffer while vortexing to ensure rapid mixing. If this fails, a lower starting concentration or the inclusion of a small amount of surfactant (e.g., Tween-20, assay-dependent) may be required.

  • Effect Seen in Vehicle Control: If the vehicle control shows a significant deviation from the "no treatment" control (if one is used), it indicates the assay is sensitive to the final DMSO concentration. The experiment must be repeated with a lower final DMSO concentration.

References

  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Inglese, J., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Bielen, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • Santos, P. S., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI.
  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Gürbüz, D., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wikipedia. Thiazole.
  • Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of Thiazole-Based Building Blocks.
  • Gomaa, H. A. M., et al. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Semantic Scholar.
  • da Silva, P. B., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central.
  • NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.

Sources

Application Notes and Protocols for Antimicrobial Assays Using Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1][2] Thiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, have emerged as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities.[3][4] Numerous natural and synthetic thiazole derivatives have demonstrated significant biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][3][5] This broad spectrum of activity makes them a focal point for the development of new therapeutic agents.[6][7][8]

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a specific thiazole derivative, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate . These guidelines are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial compounds.[9]

Compound Profile:

Compound Name This compound
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 264.3 g/mol
CAS Number 218631-55-1
Structure (Image of the chemical structure would be placed here in a full document)
Purity ≥98%
Storage Room temperature

Data sourced from commercial supplier information.[10]

Scientific Rationale and Potential Mechanisms of Action

Thiazole-containing compounds exert their antimicrobial effects through various mechanisms.[1] Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[1][3] Others may disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[5] The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration into bacterial cell membranes of both Gram-positive and Gram-negative bacteria.[5] Understanding these potential mechanisms is crucial for interpreting experimental results and guiding further drug development.

Experimental Preparedness

Compound Handling and Stock Solution Preparation
  • Solubility Testing : Prior to initiating antimicrobial assays, determine the solubility of this compound in various solvents (e.g., dimethyl sulfoxide (DMSO), ethanol, water). DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in a suitable sterile solvent.[11] The concentration should be sufficiently high to allow for serial dilutions to the final testing concentrations without the solvent concentration exceeding a level that could affect microbial growth (typically ≤1% v/v).

  • Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage : Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Selection and Preparation of Microbial Strains
  • Test Organisms : Select a panel of clinically relevant and standard quality control bacterial and fungal strains. A common panel includes:

    • Gram-positive bacteria : Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis.

    • Gram-negative bacteria : Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi : Candida albicans, Aspergillus niger.

  • Culture Maintenance : Maintain microbial stocks as frozen glycerol stocks at -80°C. Subculture the strains on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) prior to each experiment to ensure viability and purity.

  • Inoculum Preparation : For each experiment, prepare a standardized inoculum. From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11][12] This standardized suspension is then further diluted in the appropriate broth for the assay.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilute Compound in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Include Growth & Sterility Controls D->E F Incubate Plate (35-37°C, 16-20h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Growth G->H

Caption: Workflow for MIC determination.

Step-by-Step Methodology
  • Plate Preparation : Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[11]

  • Compound Dilution : Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This creates a range of concentrations.

  • Controls : Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Dilution : Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Inoculation : Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[12]

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[11][12]

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[16][17] It is based on the diffusion of the agent from an impregnated paper disk into the agar, creating a concentration gradient.[16][18]

Step-by-Step Methodology
  • Disk Preparation : Impregnate sterile paper disks (6 mm diameter) with a known volume and concentration of this compound solution. Allow the disks to dry completely in a sterile environment.[16]

  • Plate Inoculation : Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.[19] Remove excess liquid by pressing the swab against the inside of the tube.[20] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[19]

  • Disk Placement : Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate.[19] Also, place a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent only). Ensure disks are at least 24 mm apart.[17]

  • Incubation : Invert the plates and incubate at 35-37°C for 16-18 hours.[17]

  • Zone of Inhibition Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[16]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][21][22]

Workflow for MBC Determination

MBC_Workflow A Perform MIC Assay B Identify Wells with No Visible Growth (MIC and higher conc.) A->B C Plate Aliquots (10 µL) from Clear Wells onto Agar Plates B->C D Incubate Agar Plates (35-37°C, 18-24h) C->D E Count Colonies (CFU) on Each Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill Rate E->F

Caption: Workflow for MBC determination.

Step-by-Step Methodology
  • Perform MIC Assay : First, determine the MIC of the compound as described in Protocol 1.

  • Subculturing : From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[11]

  • Incubation : Incubate the MHA plates at 35-37°C for 18-24 hours.[11]

  • MBC Determination : After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][23]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Antimicrobial Activity of this compound

Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Disk Diffusion Zone of Inhibition (mm)
S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Insert Data]
E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Insert Data]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Calculate][Insert Data]
C. albicansN/A[Insert Data][Insert Data][Calculate][Insert Data]
Positive Control (e.g., Ciprofloxacin) N/A[Insert Data][Insert Data][Calculate][Insert Data]

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • MBC/MIC ≤ 4 : Generally considered indicative of bactericidal activity.[11]

  • MBC/MIC > 4 : Generally considered indicative of bacteriostatic activity.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial antimicrobial evaluation of this compound. By systematically determining the MIC, MBC, and zones of inhibition against a panel of relevant microorganisms, researchers can effectively characterize the antimicrobial potential of this and other novel thiazole derivatives. These foundational assays are a critical step in the drug discovery pipeline, providing the necessary data to warrant further investigation into the compound's mechanism of action, toxicity, and potential as a future therapeutic agent.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
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  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.). BenchChem.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.).
  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Biointerface Research in Applied Chemistry.
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  • Disk diffusion test - Wikipedia. (n.d.). Wikipedia.
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.).
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). BMG Labtech.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014, January 2).
  • Department of Medical Laboratories Techniques Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion. (n.d.). University of Babylon.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). American Society for Microbiology.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.).
  • Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). MDPI.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed. (2014, April 9).
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF - ResearchGate. (2025, August 6).
  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Application Notes: Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel anti-tubercular agents that operate via new mechanisms of action to circumvent existing resistance.[1][2] Heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a promising class of inhibitors against Mtb.[1][3]

The compound Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate belongs to the 2-aminothiazole class, which has shown significant potential in TB drug discovery.[4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs in tuberculosis research. It provides an overview of the structure-activity relationship (SAR), potential mechanisms of action, and detailed, field-proven protocols for in vitro evaluation.

Scientific Background and Rationale

The 2-aminothiazole core is a versatile pharmacophore found in numerous biologically active compounds.[1][6] In the context of TB, this scaffold has been identified through high-throughput screening campaigns and subsequent medicinal chemistry optimization.[4][7]

2.1. Structure-Activity Relationship (SAR) Insights

Research into 2-aminothiazole derivatives has revealed critical structural features for potent anti-tubercular activity:

  • Thiazole Core: The central thiazole ring is generally intolerant to modification, suggesting it is essential for the compound's interaction with its biological target.[4][7]

  • C4-Position Substitution: The nature of the substituent at the C4 position of the thiazole ring is crucial. While the specific compound of interest has a 4-methoxyphenyl group, other studies have shown that a 2-pyridyl moiety at this position is also highly favorable for activity.[4][8][9]

  • C2-Amino Group: The 2-amino position can typically accommodate a range of lipophilic substitutions, allowing for the fine-tuning of the compound's physicochemical properties.[4][5]

2.2. Hypothesized Mechanism of Action

While the precise target of many 2-aminothiazole derivatives is still under investigation, some compounds in this class have been shown to target key mycobacterial enzymes.[1] One notable target for related scaffolds is the β-ketoacyl-ACP synthase (mtFabH), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[2][10][11] However, studies have also shown that not all active 2-aminothiazole compounds inhibit mtFabH, indicating that this scaffold may interact with multiple targets within Mtb.[2][10][11] The bactericidal activity of some analogs suggests they target essential cellular processes, leading to rapid cell death.[4][7]

Experimental Workflows and Protocols

A systematic approach is required to evaluate the potential of a new anti-tubercular agent. The workflow begins with determining the compound's potency against Mtb, followed by assessing its toxicity to mammalian cells to establish a selectivity index.

3.1. Overall Screening Workflow

The following diagram outlines the typical cascade for evaluating a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 Decision Point A Primary Screen: Determine Minimum Inhibitory Concentration (MIC) (Protocol 1: MABA) B Secondary Screen: Assess Mammalian Cell Cytotoxicity (IC50) (Protocol 2: MTT Assay) A->B Active Compound C Calculate Selectivity Index (SI) SI = IC50 / MIC B->C D Mechanism of Action Studies (e.g., Target-based Assays, Resistant Mutant Generation) C->D High SI E Proceed to In Vivo Models? D->E

Caption: High-level workflow for in vitro anti-tubercular compound evaluation.

PART 1: Protocol for In Vitro Anti-Tubercular Activity
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol details the most common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.[12][13] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

A. Principle Actively growing mycobacteria reduce the Alamar Blue reagent, causing a visible color change from blue to pink. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial metabolism and growth.[14][15]

B. Materials

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well, sterile, clear-bottomed microplates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Alamar Blue reagent (e.g., from Thermo Fisher Scientific)

  • 10% Tween 80 solution

C. Step-by-Step Methodology

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the culture with supplemented 7H9 broth to match a McFarland standard of 1.0.

    • Dilute this suspension 1:50 in broth to achieve the final inoculum density.

  • Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the wells in column 12 to serve as sterile controls.

    • Prepare serial dilutions of the test compound. Add 2 µL of a 50x stock solution of the compound to the first well of a row (e.g., column 1) and serially dilute 2-fold across the plate to column 10 by transferring 100 µL. This creates a concentration gradient. Column 11 will serve as the drug-free growth control.

    • Repeat this process for the positive control drug in a separate set of rows.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (except column 12) will be 200 µL.

  • Incubation:

    • Seal the plate with paraffin film to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 5-7 days.

  • Assay Development:

    • After the incubation period, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well (column 11).[14]

    • Re-incubate the plate at 37°C for 16-24 hours.

    • If the well turns pink, add the Alamar Blue/Tween 80 mixture to all other wells. If it remains blue, incubate the plate for another day and re-check the control well.

  • Reading Results:

    • The MIC is the lowest drug concentration that remains blue (no bacterial growth). Wells that turn pink indicate bacterial growth. Results can be read visually or with a plate reader (absorbance at 570 nm and 600 nm).

D. Controls and Validation

  • Sterile Control (Column 12): Broth only. Must remain blue.

  • Growth Control (Column 11): Broth + Mtb, no drug. Must turn pink.

  • Positive Control Drug: Should yield an MIC value within the expected range for the H37Rv strain.

PART 2: Protocol for In Vitro Cytotoxicity Assessment
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity (IC₅₀)

To ensure the compound is selectively targeting Mtb, its toxicity against a mammalian cell line (e.g., Vero, A549, or HepG2) must be evaluated.[16][17] The MTT assay is a standard colorimetric method for this purpose.[18][19]

A. Principle The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

B. Materials

  • Vero cells (African green monkey kidney epithelial cells) or A549 (human lung carcinoma cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well, sterile, flat-bottomed tissue culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

C. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle-treated wells (medium with the same percentage of DMSO) as a negative control and untreated wells as a baseline.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Reading Results:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

D. Controls and Validation

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions. Should show ~100% viability.

  • Untreated Control: Cells in medium only. Represents 100% viability.

  • Medium Blank: Wells with medium but no cells, to subtract background absorbance.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Compound IDMtb H37Rv MIC (µg/mL)Vero Cell IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
This compound[Insert Value][Insert Value][Calculate Value]
Isoniazid (Control)~0.05 - 0.25>100>400
Rifampicin (Control)~0.1 - 0.5>50>100

Interpretation: A promising anti-tubercular candidate should exhibit a low MIC value (typically <1 µg/mL) and a high IC₅₀ value, resulting in a Selectivity Index (SI) of >10. A higher SI indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a favorable therapeutic window.

References
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

  • Kesicki EA, Bailey MA, Ovechkina Y, et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. 2016. Available at: [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. ResearchGate. Available at: [Link]

  • Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modifications. SpringerLink. Available at: [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. Available at: [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

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  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. PubMed. Available at: [Link]

  • Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. Available at: [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. Available at: [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti- Tuberculosis Agents 1. K.T.H.M. College. Available at: [Link]

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Application Note: Cell-Based Assay Design for Evaluating the Anticancer Activity of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3] Its versatility allows for diverse chemical modifications, leading to derivatives that can target various cellular pathways implicated in cancer progression.[1][3][4] Notably, clinically approved anticancer drugs such as Dasatinib, a multi-kinase inhibitor, feature the 2-aminothiazole moiety, highlighting its therapeutic potential.[2][5]

This guide provides a comprehensive framework for designing and implementing a suite of cell-based assays to systematically evaluate the anticancer activity of novel 2-aminothiazole derivatives. The focus is on a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of action. This structured methodology ensures a thorough and efficient assessment, generating robust data to inform lead optimization and further development.

The core principle of this workflow is to first identify compounds with significant cytotoxic effects against a panel of cancer cell lines and then to dissect the underlying mechanisms, such as the induction of apoptosis and cell cycle arrest.[6] This approach allows for the early identification of promising candidates and provides critical insights into their therapeutic potential.

Section 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a new chemical entity is to determine its cytotoxic potential across a relevant panel of cancer cell lines. This primary screen serves as a gatekeeper, identifying compounds that warrant further investigation. The MTT or MTS assay is a widely used, reliable, and high-throughput compatible method for this purpose.[7][8][9]

Rationale and Experimental Design

The choice of cell lines is critical and should ideally represent a variety of cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.[2][10] It is also beneficial to include a non-cancerous cell line to evaluate for selective toxicity. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_prep->seed_cells compound_prep Prepare Serial Dilutions of 2-Aminothiazole Compounds add_compounds Add Compounds to Wells compound_prep->add_compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT/MTS Reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with 2-Aminothiazole Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate at Room Temperature in the Dark add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_quadrants Analyze Quadrant Statistics acquire_data->analyze_quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

2.1.2. Protocol: Annexin V/PI Apoptosis Assay

[11] Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-aminothiazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 2-aminothiazole compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS. [12]3. Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. * To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. * Add 400 µL of 1X Binding Buffer to each tube. 4. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control95.22.12.7
2-aminothiazole Derivative 145.835.618.6
Cell Cycle Analysis

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death. [6]Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle. [13]

2.2.1. Rationale and Experimental Design

By quantifying the DNA content of a cell population, it is possible to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. [14]An accumulation of cells in a particular phase following treatment with a 2-aminothiazole derivative would indicate cell cycle arrest at that checkpoint.

2.2.2. Protocol: Cell Cycle Analysis by PI Staining

[15][16] Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-aminothiazole compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the 2-aminothiazole compound at its IC50 concentration for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours. [16]3. Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram. [17] * Use software with a cell cycle analysis model to quantify the percentage of cells in each phase.

Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells.

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control55.330.114.6
2-aminothiazole Derivative 125.715.458.9

Section 3: Tertiary Assays - Target Identification and Validation

While primary and secondary assays provide valuable information on the cytotoxic effects and general mechanism of action, tertiary assays are necessary to identify the specific molecular targets of the 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a known kinase inhibitor template. [18]Therefore, kinase inhibition assays are a logical next step.

Kinase Inhibition Assays

Many 2-aminothiazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src family kinases, Aurora kinases, and components of the PI3K/Akt pathway. [1][5][6]

3.1.1. In Vitro Kinase Assays

Biochemical assays using purified recombinant kinases can be used to directly measure the inhibitory activity of the compounds. These assays are often performed in a high-throughput format and can screen a large panel of kinases to determine the selectivity profile of the compound.

3.1.2. Cellular Target Engagement Assays

Cellular assays, such as Western blotting, can be used to assess the inhibition of specific signaling pathways in treated cells. For example, if a compound is hypothesized to inhibit a particular kinase, the phosphorylation status of its downstream substrates can be measured.

G cluster_pathway Example Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminothiazole derivative.

Conclusion

The systematic application of the cell-based assays described in this guide will enable a comprehensive evaluation of the anticancer activity of novel 2-aminothiazole derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic and target validation studies, researchers can efficiently identify promising lead compounds and gain a thorough understanding of their therapeutic potential. This structured approach, grounded in established methodologies, provides a robust framework for the preclinical development of new anticancer agents based on the versatile 2-aminothiazole scaffold.

References

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Application Note & Protocol: In Vivo Evaluation of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive experimental protocol for the in vivo assessment of the novel compound, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate. The protocol is designed to be a robust starting point for researchers seeking to understand the compound's therapeutic potential, focusing on its likely anti-inflammatory and anti-cancer properties based on the known bioactivities of the 2-aminothiazole scaffold.[1][2][3]

Scientific Rationale and Background

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][4] While specific in vivo data for this compound is not yet available in the public domain, its structural motifs suggest a high probability of interaction with key biological targets implicated in inflammation and oncology.

This protocol, therefore, outlines a multi-pronged in vivo strategy to elucidate the compound's efficacy and preliminary safety profile. We will employ well-established rodent models for both inflammation and cancer to generate initial proof-of-concept data. This will be complemented by essential pharmacokinetic and acute toxicity assessments to provide a holistic preclinical evaluation.[5][6]

The causality behind this experimental design is to efficiently screen for two of the most prominent activities of the 2-aminothiazole class, thereby maximizing the potential for identifying a therapeutic application for this novel compound.

Preliminary In Vivo Screening Workflow

The following diagram illustrates the proposed workflow for the initial in vivo evaluation of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Decision A Acute Toxicity Study (Rodent) B Pharmacokinetic (PK) Profiling (Rodent) A->B Inform Dosing C Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) B->C Establish Therapeutic Dose D Anticancer Model (Xenograft Tumor Model) B->D Establish Therapeutic Dose E Analyze PK/PD Data C->E F Histopathological Analysis C->F D->E D->F G Go/No-Go Decision for Further Development E->G F->G

Caption: High-level workflow for the in vivo evaluation of the test compound.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations.[7][8][9][10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be adhered to throughout the study. Protocols should be submitted to and approved by the institutional IACUC before the commencement of any in vivo work.[8][11]

Phase 1: Foundational Studies

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12][13][14][15]

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), both male and female.

  • Grouping: 5 groups of 6 animals each (3 male, 3 female).

  • Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Group 2-5: Test compound at escalating single doses (e.g., 10, 100, 500, 2000 mg/kg) administered via oral gavage. The "limit test" approach can be initially employed.[16]

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Key organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological analysis.

Data Presentation:

ParameterMeasurement
LD50 (if applicable) Calculated using appropriate statistical methods
Clinical Observations Detailed record of any adverse effects
Body Weight Changes Measured on days 0, 7, and 14
Gross Necropsy Macroscopic findings for all major organs
Histopathology Microscopic examination of key tissues
Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[5][6][17][18][19]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Grouping: 2 groups of 3-5 animals each.

  • Dosing:

    • Group 1: Intravenous (IV) administration of the test compound (e.g., 1-5 mg/kg).

    • Group 2: Oral (PO) administration of the test compound (e.g., 10-50 mg/kg).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel.

  • Analysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.

Data Presentation:

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) Fraction of the oral dose that reaches systemic circulation

Phase 2: Efficacy Evaluation

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory potential of the test compound.[20][21][22][23][24]

Protocol:

  • Animal Model: Male Wistar rats (150-180g).

  • Grouping: 4 groups of 6 animals each.

  • Dosing (Oral Gavage):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-4: Test compound at two different doses (e.g., 25 and 50 mg/kg, based on toxicity and PK data).

  • Procedure:

    • Administer the respective treatments 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Anticancer Activity: Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of the test compound.[25][26][27][28][29]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) that has shown sensitivity to 2-aminothiazole derivatives in vitro.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into 4 groups (n=8-10 per group).

  • Dosing (e.g., daily oral gavage):

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

    • Group 3-4: Test compound at two different doses.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals. Tumors are excised, weighed, and processed for histopathological and biomarker analysis.

Data Analysis and Interpretation

Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. For the anticancer study, tumor growth inhibition (TGI) should be calculated. The relationship between the pharmacokinetic profile and the pharmacodynamic effects (PK/PD) should be explored to understand the exposure-response relationship.[5]

References

Introduction: The 2-Aminothiazole Scaffold in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 2-Aminothiazoles as Novel Fungicidal and Insecticidal Agents

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal and agrochemical research.[1][2] Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a wide array of biological targets.[3] This versatility has led to the development of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and, critically for agriculture, fungicidal and insecticidal properties.[4][5]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical application of 2-aminothiazole derivatives as potential fungicides and insecticides. It provides not only step-by-step experimental protocols but also the scientific rationale behind the methodologies, insights into structure-activity relationships (SAR), and guidance on data interpretation.

Part I: 2-Aminothiazoles as Fungicidal Agents

The development of new fungicides is crucial to combat the emergence of resistant fungal pathogens that threaten global food security. 2-Aminothiazole derivatives have shown considerable promise in this area, exhibiting potent activity against a range of plant and human fungal pathogens.[4][6]

Pillar of Expertise: Mechanism of Action & Structure-Activity Relationship (SAR)

While the precise mechanism of action can vary between different derivatives, many antifungal thiazoles function by disrupting essential cellular processes in fungi. The SAR for this class of compounds is an active area of research, but key insights have been established. For instance, the nature and position of substituents on the thiazole ring and the amino group can dramatically influence the antifungal potency and spectrum.[7][8] Quantitative structure-activity relationship (QSAR) studies often correlate physicochemical parameters with inhibitory activity against fungi like Fusarium moniliforme and Aspergillus flavus, guiding the design of more effective agents.[7]

The general workflow for identifying and optimizing these agents is outlined below.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization start SAR & QSAR Analysis synth Synthesis of Novel 2-Aminothiazole Derivatives start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify screen Primary In Vitro Antifungal Screening purify->screen dose Dose-Response Assay (MIC Determination) screen->dose mfc Fungicidal vs. Fungistatic (MFC Assay) dose->mfc data Data Analysis mfc->data feedback Lead Optimization data->feedback feedback->start Design New Analogs

Caption: Workflow for Fungicidal 2-Aminothiazole Development.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a fungus.[9][10] This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the quantitative assessment of a compound's antifungal activity against multiple fungal strains simultaneously, providing a reliable basis for comparing the potency of different derivatives.[10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test 2-aminothiazole compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer or McFarland Densitometer

  • Incubator (35°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.125 to 64 µg/mL.[10]

    • Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Culture the fungal strains on SDA plates at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).[9]

    • For yeasts, prepare a suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[9]

    • For molds, gently harvest spores from the agar surface and prepare a spore suspension. Count using a hemocytometer.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[9]

  • Plate Inoculation and Controls:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

    • Growth Control: Include wells with only medium and inoculum (no compound).

    • Sterility Control: Include wells with medium only.

    • Positive Control: Use a known antifungal agent (e.g., Fluconazole) as a reference.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as determined by the naked eye.[9] For some assays, an 80% reduction in growth compared to the growth control, measured via spectrophotometer (OD at 630 nm), can be used as the endpoint.[10]

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

Rationale: The MIC value indicates growth inhibition (fungistatic activity) but does not differentiate it from fungal killing (fungicidal activity). The MFC assay is a crucial follow-up to determine the lethal concentration of the compound. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[9]

Procedure:

  • Following MIC determination, take an aliquot (e.g., 10-20 µL) from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate these aliquots onto a fresh, drug-free SDA plate.[9]

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum) on the subculture plate.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example MIC and MFC Data for 2-Aminothiazole Derivatives

Compound ID Fungal Species MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
2AT-001 C. albicans ATCC 90028 8 16 2 Fungicidal
2AT-001 A. fumigatus ATCC 204305 16 >64 >4 Fungistatic
2AT-002 C. albicans ATCC 90028 4 8 2 Fungicidal
2AT-002 A. fumigatus ATCC 204305 8 32 4 Fungicidal

| Fluconazole | C. albicans ATCC 90028 | 1 | 32 | 32 | Fungistatic |

Part II: 2-Aminothiazoles as Insecticidal Agents

The 2-aminothiazole scaffold is also present in commercial pesticides and has demonstrated significant potential for the development of novel insecticides.[3] These compounds can act on various physiological targets in insects, offering new modes of action to manage insecticide resistance.

Pillar of Expertise: Target & Rationale

The insecticidal activity of 2-aminothiazoles can stem from their ability to interfere with the insect's nervous system, metabolic pathways, or development. The specific target often depends on the overall molecular structure. For instance, some derivatives may act as antagonists of G protein-coupled receptors, disrupting critical signaling pathways.[11] The protocols described below provide standardized methods for evaluating both lethal and sub-lethal effects of these compounds.[11][12]

Protocol 3: Larval Contact Toxicity Assay

Rationale: Many insect pests have a vulnerable larval stage that is an effective target for control. This assay evaluates the toxicity of a compound upon contact and/or ingestion by larvae in an aqueous environment, making it suitable for screening compounds against insects like mosquitoes.[12]

Materials:

  • 24-well tissue culture plates

  • Test 2-aminothiazole compounds

  • Acetone or DMSO (for stock solutions)

  • Deionized water

  • Third-instar larvae of the target insect (e.g., Aedes aegypti)

  • Pipettes and aspirator

Procedure:

  • Compound Preparation:

    • Prepare a 1% stock solution of the test compound in acetone.[12]

    • Perform serial dilutions of the stock solution to create a range of concentrations that are expected to span the LC₅₀ (Lethal Concentration for 50% of the population).

  • Assay Setup:

    • Using an aspirator or pipette, place 5-10 third-instar larvae into each well of a 24-well plate.[12]

    • Remove excess water and add 1 mL of fresh deionized water to each well.

    • Add a small volume (e.g., 10 µL) of the appropriate compound dilution to each well.

    • Negative Control: Add 10 µL of the solvent (acetone) to control wells.

    • Positive Control: Use a known insecticide (e.g., permethrin) as a reference.

  • Incubation and Assessment:

    • Incubate the plates at the insect's optimal rearing temperature and humidity.

    • Record the number of dead or moribund larvae at 24, 48, and 72-hour intervals. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

Protocol 4: Adult Topical Application Assay

Rationale: This assay directly assesses the contact toxicity of a compound by applying a precise dose to the surface of an adult insect. It is a standard method for determining the LD₅₀ (Lethal Dose for 50% of the population) and is crucial for understanding a compound's potential for use in residual sprays or other contact-based control methods.[11]

Materials:

  • Adult female insects, 3-5 days old (e.g., Anopheles gambiae)

  • CO₂ or cold anesthesia setup

  • Microapplicator

  • Glass capillaries

  • Test compounds dissolved in acetone

  • Holding cups with mesh lids and a sugar source

Procedure:

  • Dose Preparation: Prepare serial dilutions of the test compound in acetone. The concentrations should be calculated to deliver a specific dose (e.g., in ng/mg of insect body weight) in a small volume (typically 0.1-0.5 µL).

  • Insect Handling and Application:

    • Anesthetize a batch of adult insects using CO₂ or by placing them on a cold surface.

    • Using a microapplicator, apply a precise volume of the test solution to the dorsal thorax of each insect.[12]

    • Treat control groups with acetone only.

  • Post-Treatment Monitoring:

    • Place the treated insects into recovery cups (10-20 insects per cup) with access to a sugar solution.

    • Hold the cups at the appropriate temperature and humidity.

    • Record mortality at 24 and 48 hours post-application.

Data Analysis and Presentation

The results from dose-response assays are typically analyzed using probit analysis to calculate the LC₅₀ or LD₅₀ values and their 95% confidence intervals.

Table 2: Example LD₅₀ Data for a 2-Aminothiazole Derivative

Insect Species Assay Type Time Point LD₅₀ (ng/insect) 95% Confidence Interval
A. aegypti Topical 24 hr 15.2 12.8 - 18.1
A. gambiae Topical 24 hr 21.5 18.9 - 24.5

| C. quinquefasciatus | Topical | 24 hr | 18.3 | 15.5 - 21.7 |

Part III: Synthesis of a Representative 2-Aminothiazole Derivative

The Hantzsch thiazole synthesis is the most classical and widely used method for preparing 2-aminothiazoles.[13][14] It involves the condensation reaction between an α-haloketone and a thiourea derivative.[14]

Rationale: This one-pot reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the thiazole ring by simply varying the starting ketone and thiourea, making it ideal for creating a library of analogs for SAR studies.[13][15]

G cluster_product Product ketone α-Haloketone (e.g., 2-Bromoacetophenone) plus + thiourea Thiourea arrow Hantzsch Reaction (e.g., Reflux in Ethanol) thiazole 2-Aminothiazole Derivative (e.g., 4-Phenyl-2-aminothiazole) arrow->thiazole

Sources

Application Notes & Protocols for the Screening of 2-Aminothiazole Derivatives as Anti-HIV Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-aminothiazole derivatives as potential candidates for anti-HIV drug screening. This document outlines the scientific rationale, key molecular targets, and detailed protocols for the preliminary in vitro evaluation of this promising class of compounds.

Introduction: The Rationale for 2-Aminothiazole Derivatives in HIV Research

The Human Immunodeficiency Virus (HIV) pandemic continues to be a major global health challenge, necessitating the discovery of novel antiretroviral agents to combat drug resistance and improve treatment regimens. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including antiviral properties.[1][2][3] Derivatives of 2-aminothiazole have emerged as a focal point in anti-HIV research due to their demonstrated ability to inhibit viral replication through various mechanisms of action. This document will delve into the practical application of screening these derivatives, with a focus on two key stages of the HIV life cycle: viral entry and reverse transcription.

Molecular Mechanisms of Action: Targeting Key HIV Processes

2-Aminothiazole derivatives have been shown to interfere with critical steps in the HIV replication cycle. Understanding these mechanisms is fundamental to designing effective screening cascades.

Inhibition of HIV Entry: Blocking the Gp120-CD4 Interaction

A crucial initial step in HIV infection is the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host T-cells.[4] Certain 2-aminothiazole derivatives have been identified as potent inhibitors of this protein-protein interaction.[4][5] These compounds are thought to bind within a hydrophobic pocket on gp120, known as the "Phe43 cavity," thereby preventing the conformational changes necessary for viral entry.[4][5]

dot

HIV_Entry_Inhibition cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding 2_AT_Derivative 2-Aminothiazole Derivative 2_AT_Derivative->gp120

Caption: Inhibition of HIV Entry by 2-Aminothiazole Derivatives.

Targeting the HIV-1 Nucleocapsid Protein (NC)

The HIV-1 nucleocapsid protein (NC) is a zinc-finger protein that plays a vital role in multiple stages of the viral life cycle, including reverse transcription and viral assembly.[6] Some 2-aminothiazole derivatives have been designed to act as bifunctional inhibitors, targeting both the hydrophobic pocket and the N-terminal domain of the NC protein.[6] This dual interaction enhances their antiretroviral activity.[6]

Pre-Screening Essential: Cytotoxicity Assessment

Before evaluating the antiviral efficacy of 2-aminothiazole derivatives, it is imperative to determine their cytotoxic potential.[7][8] This ensures that any observed antiviral activity is not a result of general cell death.[9] The MTT assay is a widely used colorimetric method for assessing cell viability.[7][8][10]

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of the test compounds.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 2-aminothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the 2-aminothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium from each well. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
CC50 The concentration of a compound that causes a 50% reduction in cell viability.

Primary Antiviral Screening: Cell-Based Assays

Cell-based assays are crucial for the initial screening of antiviral activity in a biologically relevant context.[7] The TZM-bl cell line is a widely used and validated model for HIV-1 infection studies.[11][12]

The TZM-bl Reporter Gene Assay

TZM-bl cells are a HeLa cell clone engineered to express CD4, CCR5, and CXCR4, making them susceptible to a broad range of HIV-1 strains.[11] These cells contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity is directly proportional to the level of viral replication and can be quantified by luminescence.

dot

TZM_bl_Assay_Workflow cluster_prep Assay Preparation cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate C Add compounds to cells A->C B Prepare serial dilutions of 2-aminothiazole derivatives B->C D Add HIV-1 virus to wells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate % inhibition and EC50 G->H

Caption: Workflow of the TZM-bl Reporter Gene Assay.

Protocol: TZM-bl Anti-HIV Assay

This protocol is designed to determine the 50% effective concentration (EC50) of the test compounds.

Materials:

  • TZM-bl cells and complete growth medium

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • 2-aminothiazole derivatives (at non-toxic concentrations)

  • DEAE-Dextran

  • 96-well flat-bottom, white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of the 2-aminothiazole derivatives. In a separate plate, mix the diluted compounds with the HIV-1 virus stock (at a pre-determined multiplicity of infection) in the presence of DEAE-Dextran.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the compound/virus mixture to the appropriate wells. Include wells with cells and virus only (virus control) and wells with cells only (cell control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.[13]

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
EC50 The concentration of a compound that causes a 50% reduction in viral replication.
Selectivity Index (SI) The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more promising therapeutic window.[10]

Secondary Screening: Target-Based Assays

Compounds that demonstrate significant antiviral activity in cell-based assays should be further investigated in target-based assays to confirm their mechanism of action.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

For derivatives suspected of targeting reverse transcription, a direct enzymatic assay is essential. HIV-1 RT is a critical enzyme that converts the viral RNA genome into double-stranded DNA, a prerequisite for integration into the host genome.[14]

Protocol: Colorimetric HIV-1 RT Inhibition Assay

This protocol is based on the principle of quantifying the amount of digoxigenin-labeled dUTP incorporated into a DNA strand, which is then detected by an anti-digoxigenin-peroxidase conjugate.[15]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT assay kit (containing template/primer, dNTPs with DIG-dUTP, lysis buffer, anti-DIG-POD, and substrate)

  • 2-aminothiazole derivatives

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs (including DIG-dUTP), and the 2-aminothiazole derivative at various concentrations.

  • Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C).[15]

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA.

  • Antibody Binding: Add the anti-DIG-POD conjugate and incubate.

  • Substrate Addition and Measurement: Add the peroxidase substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. Determine the IC50 (50% inhibitory concentration) value from the dose-response curve.

ParameterDescription
IC50 The concentration of a compound that inhibits 50% of the enzyme's activity.

Data Interpretation and Hit Prioritization

The screening cascade generates several key data points that are crucial for identifying promising lead candidates.

ParameterThreshold for ConsiderationRationale
CC50 > 100 µMLow cytotoxicity is essential to minimize off-target effects.
EC50 < 10 µMPotent antiviral activity in a cell-based model is a primary indicator of efficacy.
SI (CC50/EC50) > 10A high selectivity index indicates a favorable therapeutic window, where the compound is effective against the virus at concentrations that are not harmful to the host cells.[10]
IC50 (Target-based) Confirms EC50A low IC50 in a target-based assay validates the proposed mechanism of action.

Conclusion

The 2-aminothiazole scaffold represents a versatile and promising starting point for the development of novel anti-HIV therapeutics. The systematic application of the screening protocols detailed in these notes, from initial cytotoxicity assessment to cell-based and target-oriented assays, provides a robust framework for the identification and characterization of lead compounds. By understanding the underlying mechanisms and adhering to rigorous experimental design, researchers can effectively explore the potential of 2-aminothiazole derivatives in the ongoing fight against HIV.

References

  • Radi, M., et al. (2014). 2-Aminothiazolones as anti-HIV agents that act as gp120-CD4 inhibitors. Antimicrobial Agents and Chemotherapy, 58(6), 3043-3052. [Link]

  • Radi, M., et al. (2014). 2-Aminothiazolones as Anti-HIV Agents That Act as gp120-CD4 Inhibitors. PubMed Central. [Link]

  • NIH AIDS Reagent Program. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. [Link]

  • Kutky, I., et al. (2018). Synthesis and Evaluation of Bifunctional Aminothiazoles as Antiretrovirals Targeting the HIV-1 Nucleocapsid Protein. ACS Medicinal Chemistry Letters, 9(9), 925-930. [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131-146. [Link]

  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. HCV Database. [Link]

  • Das, S., et al. (2020). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virus Research, 288, 198132. [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. DukeSpace. [Link]

  • Shawan, M., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2315. [Link]

  • Donahue, D. A., et al. (2011). Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after removal from culture. Retrovirology, 8, 85. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Takei, M., et al. (1998). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 70(1), 91-98. [Link]

  • Virology Research Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Shafer, R. W., et al. (2002). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Methods in Molecular Medicine, 70, 277-307. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Chung, A., et al. (2015). CD8 T Cell Virus Inhibition Assay Protocol. Journal of Visualized Experiments, (103), 53138. [Link]

  • Janežič, D., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Gaucaitė, K., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis and Antibacterial Evaluation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Coated Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and antibacterial evaluation of a novel nanocomposite: magnetic iron oxide nanoparticles (Fe₃O₄ NPs) surface-functionalized with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. This hybrid material holds significant promise for targeted antibacterial therapies, leveraging the superparamagnetic properties of the iron oxide core for potential magnetic guidance and the inherent antimicrobial activity of the thiazole derivative coating. These application notes are intended for researchers and scientists in the fields of nanomedicine, materials science, and drug development, offering detailed, step-by-step protocols and the scientific rationale behind the experimental design.

Introduction: The Rationale for Thiazole-Coated Magnetic Nanoparticles

The rise of antibiotic resistance necessitates the development of innovative antimicrobial agents with novel mechanisms of action.[1] Magnetic nanoparticles (MNPs) have emerged as a promising platform for various biomedical applications, including drug delivery and diagnostics, owing to their unique superparamagnetic properties and high surface-area-to-volume ratio.[2][3] The ability to manipulate these nanoparticles with an external magnetic field opens avenues for targeted therapy, potentially increasing therapeutic efficacy while minimizing systemic side effects.[2]

Thiazole derivatives are a well-established class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent antibacterial, antifungal, and anticancer properties.[1][4][5][6] The 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, in particular, has demonstrated notable antimicrobial efficacy.[7][8][9] The proposed mechanism of action for many thiazole derivatives involves their amphiphilic nature, which facilitates their integration into and disruption of microbial cell membranes, leading to leakage of cytoplasmic contents and eventual cell death.[1]

By coating magnetic nanoparticles with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, we aim to create a synergistic nanocomposite that combines the targeting capabilities of the magnetic core with the therapeutic action of the thiazole shell. The coating not only serves as the active antibacterial agent but also enhances the colloidal stability and biocompatibility of the nanoparticles in biological media.[10][11][12] This document will provide detailed protocols for the synthesis of this nanocomposite, its comprehensive characterization, and the evaluation of its antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Materials and Methods

Reagents and Equipment

For a comprehensive list of necessary reagents and equipment, please refer to the table below. All reagents should be of analytical grade and used without further purification.

Reagent/EquipmentSupplier (Example)Purpose
Ferric chloride hexahydrate (FeCl₃·6H₂O)Sigma-AldrichIron precursor for MNP synthesis
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)Sigma-AldrichIron precursor for MNP synthesis
Ammonium hydroxide (NH₄OH, 25%)MerckPrecipitating agent for MNP synthesis
4-MethoxyacetophenoneSigma-AldrichStarting material for thiazole synthesis
ThioureaSigma-AldrichReagent for thiazole synthesis
Iodine (I₂)Sigma-AldrichCatalyst for thiazole synthesis
EthanolFisher ScientificSolvent
Diethyl etherFisher ScientificSolvent
Sodium thiosulfateSigma-AldrichQuenching agent
Deionized waterMilliporeSolvent and washing
Magnetic stirrer with heatingIKAFor synthesis reactions
Ultrasonic bathBransonFor dispersion of nanoparticles
CentrifugeEppendorfFor separation of nanoparticles
Permanent magnet (e.g., Neodymium)K&J MagneticsFor magnetic separation of NPs
Fourier-Transform Infrared (FTIR) SpectrometerPerkinElmerFor chemical structure analysis
Transmission Electron Microscope (TEM)JEOLFor nanoparticle size and morphology
Scanning Electron Microscope (SEM)FEIFor surface morphology analysis
X-ray Diffractometer (XRD)BrukerFor crystalline structure analysis
Vibrating Sample Magnetometer (VSM)Lake Shore CryotronicsFor magnetic properties analysis
UV-Vis SpectrophotometerAgilentFor optical properties and bacterial growth
IncubatorThermo Fisher ScientificFor bacterial culture
Synthesis Protocols

The synthesis of the final nanocomposite is a multi-step process. Below are the detailed protocols for each stage.

The co-precipitation method is a widely used, facile, and scalable technique for synthesizing magnetic iron oxide nanoparticles.[13][14][15] This method involves the simultaneous precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution.

Step-by-Step Procedure:

  • Prepare a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve FeCl₃·6H₂O (e.g., 5.4 g, 20 mmol) and FeCl₂·4H₂O (e.g., 2.0 g, 10 mmol) in 100 mL of deionized water. This creates a 2:1 molar ratio of Fe³⁺ to Fe²⁺, which is crucial for the formation of stoichiometric Fe₃O₄.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can lead to the formation of non-magnetic iron oxides.

  • Heat the solution to 80°C with vigorous stirring.

  • Slowly add 25% ammonium hydroxide solution dropwise until the pH of the solution reaches 10-11. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring the reaction mixture at 80°C for 1 hour under a nitrogen atmosphere to ensure complete precipitation and crystallization.

  • Allow the mixture to cool to room temperature.

  • Separate the black precipitate using a strong permanent magnet placed against the side of the flask. Decant and discard the supernatant.

  • Wash the nanoparticles multiple times with deionized water until the pH of the washing solution is neutral (pH ~7).

  • Finally, wash the nanoparticles with ethanol to remove any remaining water.

  • Dry the synthesized Fe₃O₄ nanoparticles in a vacuum oven at 60°C for 12 hours.

This synthesis is based on the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives.[8]

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (e.g., 3.0 g, 20 mmol) and thiourea (e.g., 3.04 g, 40 mmol) in ethanol.

  • Add iodine (I₂) (e.g., 5.08 g, 20 mmol) to the mixture. The iodine acts as an oxidizing agent to facilitate the cyclization reaction.

  • Heat the mixture under reflux with stirring for 8-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting solid with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-(4-methoxyphenyl)-1,3-thiazole.

  • Dry the purified product in a vacuum oven.

This protocol describes the surface modification of the synthesized magnetic nanoparticles with the thiazole derivative.[7][8]

Step-by-Step Procedure:

  • Disperse a specific amount of the synthesized Fe₃O₄ nanoparticles (e.g., 1.5 mg) in 50 mL of ethanol using an ultrasonic bath for 30-60 minutes to ensure a homogenous suspension.[8]

  • Add a solution of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole (e.g., 20 mL of a prepared solution) to the nanoparticle suspension.[8]

  • Add a basic solution, such as 2 M NaOH (e.g., 20 mL), to the mixture to facilitate the coating process.[8]

  • Heat the mixture to 50°C and stir mechanically for 7 hours.[8]

  • After the reaction, cool the mixture to room temperature.

  • Collect the coated nanoparticles using a permanent magnet.

  • Wash the product several times with ethanol and deionized water to remove any unbound thiazole derivative and other reactants until the pH of the supernatant is neutral.[8]

  • Dry the final product, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ nanoparticles, under vacuum at 60°C.

Characterization Techniques

Comprehensive characterization is essential to confirm the successful synthesis and desired properties of the nanocomposite.[16][17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the thiazole coating on the magnetic nanoparticles by identifying the characteristic functional groups of both the Fe₃O₄ core and the organic shell.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles and to confirm the presence of the coating.[17]

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the Fe₃O₄ nanoparticles.

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization and superparamagnetism, of the coated nanoparticles.[16]

  • Thermogravimetric Analysis (TGA): To quantify the amount of the organic coating on the surface of the magnetic nanoparticles.

Antibacterial Activity Assays

The antibacterial efficacy of the coated nanoparticles should be evaluated against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The broth microdilution method is a standard technique for determining MIC.[21][22]

Step-by-Step Procedure:

  • Prepare a stock suspension of the coated nanoparticles in a suitable sterile solvent (e.g., deionized water with minimal DMSO, if necessary for solubility) and sonicate to ensure uniform dispersion.

  • Perform serial two-fold dilutions of the nanoparticle suspension in a 96-well microtiter plate containing sterile nutrient broth.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with bacteria only) and negative controls (broth only) in the assay.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the nanoparticles at which no bacterial growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19][20]

Step-by-Step Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible bacterial growth.

  • Spread the aliquot onto nutrient agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the nanoparticles that results in a 99.9% reduction in the initial bacterial inoculum.[21]

Workflow Diagrams

Synthesis and Coating Workflow

SynthesisWorkflow cluster_synthesis Synthesis of Components cluster_coating Coating Process Fe_precursors FeCl₃·6H₂O & FeCl₂·4H₂O MNP_synthesis Co-precipitation (NH₄OH, 80°C) Fe_precursors->MNP_synthesis Thiazole_precursors 4-Methoxyacetophenone & Thiourea Thiazole_synthesis Hantzsch Synthesis (I₂, Reflux) Thiazole_precursors->Thiazole_synthesis MNPs Fe₃O₄ Nanoparticles MNP_synthesis->MNPs Thiazole 2-amino-4-(4-methoxyphenyl) -1,3-thiazole Thiazole_synthesis->Thiazole Coating Surface Coating (Ethanol, NaOH, 50°C) MNPs->Coating Thiazole->Coating Coated_NPs Thiazole-Coated Fe₃O₄ Nanoparticles Coating->Coated_NPs

Caption: Workflow for the synthesis of components and the coating process.

Characterization and Evaluation Workflow

EvaluationWorkflow cluster_characterization Physicochemical Characterization cluster_antibacterial Antibacterial Evaluation Coated_NPs Thiazole-Coated Fe₃O₄ Nanoparticles FTIR FTIR Coated_NPs->FTIR TEM_SEM TEM/SEM Coated_NPs->TEM_SEM XRD XRD Coated_NPs->XRD VSM VSM Coated_NPs->VSM MIC MIC Assay (Broth Microdilution) Coated_NPs->MIC MBC MBC Assay (Plate Spreading) MIC->MBC

Caption: Workflow for characterization and antibacterial evaluation.

Expected Results and Discussion

Characterization TechniqueExpected OutcomeSignificance
FTIR Appearance of characteristic peaks for the thiazole ring and amine groups on the spectrum of the coated nanoparticles, in addition to the Fe-O bond peak from the core.Confirms the successful surface functionalization of the magnetic nanoparticles with the thiazole derivative.
TEM/SEM Images should show spherical nanoparticles with a visible core-shell structure. The average particle size is expected to be in the nanometer range (e.g., ~10-20 nm).[7]Provides evidence of the coating and allows for the determination of particle size, size distribution, and morphology.[17]
XRD The diffraction pattern should match the standard pattern for the inverse spinel structure of magnetite (Fe₃O₄), confirming the crystalline nature of the core.Verifies the phase purity of the magnetic core.
VSM The M-H curve should show superparamagnetic behavior with high saturation magnetization and negligible coercivity and remanence at room temperature.Confirms that the nanoparticles are suitable for magnetic targeting applications.[16]
Antibacterial Assays The coated nanoparticles are expected to exhibit significant antibacterial activity, with low MIC and MBC values against both S. aureus and E. coli.[7][9]Demonstrates the therapeutic potential of the nanocomposite.

The successful synthesis will yield a stable colloidal suspension of thiazole-coated magnetic nanoparticles. The characterization data should collectively provide strong evidence for the intended core-shell structure. The antibacterial assays are anticipated to demonstrate the efficacy of the nanocomposite, potentially showing enhanced activity compared to the free thiazole derivative due to the high local concentration on the nanoparticle surface. Further studies could explore the biocompatibility and cytotoxicity of these nanoparticles using in vitro cell culture models to assess their potential for in vivo applications.[23][24]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of nanoparticles Incomplete precipitation; incorrect pH.Ensure the pH is maintained at 10-11 during synthesis. Check the concentration of the ammonia solution.
Nanoparticle aggregation Insufficient washing; loss of surface charge.Ensure thorough washing to remove excess ions. Sonication can help in redispersing aggregated particles.
Poor coating efficiency Incomplete reaction; steric hindrance.Optimize reaction time and temperature. Ensure proper dispersion of nanoparticles before adding the coating material.
Inconsistent antibacterial results Non-uniform nanoparticle suspension; inaccurate bacterial inoculum.Ensure the nanoparticle stock is well-sonicated before use. Standardize the bacterial inoculum using McFarland standards.

Conclusion

These application notes provide a detailed and scientifically grounded framework for the synthesis, characterization, and antibacterial evaluation of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated magnetic nanoparticles. By following these protocols, researchers can reliably produce and assess this promising nanocomposite for its potential in developing novel antibacterial therapies. The inherent modularity of this system allows for future modifications, such as the incorporation of other bioactive molecules or targeting ligands, further expanding its therapeutic utility.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. (n.d.). PMC - NIH. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (n.d.). PubMed Central. Available at: [Link]

  • Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms. (n.d.). PubMed Central. Available at: [Link]

  • Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. (n.d.). MDPI. Available at: [Link]

  • Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency. (n.d.). RSC Publishing. Available at: [Link]

  • 1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Available at: [Link]

  • Synthesis of Fe3O4 Nanoparticles with Different Shapes Through a Co-Precipitation Method and Their Application. (2022). ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Available at: [Link]

  • Ionic Liquid Stabilized on Magnetic Nanoparticles as Catalysts in the Synthesis of Benzothiazoles. (2024). Nanomaterials Chemistry. Available at: [Link]

  • Synthesis of Magnetite (Fe3O4) Nanoparticles from Iron sands by Co- precipitation-Ultrasonic Irradiation Methods. (n.d.). Journal of Materials and Environmental Science. Available at: [Link] S-2018-Cheraghipour.pdf

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated- magnetic nanoparticles: A potential antibacterial compound. (2021). ResearchGate. Available at: [Link]

  • s Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms. (2018). Bentham Science Publishers. Available at: [Link]

  • Synthesis and Characterization of Functionalized Magnetic Nanoparticles. (n.d.). SPIE Digital Library. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Available at: [Link]

  • 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole. (2006). ResearchGate. Available at: [Link]

  • Amino-functionalized magnetic nanoparticles for CO2 capture. (n.d.). Taylor & Francis. Available at: [Link]

  • Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. (n.d.). Unavailable.
  • High Yield Synthesis and Application of Magnetite Nanoparticles (Fe 3 O 4 ). (n.d.). MDPI. Available at: [Link]

  • Biocompatibility of Nanomaterials in Medical Applications. (2023). arXiv. Available at: [Link]

  • Controlled surface functionalization of silica-coated magnetic nanoparticles with terminal amino and carboxyl groups. (2010). ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science Publisher. Available at: [Link]

  • How to determine the MIC of silver nanoparticles? (2015). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Antibacterial magnetic nanoparticles for therapeutics: a review. (n.d.). PMC - NIH. Available at: [Link]

  • Fabrication of copper(II)-coated magnetic core-shell nanoparticles Fe3O4@SiO2-2-aminobenzohydrazide and investigation of its catalytic application in the synthesis of 1,2,3-triazole compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of Fe3O4 and Fe3O4-CuO Magnetic Nanopigments by Precipit
  • (PDF) Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms. (2018). ResearchGate. Available at: [Link]

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Taylor & Francis. Available at: [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations. (n.d.). MDPI. Available at: [Link]

  • Amine Functionalized Magnetic Nanoparticles | Proteins & Antibodies Purific
  • Preparing Fe3O4 Nanoparticles from Fe Ions Source by Co-precipitation Process in Various pH. (n.d.). Unavailable.
  • Functionalization of Magnetic Nanoparticles for Drug Delivery. (2018). ScienceForecast Publications. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Available at: [Link]

  • Nanoparticle surface stabilizing agents influence antibacterial action. (2023). Frontiers. Available at: [Link]

  • Best Practices for Characterization of Magnetic Nanoparticles for Biomedical Applications | Analytical Chemistry. (2019). ACS Publications. Available at: [Link]

  • Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. (2023). MDPI. Available at: [Link]

  • Copper (II) complex immobilized on magnetic nanoparticles catalyzed synthesis of oxazole and thiazole derivatives. (2023). Journal of Synthetic Chemistry. Available at: [Link]

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Application Note & Protocols: Strategic Use of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate as a Versatile Scaffold in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[1][2] The modular nature of PROTACs, which consist of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, necessitates a robust toolkit of chemical building blocks to facilitate their synthesis.[3][4] This document provides a detailed guide on the strategic application of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate , a heterobifunctional building block, in the construction of novel protein degraders. We present its physicochemical properties, discuss its synthetic advantages, and provide detailed, field-proven protocols for its incorporation into degrader molecules, empowering researchers in the rapid development of new therapeutic agents.

Introduction: The Central Role of Building Blocks in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[] They act as a bridge, forming a ternary complex between a target protein and an E3 ubiquitin ligase, which leads to the poly-ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][3]

The efficacy of a PROTAC is highly dependent on the geometry of this ternary complex. The linker connecting the two ligands is not merely a spacer but a critical determinant of a degrader's potency, selectivity, and physicochemical properties.[6][7] Therefore, the ability to rapidly synthesize libraries of degraders with varied linker compositions, lengths, and attachment points is paramount. This necessitates versatile chemical building blocks that offer multiple points for synthetic diversification. The aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities.[8][9][10][11][12] Its inherent properties make it an attractive core for incorporation into larger, complex molecules like PROTACs.

Featured Building Block: this compound

This compound (CAS: 218631-55-1) is an exemplary building block for PROTAC synthesis, offering two distinct functional handles for chemical modification: a nucleophilic 2-amino group and an electrophilic 5-methyl carboxylate group.[13] This dual reactivity allows for its strategic incorporation as a rigidifying and vectorially-defined element within a PROTAC linker.

The 4-methoxyphenyl substituent provides a degree of lipophilicity and potential for beneficial hydrophobic interactions, while the thiazole core imparts conformational rigidity to the linker, which can be advantageous for optimizing ternary complex formation.[3][9]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 218631-55-1 [13]
Molecular Formula C₁₂H₁₂N₂O₃S [13]
Molecular Weight 264.3 g/mol [13]
Appearance Off-white to yellow solid ---
Key Functional Groups Primary Amine, Methyl Ester ---

| Product Family | Protein Degrader Building Blocks |[13] |

Strategic Application in Degrader Synthesis: A Bifunctional Scaffold Approach

The true utility of this compound lies in its capacity to be functionalized from two different positions. This allows a medicinal chemist to build out a linker in a controlled, stepwise manner. The primary amino group can be acylated to form a stable amide bond, while the methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for a subsequent amide coupling. This flexibility enables the synthesis of diverse degrader libraries from a common intermediate.

G cluster_0 Core Building Block cluster_1 Synthetic Pathways cluster_2 Final Degrader Structure Core Methyl 2-amino-4-(4-methoxyphenyl) thiazole-5-carboxylate PathA Pathway A: Functionalize 2-Amino Group First Core->PathA Amide Coupling PathB Pathway B: Functionalize 5-Carboxylate Group First Core->PathB Ester Hydrolysis PROTAC [E3 Ligand]—Linker—[Thiazole Scaffold]—Linker—[POI Ligand] PathA->PROTAC Hydrolysis & Coupling PathB->PROTAC Amide Coupling

Caption: Strategic options for incorporating the thiazole scaffold.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific properties of the coupling partners (e.g., POI ligand, E3 ligand-linker conjugate).

Protocol 1: Functionalization via the 2-Amino Group

This pathway is ideal when coupling the thiazole to a pre-formed linker-E3 ligase complex that possesses a terminal carboxylic acid.

Workflow Overview:

G A Thiazole Building Block B Amide Coupling (HATU, DIEA) A->B C Intermediate 1 (Ester) B->C Add [E3-Linker]-COOH D Saponification (LiOH) C->D E Intermediate 2 (Carboxylic Acid) D->E F Amide Coupling (EDC, HOBt) E->F Add POI-NH₂ G Final PROTAC (Purify via HPLC) F->G G A Synthesized PROTAC B Treat Cancer Cell Line (e.g., 24h, dose-response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E Western Blot Analysis D->E Load Equal Protein F Quantify Band Intensity E->F Target Ab, Loading Control Ab G Calculate DC₅₀ & Dₘₐₓ F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring system.[1][2][3]

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes and solutions?

A low or non-existent yield is the most frequent issue. It typically points to problems with reagents, reaction conditions, or the work-up procedure. Let's break down the likely culprits.

Table 1: Troubleshooting Low Product Yield

Possible Cause Explanation & Suggested Solutions
Poor Quality of α-Haloketone The key starting material, Methyl 2-halo-3-(4-methoxyphenyl)-3-oxopropanoate, is unstable and can decompose upon storage. Solution: It is highly recommended to prepare the α-haloketone in situ or use it immediately after synthesis and purification.[4] Verify its purity via ¹H NMR before use.
Incorrect Stoichiometry An incorrect molar ratio of reactants can halt the reaction. Typically, a slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone. Solution: Carefully verify the masses and molar calculations of your starting materials. A common starting point is a 1:1.1 to 1:1.5 ratio of α-haloketone to thiourea.[5]
Suboptimal Reaction Temperature Temperature is critical. Too low, and the reaction kinetics will be impractically slow. Too high, and you risk decomposition of reactants or the product and the formation of side products. Solution: Most variations of this synthesis proceed well under reflux in a solvent like ethanol or methanol (approx. 65-80°C).[4][6] Consider microwave-assisted heating, which can often reduce reaction times and improve yields by providing uniform and rapid heating.[3][6]
Inappropriate Solvent Choice The solvent must dissolve the reactants sufficiently to allow them to interact. Solution: Anhydrous ethanol is the most commonly recommended solvent. Methanol is also a viable option.[5][7] If solubility is an issue, a mixture of ethanol and water (e.g., 1:1) can be effective, especially for greener protocols.[6][8]
Incorrect pH during Work-up The initial product formed is the hydrohalide salt of the aminothiazole, which is often soluble in the reaction medium.[9] The free base product needs to be precipitated. Solution: After the reaction is complete and cooled, add a weak base such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) solution to neutralize the acid and precipitate the product.[5] Monitor the pH to ensure it is in the 8-9 range.
Q2: My final product is impure, showing multiple spots on the TLC. How can I minimize side product formation?

Impurity formation is often linked to side reactions of the highly reactive starting materials or product degradation under harsh conditions.

  • Issue: Over-alkylation or Dimerization. The amine group of the product can potentially react with the α-haloketone starting material, leading to complex byproducts.

    • Solution: Control the stoichiometry carefully. Avoid a large excess of the α-haloketone. Ensure efficient stirring to prevent localized high concentrations of reactants.

  • Issue: Formation of Isomeric Products. While the reaction with thiourea is generally regioselective, using substituted thioureas can sometimes lead to mixtures of 2-(substituted-amino)thiazoles and 2-imino-3-substituted-thiazolines, especially under acidic conditions.[10]

    • Solution: For the synthesis of the target primary aminothiazole using unsubstituted thiourea, this is less of a concern. However, maintaining neutral or slightly basic conditions during the reaction can favor the desired product.

  • Issue: Degradation. Prolonged heating can lead to the degradation of the ester group or the thiazole ring itself.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material (the α-haloketone) is consumed, proceed with the work-up promptly. Do not reflux for an unnecessarily long time.

Q3: I'm having trouble isolating and purifying the product. What are the best practices?

Effective purification is key to obtaining a high-quality final product.

  • Problem: Product remains dissolved after basification.

    • Explanation: The product may have some solubility in the reaction solvent even after neutralization.

    • Solution: After cooling the reaction mixture and adding the base, try reducing the solvent volume under reduced pressure. This should encourage precipitation. Alternatively, pouring the reaction mixture into a large volume of cold water can effectively crash out the product.[5]

  • Problem: Removing unreacted thiourea.

    • Explanation: Thiourea is water-soluble, while the desired product is generally poorly soluble in water.

    • Solution: After collecting the crude product by filtration, wash the filter cake thoroughly with cold water. This will remove most of the unreacted thiourea and any inorganic salts.

  • Problem: Product is still not pure after precipitation and washing.

    • Solution 1 (Recrystallization): This is the most common and effective method. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a DMF/water mixture) and allow it to cool slowly to form pure crystals.[11]

    • Solution 2 (Column Chromatography): If recrystallization fails or if impurities have similar solubility, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexanes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via the Hantzsch thiazole synthesis.[1] It is a condensation reaction between an α-halocarbonyl compound and a thioamide. The mechanism involves three key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the halogen on the α-haloketone in an Sₙ2 reaction.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group to form a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: Elimination of a water molecule from this intermediate leads to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants Haloketone Methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 1. Sₙ2 Attack Thiourea Thiourea Thiourea->Intermediate1 1. Sₙ2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Methyl 2-amino-4-(4-methoxyphenyl) thiazole-5-carboxylate Intermediate2->Product 3. Dehydration   (-H₂O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Q2: How should I select the optimal solvent for this reaction?

The ideal solvent should adequately dissolve both the α-haloketone and thiourea while being relatively inert to the reactants.

Table 2: Common Solvents for Hantzsch Thiazole Synthesis

Solvent Boiling Point (°C) Key Characteristics & Rationale
Ethanol 78Highly Recommended. Good balance of polarity for dissolving reactants. Reflux temperature is suitable for the reaction rate without causing significant degradation.[4]
Methanol 65Good Alternative. Similar properties to ethanol. Its lower boiling point means the reaction proceeds at a slightly lower temperature.[5]
Ethanol/Water (1:1) ~80-90"Green" Option. Using water as a co-solvent improves the environmental profile. Can enhance the solubility of thiourea and inorganic bases used in work-up.[6][8]
DMF 153Use with Caution. Aprotic polar solvent that can increase reaction rates. However, its high boiling point can promote side reactions, and it is difficult to remove during work-up.[11] Generally not necessary for this synthesis.
Q3: Are there any greener or more efficient methods available for this synthesis?

Yes, modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient protocols.

  • Microwave-Assisted Synthesis: This technique often leads to a dramatic reduction in reaction time (from hours to minutes) and an increase in product yield.[3][6] The rapid, uniform heating minimizes the formation of degradation byproducts.

  • Solvent-Free Conditions: Some Hantzsch syntheses can be performed by grinding the reactants together at room temperature, sometimes with a few drops of a liquid assistant, eliminating the need for bulk solvent.[12]

  • Reusable Catalysts: The use of solid acid catalysts like silica-supported tungstosilicic acid can promote the reaction under milder conditions and allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry.[8]

Q4: What are the key considerations for scaling up this reaction?

Transitioning from a lab-scale to a pilot- or production-scale synthesis requires careful planning.

  • Heat Management: The condensation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and control the temperature. Use a jacketed reactor with controlled heating and cooling.

  • Reagent Addition: Instead of mixing all reagents at once, consider a controlled, slow addition of the α-haloketone to the thiourea solution. This helps manage the exotherm and can minimize side product formation.

  • Mixing: Ensure powerful and efficient mechanical stirring to maintain a homogeneous mixture, which is critical for consistent results and heat transfer.

  • Work-up and Isolation: Filtration and washing of large quantities of solids can be challenging. Plan for appropriate large-scale filtration equipment (e.g., a filter press or Nutsche filter).

Troubleshooting_Workflow Start Problem: Low Product Yield CheckReagents Verify Starting Material Purity & Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup Sol_Reagents Use fresh/in situ α-haloketone. Confirm molar ratios (1:1.2). CheckReagents->Sol_Reagents Sol_Conditions Use EtOH at reflux (~78°C). Monitor by TLC. Consider microwave heating. CheckConditions->Sol_Conditions Sol_Workup Ensure pH is 8-9 with Na₂CO₃. Wash crude product with water. CheckWorkup->Sol_Workup

Caption: Figure 2: A workflow for troubleshooting low yield.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Conventional Heating

This protocol is a representative example. Researchers should optimize conditions based on their specific equipment and observations.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate (e.g., 10 mmol, 2.87 g) and thiourea (e.g., 12 mmol, 0.91 g).

  • Solvent Addition: Add 40 mL of anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the α-haloketone spot.

  • Cooling & Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt may form.

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) while stirring until the pH of the mixture is between 8 and 9. A dense precipitate of the free base product should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with two portions of cold water (2 x 20 mL) to remove salts and unreacted thiourea, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves easily at room temperature, ethanol may not be the best choice. It should dissolve when hot but be sparingly soluble when cold. A mixture like DMF/water or ethanol/water might be necessary.[11]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

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Overcoming solubility issues of thiazole derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, scientifically-grounded resource, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and overcome the solubility challenges inherent to thiazole derivatives in aqueous media. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of understanding, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Line

This section provides rapid, direct answers to the most common solubility issues encountered in the lab.

Q1: Why do so many of my thiazole derivatives have poor water solubility? A: The low aqueous solubility of most thiazole derivatives is intrinsic to their chemical structure. While the parent thiazole ring is moderately soluble in water, substitutions—particularly with aromatic or lipophilic groups common in drug discovery—significantly increase the molecule's hydrophobicity.[1][2] This leads to a molecular structure that is more stable interacting with itself (in a crystal lattice) than with water molecules, resulting in poor solubility.[3]

Q2: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it? A: This is a classic and frequent issue known as "precipitation upon dilution."[1] Your compound is soluble in the concentrated organic stock (e.g., 100% DMSO) but crashes out when the DMSO concentration is drastically lowered by dilution into the aqueous buffer, as its concentration now exceeds its thermodynamic solubility limit in that final solvent mixture.

Immediate Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility, typically below 0.5% (v/v), to minimize artifacts.[4]

  • Perform Serial Dilutions: Instead of a single large dilution step, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in a supersaturated but kinetically soluble state for the duration of your experiment.[1]

  • Include a Co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the transition into the final aqueous solution.[1][5]

Q3: I'm screening a library of thiazole derivatives. What is the most straightforward, universal first step to improve solubility for screening purposes? A: For high-throughput screening, using a co-solvent system is the most direct and broadly applicable approach.[4] Preparing high-concentration stock solutions in 100% DMSO and then diluting them into an assay buffer containing a small percentage of an additional co-solvent (like PEG 400 or ethanol) is a standard practice. It is crucial to always include a "vehicle control" in your experiments containing the same final co-solvent concentration to account for any effects of the solvent itself.[4]

Q4: How do I choose between the many different solubilization strategies available? A: The choice depends on your experimental stage, the physicochemical properties of your specific derivative, and the requirements of your assay or delivery system. A simple rule of thumb is to start with the simplest methods (pH, co-solvents) and move to more complex formulation strategies (cyclodextrins, solid dispersions) or chemical modifications (salt formation) as needed. See the Troubleshooting Decision Guide in Part 2 for a structured approach.

Part 2: Troubleshooting Decision Guide

Navigating the path to a soluble compound requires a logical, stepwise approach. This guide helps you select the most appropriate strategy based on your compound's properties and experimental context.

Decision Pathway for Solubilizing Thiazole Derivatives

The following diagram outlines a logical workflow for selecting a solubilization strategy. Start at the top and follow the path that best describes your situation.

G start Start: Poorly Soluble Thiazole Derivative ionizable Does the compound have ionizable groups (acidic/basic)? start->ionizable ph_adjust Strategy 1: pH Adjustment (Adjust buffer pH away from pI) ionizable->ph_adjust Yes salt_form Strategy 2: Salt Formation (For drug development candidates) ionizable->salt_form Yes (Long-term) assay_compat Is a simple solvent system acceptable for the assay? ionizable->assay_compat No ph_adjust->assay_compat If insufficient end_node Optimized Soluble Formulation salt_form->end_node cosolvent Strategy 3: Co-solvents (e.g., DMSO, PEG, Ethanol) assay_compat->cosolvent Yes adv_form Need for advanced formulation? (e.g., in vivo studies, toxicity issues) assay_compat->adv_form No / Fails cosolvent->adv_form If insufficient or toxic cyclodextrin Strategy 4: Cyclodextrins (Encapsulation) adv_form->cyclodextrin Yes solid_disp Strategy 5: Solid Dispersions (Amorphous form) adv_form->solid_disp Yes lipid_form Strategy 6: Lipid-Based (e.g., Liposomes, SEDDS) adv_form->lipid_form Yes prodrug Strategy 7: Prodrug Approach (Chemical modification for development) adv_form->prodrug Development Candidate cyclodextrin->end_node solid_disp->end_node lipid_form->end_node prodrug->end_node

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Part 3: In-Depth Solubilization Guides

This section provides a deeper dive into the primary strategies, explaining the underlying science and practical considerations.

Guide 1: Physicochemical Modifications - The First Line of Attack

These methods manipulate the immediate chemical environment to favor dissolution.

  • pH Adjustment:

    • Mechanism: Many thiazole derivatives possess weakly acidic or basic functional groups. The solubility of these compounds is highly dependent on the pH of the aqueous medium.[5] By adjusting the pH, you can shift the equilibrium towards the ionized (salt) form of the compound, which is significantly more water-soluble than the neutral form.[6][7] The relationship between pH, pKa, and solubility is a fundamental principle in formulation.[8]

    • Best For: Compounds with a known pKa and assays that are not sensitive to pH changes.

    • Causality: The charged, ionized form of a molecule can form more favorable electrostatic interactions with polar water molecules compared to the neutral, more hydrophobic form, thus increasing solubility.[6]

    • Trustworthiness: This method is highly predictable if the pKa of the compound is known. The optimal pH can be determined systematically by creating a pH-solubility profile.

  • Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic thiazole derivative, making it easier for the solute to dissolve.[9][10]

    • Best For: Early-stage screening, in vitro assays, and initial formulation development.

    • Causality: Water maintains a highly ordered, hydrogen-bonded network. Hydrophobic solutes disrupt this network, which is energetically unfavorable. Co-solvents disrupt this water structure, creating a less polar environment that can more readily accommodate hydrophobic molecules.[9]

    • Trustworthiness: The effectiveness of a co-solvent system can be rapidly screened. A self-validating experiment involves creating a phase-solubility diagram by titrating the compound with increasing concentrations of the co-solvent to find the optimal ratio.

Co-SolventTypical Final Assay Conc.AdvantagesDisadvantages
DMSO < 0.5% (v/v)[4]Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[4]
Ethanol < 0.5% (v/v)[4]Biocompatible, less toxic than DMSO.Can affect membrane proteins and cellular metabolism.[4]
PEG 400 1-10% (v/v)Low toxicity, commonly used in preclinical formulations.Can be viscous, may not be suitable for all compounds.
Propylene Glycol 1-20% (v/v)Good safety profile, widely used.Can cause irritation at high concentrations.
Guide 2: Advanced Formulation-Based Strategies

When simple physicochemical modifications are insufficient, advanced formulations create sophisticated delivery systems to carry the drug.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[11][12] The poorly soluble thiazole derivative ("guest") is encapsulated within the hydrophobic core of the cyclodextrin ("host"), forming an inclusion complex.[13] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[3][14][15]

    • Best For: Both in vitro and in vivo applications, especially for highly lipophilic compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

    • Causality: The driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cavity and the establishment of favorable van der Waals interactions between the guest molecule and the cyclodextrin's interior.[16]

    • Trustworthiness: The formation of a 1:1 or 1:2 drug-cyclodextrin complex can be confirmed and quantified using techniques like phase solubility analysis, NMR, or DSC, validating the encapsulation.[3]

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[17][18] The drug exists in a high-energy amorphous state rather than a stable, low-solubility crystalline state.[19] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, supersaturated particles, which enhances the dissolution rate.[20]

    • Best For: Oral drug development, improving bioavailability of BCS Class II compounds.[19] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[1]

    • Causality: The energy required to dissolve a crystal must first overcome the crystal lattice energy. An amorphous solid lacks this ordered structure, so less energy is required for dissolution, leading to faster dissolution rates and higher apparent solubility.[17]

    • Trustworthiness: The amorphous nature of the dispersion must be confirmed using methods like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). A successful dispersion will show a lack of crystalline peaks for the drug.[3]

Guide 3: Chemical Modification Approaches (Drug Development)

These strategies involve altering the covalent structure of the drug itself and are typically employed during lead optimization and preclinical development.

  • Salt Formation:

    • Mechanism: For ionizable thiazole derivatives, reacting the acidic or basic parent drug with a suitable counter-ion creates a salt.[21] This salt form is a distinct chemical entity with its own physicochemical properties, often including much higher aqueous solubility and a faster dissolution rate compared to the free acid or base.[22][23]

    • Best For: Late-stage preclinical and clinical development for ionizable APIs. It is one of the most common and effective strategies, with about 50% of marketed drugs being salts.[21][23]

    • Causality: Salt formation ensures the drug exists in its ionized state even in solid form. When introduced to an aqueous environment, it readily dissociates into charged ions that are easily solvated by water.[6]

    • Trustworthiness: A successful salt must be crystalline and stable. Its properties (solubility, hygroscopicity, stability) must be thoroughly characterized to ensure it doesn't revert to the less soluble free form, a process known as disproportionation.[21]

  • Prodrug Approach:

    • Mechanism: A prodrug is a bioreversible derivative of a parent drug.[24] A hydrophilic "promoiety" (e.g., a phosphate, amino acid, or ester) is covalently attached to the active thiazole derivative.[25][26] This new molecule is inactive but has greatly enhanced water solubility. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[27][28]

    • Best For: Overcoming severe solubility limitations that cannot be addressed by formulation alone; improving parenteral delivery.[24]

    • Causality: The addition of a highly polar, ionizable group like a phosphate can increase aqueous solubility by several orders of magnitude.[27]

    • Trustworthiness: A successful prodrug must demonstrate efficient conversion back to the active parent drug in vivo and the released promoiety must be non-toxic. Pharmacokinetic studies are required to validate this bio-conversion.[25]

Visualization of Micellar Solubilization

Surfactants, another formulation strategy, form micelles above a certain concentration (the CMC). These structures have a hydrophobic core that can encapsulate thiazole derivatives, while the hydrophilic shell interacts with water.

G cluster_micelle Micelle Structure cluster_legend Legend drug Thiazole Derivative s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail s4 s4_tail s4->s4_tail s5 s5_tail s5->s5_tail s6 s6_tail s6->s6_tail s7 s7_tail s7->s7_tail s8 s8_tail s8->s8_tail l_head Hydrophilic Head l_tail Hydrophobic Tail l_head->l_tail

Caption: Encapsulation of a hydrophobic thiazole derivative within a surfactant micelle.

Part 4: Standard Operating Protocols (SOPs)

This section provides actionable, step-by-step protocols for key solubilization techniques.

SOP 1: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol is designed to prepare a solid drug-cyclodextrin complex that can be easily reconstituted in aqueous media.

  • Objective: To enhance the aqueous solubility of a thiazole derivative by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • Thiazole derivative

    • HP-β-CD

    • Deionized water

    • Magnetic stirrer and stir bar

    • Freeze-dryer (Lyophilizer)

  • Workflow Diagram:

    G step1 1. Prepare aqueous solution of HP-β-CD step2 2. Add thiazole derivative in excess to the solution step1->step2 step3 3. Stir mixture for 24-72 hours to reach equilibrium step2->step3 step4 4. Filter to remove un-complexed drug step3->step4 step5 5. Freeze the supernatant (e.g., at -80 °C) step4->step5 step6 6. Lyophilize until a dry powder is obtained step5->step6 step7 7. Collect and store the dry inclusion complex step6->step7

    Caption: Workflow for preparing a cyclodextrin inclusion complex via lyophilization.

  • Step-by-Step Methodology:

    • Determine Molar Ratio: Decide on the molar ratio of the drug to HP-β-CD to be tested. Ratios of 1:1 and 1:2 are common starting points and may require optimization.[1]

    • Prepare Cyclodextrin Solution: Accurately weigh the required amount of HP-β-CD and dissolve it in a known volume of deionized water in a suitable flask with a magnetic stir bar.

    • Add Thiazole Derivative: Add an excess amount of the accurately weighed thiazole derivative to the stirring HP-β-CD solution. Adding excess drug ensures the solution becomes saturated with the complex.

    • Equilibrate: Seal the flask and allow the mixture to stir at a constant temperature (e.g., room temperature) for 24-72 hours. This extended time is crucial to ensure the complexation reaction reaches equilibrium.[1]

    • Separate Un-complexed Drug: After equilibration, filter the suspension (e.g., using a 0.22 µm syringe filter) to remove the undissolved, un-complexed thiazole derivative. The clear filtrate now contains the soluble drug-cyclodextrin complex.

    • Freeze-Drying (Lyophilization): Freeze the resulting solution at a low temperature (e.g., -80 °C) until it is completely solid.[1]

    • Transfer the frozen sample to a freeze-dryer and lyophilize until a dry, fluffy powder is obtained.[1] This powder is the solid inclusion complex.

    • Validation: The resulting powder should be tested for its improved aqueous solubility and dissolution rate compared to the un-complexed drug. Characterization by DSC or XRD can confirm the formation of the complex.

SOP 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol creates an amorphous solid dispersion to improve the dissolution rate of a thiazole derivative.

  • Objective: To increase the dissolution rate and apparent solubility of a thiazole derivative by dispersing it in a hydrophilic polymer matrix (PVP).

  • Materials:

    • Thiazole derivative

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

    • Suitable organic solvent (e.g., methanol, ethanol)

    • Rotary evaporator

    • Vacuum oven

  • Step-by-Step Methodology:

    • Select Drug-to-Carrier Ratio: Accurately weigh the thiazole derivative and the hydrophilic carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10 w/w).[1]

    • Dissolution: Dissolve both components completely in a minimal amount of a suitable common organic solvent in a round-bottom flask. The goal is to obtain a perfectly clear solution, ensuring molecular-level mixing.[1]

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.[1][20]

    • Final Drying: Transfer the flask to a vacuum oven and dry at a suitable temperature (e.g., 40 °C) for 24 hours or until all residual solvent is removed.[1]

    • Processing: Scrape the dried solid dispersion film from the flask. Gently pulverize it into a fine powder using a mortar and pestle.

    • Storage: Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization of the amorphous drug.

    • Validation: The success of the solid dispersion should be verified by dissolution testing, comparing the release profile to that of the pure crystalline drug. XRD analysis should be performed to confirm the amorphous state of the drug within the polymer matrix.[20]

References

  • Velu, K. S., Jegatheeswaran, S., Akhtar, M. S., Khan, M. R., & Ahmad, N. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. ResearchGate. Retrieved from [Link]

  • Maltarollo, V. G., et al. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. Retrieved from [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025). ResearchGate. Retrieved from [Link]

  • Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(9), 2251. Retrieved from [Link]

  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-144. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Retrieved from [Link]

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Allied Sciences, 13(2). Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(5), 119-124. Retrieved from [Link]

  • Al-Ghaban, D., & Al-Kassas, R. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Retrieved from [Link]

  • Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178. Retrieved from [Link]

  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Retrieved from [Link]

  • Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. (n.d.). Xingrui Pharma. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(45), 31693-31713. Retrieved from [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Retrieved from [Link]

  • Toche, V. R., et al. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences, 6(2), 85-93. Retrieved from [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Retrieved from [Link]

  • Novel synthesis of thiazole disperse dye derivatives. (2001). Pigment & Resin Technology, 30(4), 236-239. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 50-68. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS PharmSciTech, 22(3), 102. Retrieved from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Retrieved from [Link]

  • REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. (2025). World Journal of Pharmaceutical Research, 14(5), 1123-1135. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2019). International Journal of Pharmaceutical and Chemical Analysis, 6(1), 1-7. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2010). Pakistan Journal of Pharmaceutical Sciences, 23(3), 281-291. Retrieved from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2013). European Journal of Pharmaceutical Sciences, 49(3), 344-349. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Amino-4-Aryl-Thiazole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-amino-4-aryl-thiazole-5-carboxylate esters. This class of compounds represents a vital scaffold in medicinal chemistry and drug discovery, making the attainment of high purity essential for reliable downstream biological evaluation and development. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the common challenges encountered during the purification of these valuable intermediates.

Troubleshooting Guide: Addressing Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).[1]

Causality & Solution Strategy:

  • Re-dissolve and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil, then add a small amount (5-10% volume increase) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly.[1]

  • Induce Crystallization: If slow cooling fails, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch if available.

  • Lower the Cooling Temperature: For compounds with low melting points, after the solution has cooled to room temperature, subsequent cooling in an ice bath or refrigerator may be necessary to induce crystallization.[1]

  • Re-evaluate the Solvent System: The chosen solvent may be too effective, preventing the solute from precipitating. Consider a solvent system where the compound has slightly lower solubility, such as a binary mixture (e.g., ethanol/water, toluene/hexane).[1][2]

Question: My purified product is persistently colored (yellow to brown), but literature suggests it should be a pale solid. How can I decolorize it?

Answer: The coloration is typically due to high molecular weight, conjugated impurities formed during the synthesis, often from side-reactions or degradation.

Causality & Solution Strategy:

Activated charcoal is highly effective at adsorbing these colored impurities due to its high surface area and affinity for planar, aromatic molecules.[3]

  • Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the mixture for a few minutes.

  • Crucial Step - Hot Filtration: The charcoal must be removed while the solution is still hot to prevent premature crystallization of your product along with the charcoal. Use a fluted filter paper in a pre-heated funnel to filter the hot solution into a clean, pre-heated flask. Allow the clarified filtrate to cool and crystallize as usual.

Question: My TLC plate shows a major product spot but also a persistent baseline spot and a faint spot near the solvent front. What are these impurities?

Answer: This pattern is common after a Hantzsch thiazole synthesis.

Causality & Solution Strategy:

  • Baseline Spot: This is often the hydrohalide salt (e.g., HBr or HCl salt) of your 2-aminothiazole product, which is highly polar and does not migrate on the silica gel.[4] This indicates that the neutralization step during the work-up was incomplete. Ensure the reaction mixture is made sufficiently basic (pH 8-9) before extraction or filtration.[5][6]

  • Spot Near Solvent Front: This is typically a non-polar impurity, possibly unreacted α-haloketone starting material.

  • Purification Choice: For this impurity profile, column chromatography is highly effective. The non-polar impurity will elute first, followed by your desired product, while the polar salt will remain at the origin.

Question: My compound streaks badly on the silica gel column, leading to poor separation and low recovery. Why is this happening?

Answer: The basic 2-amino group on the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to tailing, streaking, and sometimes irreversible adsorption of the product onto the stationary phase.

Causality & Solution Strategy:

To mitigate this, you need to suppress the acidic nature of the silica gel.

  • Eluent Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient. This neutralizes the active acidic sites on the silica, allowing your basic compound to elute symmetrically.

  • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward initial purification method after a Hantzsch synthesis?

For many Hantzsch syntheses, the product is formed as an acid salt in the reaction medium.[4][7] The most effective initial purification and isolation step is often precipitation. By cooling the reaction mixture and neutralizing it with a base (e.g., sodium carbonate, sodium bicarbonate, or ammonia), the free base form of the 2-aminothiazole becomes insoluble and precipitates out of the solution.[3][6][7] This solid can then be collected by simple vacuum filtration.

Q2: Can acid-base extraction be used to purify these compounds?

Yes, this is a very effective technique for separating the basic product from non-basic or neutral impurities.[3] The 2-amino group is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), rendering it water-soluble. Neutral impurities will remain in the organic layer.

  • Workflow: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract this solution with 1M HCl. The aqueous layer, containing the protonated product, is then separated, cooled, and carefully basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be filtered or re-extracted into a fresh organic layer.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.[2]

  • Binary Solvents: If a single solvent is not ideal, a binary system is often effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[3] Common pairs include Ethanol/Water and Toluene/Hexane.

Q4: How can I quickly assess the purity of my product?

Thin Layer Chromatography (TLC) and melting point determination are two rapid and effective methods.[3]

  • TLC: A pure compound should ideally show a single spot on the TLC plate. Running the crude material and the purified material side-by-side allows for a direct comparison of the impurity profile.[7]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[3][7]

Data Presentation: Purification Method Comparison

The table below summarizes common purification techniques and provides typical solvent systems for 2-amino-4-aryl-thiazole-5-carboxylate esters.

Purification MethodTypical Solvents / ConditionsKey AdvantagesCommon Challenges
Precipitation Neutralization of acidic reaction mixture with NaOH, Na₂CO₃, or NH₃.[3][7][8]Simple, fast, high recovery for initial isolation.May not remove structurally similar impurities.
Recrystallization Ethanol, Methanol, Isopropanol, Toluene, Ethanol/Water, DMF/Water.[2][3]Excellent for removing minor impurities and obtaining high-purity crystalline material."Oiling out," product loss in the mother liquor.[1]
Column Chromatography Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.[5][9]Highly effective for separating complex mixtures and closely related impurities.Can be time-consuming; potential for product loss on the column due to basicity.
Acid-Base Extraction Organic Solvent (e.g., Ethyl Acetate) and acidic aqueous solution (e.g., 1M HCl).[3]Excellent for removing neutral organic impurities.Requires multiple extraction steps; potential for emulsion formation.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Charcoal
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable recrystallization solvent to dissolve the solid upon heating to a gentle boil.

  • Decolorization (Optional): Remove the flask from the heat. Add activated charcoal (approx. 1-2% w/w of your compound). Swirl for 2-5 minutes.

  • Hot Filtration: Set up a gravity filtration with fluted filter paper into a clean, pre-warmed flask. Bring the charcoal-containing solution back to a boil briefly and pour it through the filter paper to remove the charcoal. Rinse the original flask with a small amount of hot solvent and pass it through the filter to maximize recovery.

  • Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature. Once crystals have formed, the flask can be placed in an ice bath for 30 minutes to maximize precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection: Determine the optimal eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Analysis: Monitor the eluted fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Purification Strategy Selection

The following workflow provides a decision-making guide for purifying the crude product from a Hantzsch thiazole synthesis.

G crude Crude Product (Post-Synthesis) tlc Assess Purity (TLC) crude->tlc precipitate Precipitation via Neutralization tlc->precipitate One Major Spot, Baseline Impurity chromatography Column Chromatography tlc->chromatography Multiple Spots, Close Rf Values filter Collect Solid by Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize Further Purification Needed pure Pure Product filter->pure Purity is Sufficient recrystallize->pure chromatography->pure

Caption: Workflow for selecting a purification method.

Principle of Acid-Base Extraction

This diagram illustrates how acid-base extraction separates the basic 2-aminothiazole product from neutral impurities.

G start Crude Mixture in Organic Solvent (Product + Neutral Impurities) extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract sep_funnel Separatory Funnel extract->sep_funnel org_layer Organic Layer: Neutral Impurities sep_funnel->org_layer Top Layer aq_layer Aqueous Layer: Protonated Product (Product-H⁺Cl⁻) sep_funnel->aq_layer Bottom Layer basify Separate Layers & Basify Aqueous Layer (e.g., with NaOH) aq_layer->basify isolate Isolate Pure Product (Filtration or Re-extraction) basify->isolate note *Layer position depends on the density of the organic solvent.

Caption: Diagram of acid-base extraction purification.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Technical Support Center: Optimizing Thiazole Derivative Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of thiazole derivative dosage in animal studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical dosing. The content is structured to provide foundational knowledge, detailed experimental protocols, and robust troubleshooting advice to ensure the success of your in vivo experiments.

Foundational Principles: Navigating the Therapeutic Window

Optimizing the dosage of novel thiazole derivatives is a critical step in preclinical development. The primary goal is to identify a therapeutic window that maximizes efficacy while minimizing toxicity.[1] This involves a careful balance of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetics (PK): This describes what the body does to the drug. For thiazole derivatives, it's essential to understand their absorption, distribution, metabolism, and excretion (ADME) profile.[2] The thiazole ring itself can influence metabolic stability and routes of elimination.[3]

  • Pharmacodynamics (PD): This refers to what the drug does to the body. Understanding the relationship between the drug concentration at the target site and the observed pharmacological effect is crucial for dose selection.[2]

  • Toxicology: Early identification of potential toxicities associated with thiazole derivatives is paramount. This includes both on-target and off-target effects.

Experimental Design & Protocols

Successful dose optimization relies on a systematic series of experiments. Below are detailed protocols for key studies.

Dose Range-Finding (DRF) Study

A DRF study is a preliminary experiment to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[4]

Objective: To establish the minimum effective dose (MED) and the maximum tolerated dose (MTD) of a thiazole derivative.[4][5]

Methodology:

  • Animal Model Selection: Choose a species and strain that is relevant to the human disease being modeled. Rodent models, such as mice and rats, are commonly used in early-stage discovery.[6][7]

  • Group Allocation: Assign animals to a minimum of 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the thiazole derivative.[8]

  • Dose Selection:

    • The starting dose should be based on in vitro efficacy data or literature on structurally similar compounds.[5]

    • Dose escalation should proceed in multiples (e.g., 2x, 3x, or 5x) to cover a broad range.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral, intraperitoneal).[4] The formulation is critical, especially for poorly soluble thiazole derivatives.[9]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the study, collect blood for PK analysis and tissues for histopathology to identify any target organ toxicity.

Workflow for a Dose Range-Finding Study:

DRF_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In-Life cluster_2 Phase 3: Analysis & Decision a Select Animal Model b Prepare Dosing Formulation a->b c Determine Starting Dose b->c d Administer Vehicle & Escalating Doses c->d e Daily Clinical Observations d->e f Collect Blood/Tissues e->f g PK & Histopathology Analysis f->g h Determine MTD & MED g->h i Select Doses for Efficacy Studies h->i

Caption: Workflow for a typical dose range-finding study.

Allometric Scaling for First-in-Human (FIH) Dose Prediction

Allometric scaling is a mathematical method used to predict the human equivalent dose (HED) from animal data based on body surface area.[10][11] This is a crucial step in translating preclinical findings to the clinic.[12]

Objective: To calculate the HED of a thiazole derivative from the No Observed Adverse Effect Level (NOAEL) determined in animal studies.

Methodology:

  • Determine NOAEL: Identify the highest dose from animal toxicity studies that does not produce any observable adverse effects.[11]

  • Convert to HED: Use the following formula:

    • HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)[13]

    • Alternatively, use conversion factors based on body surface area.[10]

Table 1: Human Equivalent Dose (HED) Conversion Factors

Animal SpeciesBody Weight (kg)Km Factor (Body Surface Area to Weight Ratio)
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037
Data adapted from FDA guidance documents.[10][11]

To calculate the HED, use the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [11]

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during your experiments.

Issue 1: High variability in results between animals in the same group.

  • Question: We are observing significant differences in tumor regression and pharmacokinetic profiles among mice in the same treatment group. What could be the cause, and how can we mitigate this?

  • Answer: High inter-animal variability is a common challenge.[8] Potential causes include:

    • Animal-Specific Factors: Minor differences in age, weight, or health status can impact drug response. Ensure animals are sourced from a reputable vendor and are properly acclimated.[14]

    • Dosing Inaccuracy: Inconsistent administration technique can lead to variable dosing. Ensure all personnel are properly trained.

    • Formulation Instability: Poorly soluble thiazole derivatives may precipitate in the dosing vehicle, leading to inconsistent concentrations.[9] Prepare fresh formulations daily and visually inspect for precipitates before each dose.[9]

Issue 2: Lack of in vivo efficacy despite promising in vitro data.

  • Question: Our thiazole derivative shows potent activity in cell culture, but we are not seeing the expected therapeutic effect in our animal model. What should we investigate?

  • Answer: This discrepancy is common and can be attributed to several factors:

    • Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the target site.[15] Conduct a PK study to determine the compound's half-life and exposure.

    • Low Bioavailability: If administered orally, the compound may have poor absorption from the gastrointestinal tract.[16] Consider alternative routes of administration or formulation strategies to improve solubility.[17]

    • Target Engagement: The compound may not be reaching its intended molecular target in the complex in vivo environment. Consider a PD study to measure target engagement at different dose levels.

Issue 3: Unexpected toxicity at doses predicted to be safe.

  • Question: We are observing adverse effects in our animals at doses below the predicted MTD. What could be the reason?

  • Answer: Unexpected toxicity can arise from several sources:

    • Vehicle Toxicity: The vehicle used to dissolve the thiazole derivative may have its own toxic effects.[9] Always include a vehicle-only control group in your studies.[9]

    • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. Metabolite profiling studies can help identify potentially toxic metabolites.

    • Species-Specific Toxicity: The chosen animal model may have a unique sensitivity to the compound that is not observed in other species.[18]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right animal model for my thiazole derivative study?

A1: The selection of an appropriate animal model is critical for the translatability of your findings.[5] Consider the following:

  • Disease Relevance: The model should accurately recapitulate the key aspects of the human disease you are studying.[6]

  • Metabolic Similarity: Choose a species with a metabolic profile that is as similar as possible to humans to ensure relevant PK data.

  • Logistical Considerations: Factors such as animal size, housing requirements, and cost should also be taken into account.[19]

Q2: What are the best formulation strategies for poorly soluble thiazole derivatives?

A2: Many thiazole derivatives exhibit poor aqueous solubility, which can hinder in vivo studies.[20][21] Common formulation strategies include:

  • Co-solvents: Using a mixture of solvents, such as DMSO and PEG400, can improve solubility.[9] However, the concentration of organic solvents should be kept to a minimum to avoid toxicity.[22]

  • Surfactants: Surfactants like Tween 80 can form micelles to encapsulate and solubilize hydrophobic compounds.[16]

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[20]

Q3: How often should I administer my thiazole derivative?

A3: The dosing frequency depends on the compound's half-life.[23] A compound with a short half-life may need to be administered more frequently to maintain therapeutic concentrations. A PK study is essential to determine the optimal dosing schedule.[18]

References

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Technical Support Center: Addressing Off-Target Effects of 2-Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 2-aminothiazole-based compounds. The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs, including potent kinase inhibitors.[1][2][3] However, this scaffold is not without its challenges. Researchers frequently encounter issues related to off-target activity, promiscuous binding, and potential toxicity, which can complicate data interpretation and hinder drug development progress.[4][5][6]

This guide is designed to provide you, our fellow scientists and drug development professionals, with a centralized resource for troubleshooting common experimental issues and understanding the underlying causes of off-target effects. We will move from foundational questions to detailed experimental protocols, equipping you with the knowledge to de-risk your compounds and validate your findings with confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with the 2-aminothiazole scaffold.

Q1: Why is the 2-aminothiazole scaffold considered both a "privileged structure" and a potential liability?

A1: The dual reputation of the 2-aminothiazole core stems from its versatile chemical properties. Its nitrogen and sulfur atoms can form multiple hydrogen bonds and other interactions, allowing it to bind effectively to a wide range of biological targets, particularly the ATP-binding site of kinases.[2][7] This versatility is what makes it a "privileged" starting point for designing potent inhibitors.[1]

However, this same promiscuity is its primary liability. The scaffold can be a "frequent hitter" in high-throughput screens, showing activity against numerous unrelated proteins.[5][6][8] Furthermore, certain 2-aminothiazole-containing molecules are classified as Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay technologies themselves, leading to false-positive results.[4] Finally, the thiazole ring can undergo metabolic activation to form reactive metabolites, which is a potential source of toxicity.[1][4]

Q2: My compound shows potent activity in a biochemical assay but is much weaker in a cell-based assay. What's going on?

A2: This is a classic and critical observation that points toward several potential issues. The discrepancy often arises because a simplified biochemical assay cannot replicate the complex environment inside a living cell.[9] Consider these factors:

  • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target in sufficient concentrations.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. Intracellular ATP concentrations are in the millimolar range, which is often significantly higher than the ATP concentrations used in biochemical assays (which are typically near the Km value).[10] This high level of the natural competitor (ATP) can drastically reduce the apparent potency of your inhibitor in a cellular context.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Compound Instability: The compound could be rapidly metabolized or degraded within the cell.

Q3: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my primary target. Could this be an off-target effect?

A3: Yes, this is a strong indicator of off-target activity. When a compound's phenotypic effect cannot be rationalized by the inhibition of its intended target, you must investigate other possibilities. Cancer cells, for example, can activate alternative "bypass" signaling pathways to circumvent an inhibited kinase, but a truly unexpected phenotype often suggests the compound is modulating one or more completely different pathways.[11] It is crucial at this stage to perform unbiased profiling assays to identify these unintended targets.

Section 2: Troubleshooting Guide for Unexpected Results

When experiments don't go as planned, a systematic approach is key. The following table outlines common problems, their potential causes rooted in off-target effects, and actionable solutions.

Problem Observed Potential Cause(s) Recommended Action(s)
Atypical, non-sigmoidal dose-response curve [11]1. Off-target toxicity: At higher concentrations, the compound hits secondary targets that induce cell death, causing a steep drop-off in the curve. 2. Compound insolubility: The compound is precipitating out of the assay medium at higher concentrations. 3. Assay interference: The compound is directly interfering with the assay signal (e.g., inhibiting luciferase in a luminescence-based readout).[12]1. Perform Kinome Profiling: Screen the compound against a broad panel of kinases to identify off-targets.[13][14] 2. Check Solubility: Visually inspect for precipitation and determine the compound's solubility limit in your assay buffer. 3. Run a Counter-Screen: Perform the assay in the absence of the primary target to check for technology-specific interference.[15][16]
High background or non-specific bands in a Western blot for a downstream marker 1. Promiscuous kinase inhibition: The compound is inhibiting multiple kinases, leading to widespread, uninterpretable changes in signaling pathways. 2. Non-specific compound activity: The compound may be an aggregator at the concentration used, leading to non-specific protein interactions.1. Lower the Concentration: Test the compound at lower concentrations to see if the non-specific effects diminish while on-target effects remain. 2. Use a More Selective Control: If available, compare results with a well-characterized, highly selective inhibitor for the same target. 3. Perform Orthogonal Target Validation: Use a different method (e.g., cellular thermal shift assay, NanoBRET) to confirm target engagement in cells.[17]
Results are not reproducible between experiments 1. Compound Degradation: The 2-aminothiazole core or its substituents may be unstable in your solvent (e.g., DMSO) or assay buffer over time. 2. Variability in Cell State: Differences in cell passage number, confluency, or serum batches can alter cellular signaling and response to inhibitors.1. Prepare Fresh Stock Solutions: Always use freshly prepared dilutions of your compound for each experiment. Verify compound integrity via LC-MS. 2. Standardize Cell Culture: Implement strict protocols for cell handling, including using a narrow range of passage numbers and consistent seeding densities.
Unexpected Cytotoxicity in "Normal" or Control Cell Lines [16]1. Metabolic Activation: The compound is being metabolized into a toxic species.[1][4] 2. Broad Off-Target Profile: The compound inhibits one or more kinases or other proteins that are essential for the survival of all cells, not just the disease-model cells.1. Conduct a Cytotoxicity Counter-Screen: Test the compound's effect on cell viability in a panel of different cell lines to distinguish targeted anti-proliferative effects from general toxicity.[16][18] 2. Assess Metabolic Stability: Use liver microsomes or other metabolic systems to investigate the compound's metabolic profile.
Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing unexpected experimental outcomes.

Troubleshooting_Workflow A Unexpected Result Observed (e.g., Atypical Curve, Phenotype Mismatch) B Step 1: Verify Compound Integrity & Solubility A->B C Step 2: Assess Assay Interference B->C If OK D Run Counter-Screen (Target-independent assay) C->D E Step 3: Investigate Off-Target Biology D->E If OK F Biochemical Profiling (e.g., Kinome Scan) E->F G Cellular Target Engagement (e.g., NanoBRET, CETSA) E->G H Phenotypic Screening (e.g., High-Content Imaging) E->H I Data Interpretation & Hypothesis Generation F->I G->I H->I J Refine Compound (SAR) or Modify Experiment I->J Counter_Screening_Workflow cluster_0 Primary Screen cluster_1 Counter Screen A Components: - Target Protein - Substrate - Test Compound - Readout System (e.g., Luciferase) B Result: Signal Modulation (Hit Identified) A->B E Analysis B->E C Components: - NO Target Protein - Substrate - Test Compound - Readout System (e.g., Luciferase) D Result: Signal Modulation? C->D D->E F Conclusion: True Hit (Target-Specific Activity) E->F No signal modulation in counter-screen G Conclusion: False Positive (Assay Interference) E->G Signal modulation observed in counter-screen

Caption: Workflow for a target-independent counter-screen.

Protocol 3: Cytotoxicity Assay (CellTiter-Glo®)

This assay measures cell viability and is essential for distinguishing targeted anti-proliferative activity from non-specific cytotoxicity.

Objective: To determine the concentration at which a compound causes general cell death.

Methodology:

  • Cell Plating: Seed cells (both your disease model and a non-cancerous control line) in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of your compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate for a relevant period (e.g., 48-72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot cell viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).

Interpreting the Data: A desirable therapeutic window exists when the IC50 for the on-target effect is significantly lower (ideally >10-fold) than the CC50 for general cytotoxicity. [16]

Section 4: Mitigation and Design Strategies

Identifying off-target effects is the first step; the next is to mitigate them.

  • Structure-Activity Relationship (SAR) Guided Design: Once off-targets are known, medicinal chemists can rationally design new analogs. For example, if an off-target kinase has a "gatekeeper" residue that is different from the primary target, modifications can be made to the 2-aminothiazole compound to create steric hindrance that prevents binding to the off-target while maintaining affinity for the desired target. Substitutions at the 4 or 5-position of the thiazole ring can also modulate the metabolic profile and reduce the formation of reactive metabolites. [4]* Employ Orthogonal Assays: Never rely on a single assay format. [4]If your primary screen is biochemical, validate hits in a cellular target engagement assay. If your initial readout is luminescence-based, confirm the phenotype using an orthogonal method like high-content imaging or qPCR for a downstream gene target. This practice is the best defense against being misled by assay artifacts. [18]* Phenotypic Screening: Instead of starting with a specific target, phenotypic screening looks for a desired change in cell behavior (e.g., reversal of a disease phenotype). [19][20]This approach can identify compounds that work through novel or multiple mechanisms. However, it is critical to perform subsequent target deconvolution to understand how the compound works and to identify any liabilities.

By employing these rigorous, multi-faceted validation strategies, you can build a robust data package for your 2-aminothiazole program, clearly distinguishing on-target efficacy from confounding off-target effects and paving the way for successful therapeutic development.

References

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Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. This critical building block is integral to the development of various pharmaceuticals, making its efficient, scalable synthesis a paramount concern for researchers and drug development professionals.[1] This guide is structured to address the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production.

The prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis, a reliable reaction that condenses an α-haloketone with a thioamide.[2][3][4] However, scaling this process introduces complexities that can impact yield, purity, and safety. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these scale-up challenges effectively.

Troubleshooting Guide: From Bench to Bulk

This section is designed to address specific issues that may arise during the scale-up of 2-amino-4-methylthiazole-5-carboxylate synthesis.

Problem 1: Decreased Yield and Purity on Scale-Up

Q: My lab-scale synthesis consistently provides a high yield of clean product. However, upon increasing the batch size, I'm observing a significant drop in yield and an increase in impurities. What are the likely causes and how can I rectify this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works efficiently in a small flask doesn't always translate directly to a large reactor.

Causality & Solutions:

  • Inefficient Heat Transfer: The Hantzsch synthesis is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting the formation of byproducts and decomposition of the desired product.

    • Solution: Implement a more robust temperature control strategy. This includes using a reactor with a jacketed cooling system and ensuring efficient agitation to promote uniform heat distribution. A gradual, controlled addition of the α-haloketone (e.g., ethyl 2-chloroacetoacetate) to the thiourea solution can also help manage the exotherm.[5][6]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to localized concentration gradients of reactants. This can result in incomplete reactions and the formation of side products.

    • Solution: Optimize the agitation speed and impeller design for your reactor. The goal is to ensure a homogenous mixture of reactants throughout the reaction. For larger scales, consider using baffles in the reactor to improve mixing efficiency.

  • Changes in Reaction Kinetics: The concentration of reactants can influence the reaction rate and the formation of intermediates.

    • Solution: Re-optimize the reaction concentration for the larger scale. While lab-scale reactions might be run under dilute conditions for convenience, a more concentrated reaction on a larger scale can be more efficient, provided that heat transfer is well-managed.

Problem 2: Difficulties with Product Isolation and Purification

Q: On a small scale, I can easily precipitate and filter my product. But with larger quantities, I'm getting a fine, difficult-to-filter solid, or the product seems to be crashing out with impurities. How can I improve my isolation and purification process?

A: Crystallization and filtration are highly scale-dependent processes. The cooling rate and solvent environment play a crucial role in determining the crystal size and purity of your final product.

Causality & Solutions:

  • Rapid, Uncontrolled Crystallization: "Crash cooling" a large batch by rapidly lowering the temperature will often lead to the formation of small, fine crystals that are difficult to filter and can trap impurities.

    • Solution: Implement a controlled cooling profile. A slower, linear cooling rate allows for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also promote controlled crystal growth.

  • Solvent Selection and Recrystallization: The solvent used for the reaction and subsequent recrystallization is critical. A solvent that works well for a small-scale precipitation may not be optimal for a large-scale crystallization.

    • Solution: Evaluate different solvent systems for recrystallization. Ethyl acetate is commonly used for this compound.[1][7] For large-scale operations, a mixed solvent system might provide better control over solubility and crystal formation. Consider performing solubility studies at various temperatures to determine the optimal solvent and cooling profile.

  • pH Control During Workup: The product is typically precipitated by adjusting the pH of the reaction mixture.[5][7] Inconsistent pH control in a large volume can lead to incomplete precipitation or co-precipitation of impurities.

    • Solution: Use a calibrated pH meter and add the neutralizing agent (e.g., ammonia water or sodium carbonate solution) slowly and with vigorous stirring to ensure uniform pH throughout the vessel.[1][2][5]

Problem 3: Formation of Persistent Impurities

Q: I'm consistently seeing a particular impurity in my final product, even after recrystallization. What are the likely side reactions, and how can I minimize them?

A: Understanding the potential side reactions in the Hantzsch synthesis is key to preventing the formation of stubborn impurities.

Causality & Solutions:

  • Dimerization and Polymerization: Under certain conditions, particularly with excess α-haloketone or at elevated temperatures, side reactions can lead to the formation of dimeric or polymeric byproducts.

    • Solution: Maintain a slight excess of thiourea relative to the α-haloketone.[8] Precise control over the stoichiometry and temperature is crucial.

  • Hydrolysis of the Ester: The ester group in the product can be susceptible to hydrolysis, especially if the workup involves prolonged exposure to strongly basic or acidic conditions.

    • Solution: Minimize the time the product is in contact with strong acids or bases. After neutralization, proceed with filtration and washing as quickly as is practical.

  • Formation of Isomeric Thiazoles: While less common with the specific reactants for this synthesis, the Hantzsch reaction can sometimes yield isomeric products depending on the substitution pattern of the reactants.[9]

    • Solution: Ensure the purity of your starting materials. Using high-quality ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate is essential.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: The use of α-haloketones like ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate requires caution as they are lachrymators and skin irritants. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so a robust cooling system and a plan for managing a potential thermal runaway are essential.

Q2: Can this synthesis be performed as a one-pot procedure?

A2: Yes, several one-pot procedures have been developed for the synthesis of 2-amino-4-methylthiazole-5-carboxylates.[1][7] These methods typically involve the in-situ formation of the α-haloketone followed by the addition of thiourea. While potentially more efficient, careful optimization of reaction conditions is necessary to control the exotherm and minimize byproduct formation.

Q3: What is the typical yield I should expect at a larger scale?

A3: With proper optimization, yields of 70-80% or even higher are achievable on a larger scale.[1][7] However, it's important to prioritize purity and consistency over maximizing yield in a single run.

Q4: How can I monitor the reaction progress effectively on a larger scale?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the reaction.[1] Regular sampling from the reactor will allow you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.

Experimental Protocols & Data

Optimized Protocol for Scaled-Up Synthesis

This protocol is a general guideline and may require further optimization based on your specific equipment and scale.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge ethanol and thiourea.

  • Reagent Addition: Begin stirring and gently heat the mixture to 40-50°C.

  • Controlled Addition: Slowly add a solution of ethyl 2-chloroacetoacetate in ethanol via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 70-80°C) and maintain for 3-5 hours, monitoring by TLC or HPLC until the starting material is consumed.[1][5][6]

  • Workup: Cool the reaction mixture to room temperature. Slowly add a solution of sodium carbonate or ammonia water to adjust the pH to 8-9, inducing precipitation of the product.[1][5]

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C and stir for another hour.

  • Filtration and Washing: Filter the solid product and wash the filter cake with cold water followed by a cold ethanol wash.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Data Presentation: Comparison of Lab vs. Scale-Up Parameters
ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Reactant Addition All at onceSlow, controlled addition over 1-2 hoursManage exotherm, prevent localized hot spots
Temperature Control Heating mantleJacketed reactor with cooling fluidEfficient heat dissipation is critical
Agitation Magnetic stir barMechanical overhead stirrer with optimized impellerEnsure homogeneity and prevent concentration gradients
Cooling for Crystallization Ice bath (rapid cooling)Programmed, slow cooling profilePromote larger crystal growth for easier filtration
Typical Yield 80-90%70-85%Minor yield reduction is common, focus on purity
Purity (pre-recrystallization) >95%90-95%Slower crystallization and optimized workup are key

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_temp Temperature Issues cluster_mixing Mixing Issues cluster_stoichiometry Stoichiometry Issues start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_purity Analyze Starting Material Purity start->check_purity exotherm Uncontrolled Exotherm? check_temp->exotherm poor_mixing Inadequate Agitation? check_mixing->poor_mixing incorrect_ratio Incorrect Reagent Ratio? check_stoichiometry->incorrect_ratio hot_spots Potential for Hot Spots? exotherm->hot_spots No temp_solution Implement Gradual Addition Improve Cooling Capacity exotherm->temp_solution Yes hot_spots->temp_solution Yes mixing_solution Increase Stir Speed Optimize Impeller Design poor_mixing->mixing_solution Yes stoichiometry_solution Re-verify Calculations Use Slight Excess of Thiourea incorrect_ratio->stoichiometry_solution Yes

Caption: A decision tree for troubleshooting low yield in the scaled-up synthesis.

Process Flow for Scaled-Up Synthesis

Process_Flow start Reactor Charging (Ethanol, Thiourea) addition Controlled Addition of Ethyl 2-chloroacetoacetate start->addition reaction Heating to Reflux (Reaction Monitoring via HPLC/TLC) addition->reaction cooling Cooling to Room Temperature reaction->cooling neutralization pH Adjustment (Precipitation) cooling->neutralization crystallization Controlled Cooling for Crystal Growth neutralization->crystallization filtration Filtration and Washing crystallization->filtration drying Vacuum Drying filtration->drying product Final Product: 2-Amino-4-methylthiazole-5-carboxylate drying->product

Caption: A process flow diagram for the scaled-up synthesis of the target compound.

References

  • Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1224-1233. Available from: [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • Traumann, V. (1955). 2-amino-4-methylthiazole. Organic Syntheses, 35, 10. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Said, S. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(8), 9161-9172. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Nguyen, T. T. H., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(12), 1146-1166. Available from: [Link]

Sources

Technical Support Center: Minimizing Cytotoxicity of Thiazole Compounds in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the cytotoxicity of these compounds in non-cancerous cell lines. Our goal is to equip you with the knowledge and practical strategies to minimize off-target effects and ensure the integrity of your experimental data.

Introduction: The Double-Edged Sword of Thiazole Scaffolds

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2][3] Their versatile nature allows for a wide range of biological activities, making them attractive scaffolds for developing new therapeutic agents.[3][4] However, this biological activity can also lead to unintended cytotoxicity in non-cancerous cells, a significant hurdle in drug development.[5][6] Understanding and mitigating this off-target toxicity is crucial for advancing promising thiazole-based compounds from the lab to the clinic.

This guide will delve into the common challenges encountered when working with thiazole derivatives and provide evidence-based solutions to minimize their cytotoxic effects on normal cells.

Section 1: Troubleshooting Common Cytotoxicity Issues

This section addresses specific problems you might encounter during your in vitro experiments and offers step-by-step guidance to resolve them.

Issue 1: High Levels of Cell Death Observed in Non-Cancerous Control Cell Lines

You've synthesized a novel thiazole compound with promising activity against your target cancer cell line. However, your parallel experiments with a non-cancerous cell line (e.g., HEK293, NIH/3T3) show significant cell death, even at low concentrations.

Potential Causes & Troubleshooting Steps:

  • Reactive Metabolite Formation: Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes into reactive metabolites (RMs).[7][8][9] These RMs, such as epoxides and S-oxides, are often highly electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[7][10][11]

    • Solution: Co-incubate your thiazole compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in your non-cancerous cell line. A significant reduction in cytotoxicity would suggest that metabolic activation is a key contributor to the observed toxicity.

  • Induction of Oxidative Stress: Thiazole derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[12][13][14]

    • Solution: To determine if oxidative stress is the culprit, co-treat your non-cancerous cells with your thiazole compound and an antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid.[13] A rescue from cytotoxicity would indicate the involvement of ROS. You can also directly measure ROS levels using fluorescent probes like DCFH-DA.[14]

  • Off-Target Kinase Inhibition: Many thiazole-based compounds are designed as kinase inhibitors.[15][16] Lack of selectivity can lead to the inhibition of essential kinases in non-cancerous cells, disrupting normal cellular processes and causing cell death.

    • Solution: Perform a kinome profiling assay to assess the selectivity of your compound. If significant off-target kinase activity is detected, medicinal chemistry efforts may be needed to improve selectivity.

Experimental Workflow: Investigating the Mechanism of Cytotoxicity

Caption: A logical workflow for troubleshooting high cytotoxicity in non-cancerous cells.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

You are observing significant variability in the IC50 values of your thiazole compound in the same non-cancerous cell line across different experimental runs.

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Stability: Thiazole derivatives can sometimes have poor aqueous solubility, leading to precipitation in cell culture media. The stability of the compound in solution over the course of the experiment can also be a factor.

    • Solution:

      • Verify Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the aqueous solubility of your compound experimentally.

      • Use Appropriate Solvents: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all experiments.

      • Fresh Preparations: Prepare fresh dilutions of your compound from a stock solution for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all influence cellular responses to a cytotoxic agent.

    • Solution:

      • Standardize Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during treatment.

      • Quality Control of Media and Supplements: Use the same batch of media, serum, and other supplements for a set of experiments whenever possible.

Section 2: Strategies for Minimizing Thiazole-Induced Cytotoxicity

This section provides proactive strategies to reduce the off-target toxicity of your thiazole compounds.

Strategy 1: Structural Modification and Structure-Activity Relationship (SAR) Studies

The chemical structure of a thiazole compound plays a critical role in its biological activity and toxicity profile.[2][17]

  • Key Insight: Minor modifications to the thiazole scaffold or its substituents can significantly alter its interaction with off-target proteins and metabolic enzymes, thereby reducing cytotoxicity.[17]

  • Actionable Advice:

    • Synthesize a series of analogues with modifications at different positions of the thiazole ring and its side chains.

    • Systematically evaluate the cytotoxicity of these analogues in both cancer and non-cancerous cell lines to establish a clear structure-activity relationship (SAR) and a structure-toxicity relationship (STR). This will help identify the structural motifs associated with toxicity.[1]

Strategy 2: Formulation-Based Approaches

The way a compound is formulated and delivered to cells can have a profound impact on its local concentration and, consequently, its toxicity.[18][19]

  • Key Insight: Encapsulating thiazole compounds in delivery systems like liposomes or nanoparticles can alter their pharmacokinetic and pharmacodynamic properties, potentially reducing their toxicity to non-target cells.[19][20]

  • Actionable Advice:

    • Cyclodextrin Complexation: For poorly soluble compounds, complexation with cyclodextrins can improve solubility and reduce local concentrations that might be toxic.[20]

    • Liposomal Encapsulation: Encapsulating your compound in liposomes can provide a controlled release and potentially target the compound more effectively to cancer cells, sparing normal cells.

Table 1: Overview of Strategies to Mitigate Cytotoxicity

StrategyPrincipleAdvantagesConsiderations
Structural Modification Altering the chemical structure to reduce off-target interactions or block metabolic activation sites.Can lead to a fundamentally less toxic compound.Requires significant medicinal chemistry effort and resources.
Formulation Strategies Modifying the delivery of the compound to alter its biodistribution and reduce local concentrations.[18]Can be applied to existing compounds without re-synthesis.May alter the efficacy of the compound; requires expertise in formulation science.
Co-treatment with Protective Agents Using antioxidants or metabolic inhibitors to counteract the toxic effects of the compound.Useful for mechanistic studies and as a potential combination therapy.May not be a viable long-term solution for a therapeutic agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best in vitro assays to assess the cytotoxicity of my thiazole compound?

A: A multi-parametric approach is highly recommended to get a comprehensive understanding of your compound's cytotoxic effects.[21] Relying on a single assay can sometimes be misleading.[22]

  • Metabolic Assays (e.g., MTT, Alamar Blue): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with cell viability.[23] They are high-throughput and cost-effective.

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis and necrosis.[22][24]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining): These assays specifically measure markers of programmed cell death (apoptosis), providing mechanistic insights into how your compound is killing cells.

Q2: At what stage of drug development should I be most concerned about the cytotoxicity of my thiazole compound in non-cancerous cells?

A: Cytotoxicity assessment should be an integral part of the entire drug discovery and development process, starting from the early stages.[23][25]

  • Lead Identification and Optimization: Early screening for cytotoxicity in non-cancerous cell lines helps in selecting lead compounds with a better safety profile.

  • Preclinical Development: In-depth mechanistic studies on cytotoxicity are crucial for regulatory submissions and for predicting potential toxicities in vivo.

Q3: Can in silico methods help predict the cytotoxicity of my thiazole compounds?

A: Yes, in silico toxicology modeling is becoming an increasingly valuable tool in early drug discovery. These computational models can predict potential liabilities, such as the formation of reactive metabolites or off-target interactions, based on the chemical structure of your compound. This can help prioritize which compounds to synthesize and test experimentally.

Diagram: Key Cellular Pathways Affected by Thiazole Cytotoxicity

G Thiazole Thiazole Compound CYP450 CYP450 Metabolism Thiazole->CYP450 ROS Reactive Oxygen Species (ROS) Production Thiazole->ROS Kinase Off-Target Kinase Inhibition Thiazole->Kinase ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites OxidativeStress Oxidative Stress ROS->OxidativeStress SignalingDisruption Disruption of Cellular Signaling Kinase->SignalingDisruption MacromoleculeDamage Macromolecular Damage (Proteins, DNA) ReactiveMetabolites->MacromoleculeDamage Apoptosis Apoptosis OxidativeStress->Apoptosis SignalingDisruption->Apoptosis MacromoleculeDamage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Mechanisms of thiazole-induced cytotoxicity in non-cancerous cells.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Szakacs, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2004). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 3(4), 219-234.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62.
  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology, 740, 1-6.
  • Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Singh, P., & Kaur, M. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021).
  • Jaladanki, C., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • National Institutes of Health. (2023). Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells.
  • ResearchGate. (n.d.). Effect of a thiazole derivative on the activity of antioxidant enzymes in murine lymphoma cells.
  • ResearchGate. (n.d.).
  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • ACS Omega. (2026, January 1).
  • MDPI. (2023).
  • National Institutes of Health. (2018). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines.
  • National Institutes of Health. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b.
  • National Institutes of Health. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.).
  • ACS Omega. (2023, May 10).
  • ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • PubMed Central. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • National Institutes of Health. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
  • SpringerLink. (2024, November 19).
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
  • National Institutes of Health. (2024, March 15).

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Validation & Comparative

A Comparative Guide to Tubulin Inhibitors: Evaluating Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the microtubule network remains a cornerstone therapeutic target. Its critical role in mitosis, cell signaling, and intracellular transport makes it a vulnerability that can be exploited to combat uncontrolled cell proliferation. A diverse arsenal of tubulin-targeting agents has been developed, each with a unique mechanism of action and efficacy profile. This guide provides a comparative analysis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate and its broader class of 2-aminothiazole derivatives against established tubulin inhibitors. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally similar and well-characterized thiazole-based compounds to provide a comprehensive and insightful comparison for researchers, scientists, and drug development professionals.

The Tubulin-Microtubule System: A Prime Target for Anticancer Therapy

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division. Interference with this delicate equilibrium can lead to mitotic arrest and, ultimately, apoptosis (programmed cell death).[1]

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The three primary binding sites are the colchicine, vinca alkaloid, and taxane sites.[2] Agents binding to the colchicine and vinca alkaloid sites typically inhibit microtubule polymerization, leading to microtubule destabilization.[3] Conversely, taxanes bind to a distinct site on β-tubulin within the microtubule, stabilizing the polymer and preventing its disassembly.[2]

This compound: A Thiazole-Based Tubulin Inhibitor

This compound belongs to the thiazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[4] Several studies have highlighted the potential of thiazole derivatives as potent tubulin polymerization inhibitors that bind to the colchicine site.[5][6] The general structure of these compounds often features a substituted phenyl ring, which plays a crucial role in their interaction with the tubulin protein.

The rationale behind designing thiazole-based tubulin inhibitors often involves mimicking the structural features of known natural products that bind to the colchicine site, such as combretastatin A-4. The thiazole ring can act as a bioisosteric replacement for the cis-stilbene bridge in combretastatin A-4, providing a more rigid and synthetically accessible scaffold.[5]

Comparative Efficacy of Tubulin Inhibitors

Compound ClassSpecific Compound/AnalogTarget SiteMCF-7 IC50 (nM)A549 IC50 (nM)Reference(s)
Thiazole Derivative Illustrative AnalogsColchicineData for specific analogs vary, with some showing low nM potencyData for specific analogs vary, with some showing low nM potency[5][6]
Taxane PaclitaxelTaxane7.5~10-20[7][8]
Vinca Alkaloid VincristineVinca540[9]
Colchicine Site Inhibitor ColchicineColchicine~10-100 (concentration dependent)~10-100 (concentration dependent)[6][10]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time). The values presented here are for comparative purposes.

The data indicates that established tubulin inhibitors like Paclitaxel and Vincristine exhibit potent nanomolar activity against these cell lines. While specific data for this compound is pending, studies on related 2-aminothiazole derivatives have reported IC50 values in the low nanomolar range, suggesting that this class of compounds can be highly effective.[5] For instance, certain 2-N-methylamino thiazole derivatives have demonstrated IC50 values ranging from 1.7 to 38 nM against a panel of cancer cell lines.[5]

Experimental Protocols for Evaluating Tubulin Inhibitors

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to characterize and compare tubulin inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining IC50 values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter. Keep the solution on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (e.g., colchicine for inhibition), as well as a vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The rate and extent of polymerization can be quantified and compared between different conditions. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Tubulin_Polymerization_Assay cluster_setup Reaction Setup cluster_reaction Polymerization Reaction cluster_measurement Measurement & Analysis prepare_reagents Prepare Tubulin and Reagents on Ice add_to_plate Add Compound and Controls to 96-well Plate prepare_reagents->add_to_plate initiate_reaction Add Tubulin Solution to Initiate add_to_plate->initiate_reaction incubate_37c Incubate at 37°C in Plate Reader initiate_reaction->incubate_37c measure_fluorescence Measure Fluorescence Over Time incubate_37c->measure_fluorescence plot_curves Plot Polymerization Curves measure_fluorescence->plot_curves determine_ic50 Determine IC50 for Inhibition plot_curves->determine_ic50

Caption: Workflow of the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information about the effects of a compound.

Principle: Cells are fixed and permeabilized, and then microtubules are labeled with a specific primary antibody (e.g., anti-α-tubulin). A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing for visualization with a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the test compound at various concentrations for a specified time.

  • Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibodies to access intracellular structures.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the dark for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Wash the coverslips and mount them on a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Immunofluorescence_Workflow start Start: Cells on Coverslips treat Treat with Compound start->treat fix Fixation treat->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab stain_mount Nuclear Staining & Mounting secondary_ab->stain_mount image Fluorescence Microscopy stain_mount->image end End: Visualize Microtubule Network image->end

Caption: Workflow for immunofluorescence staining of microtubules.

Mechanism of Action: Thiazole Derivatives at the Colchicine Binding Site

Molecular docking studies have suggested that many thiazole-based tubulin inhibitors, like their parent compound combretastatin A-4, bind to the colchicine binding site on β-tubulin.[6] This binding event is thought to induce a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules and thereby promoting depolymerization.[5] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Signaling_Pathway compound Thiazole Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits dynamics Disrupted Microtubule Dynamics depolymerization Microtubule Depolymerization mitotic_spindle Defective Mitotic Spindle dynamics->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action for thiazole-based tubulin inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of tubulin polymerization inhibitors with the potential for potent anticancer activity. While direct comparative data for this specific molecule is still emerging, the broader family of 2-aminothiazole derivatives has demonstrated significant efficacy, often in the nanomolar range, by targeting the colchicine binding site of tubulin.

For researchers and drug development professionals, the provided experimental protocols offer a robust framework for the in-house evaluation and comparison of novel tubulin-targeting agents. Future studies should focus on elucidating the precise structure-activity relationships of various substitutions on the thiazole scaffold to optimize potency and drug-like properties. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of these promising compounds, paving the way for their potential clinical development as next-generation anticancer therapeutics.

References

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  • DergiPark. (n.d.). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. [Link]

  • ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

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  • RSC Publishing. (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Journal of Medicinal Chemistry, 53(11), 4248-4258. [Link]

  • ResearchGate. (n.d.). Microtubule arrangement as visualized by immunofluorescence localization of β-tubulin. [Link]

  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701-4705. [Link]

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  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

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Validating the anticancer mechanism of 4-substituted methoxybenzoyl-aryl-thiazoles

This guide outlines a rigorous, multi-faceted strategy to validate that 4-substituted methoxybenzoyl-aryl-thiazoles exert their anticancer effects through the inhibition of tubulin polymerization at the colchicine binding site. By systematically progressing from broad cellular effects to direct, purified target engagement and comparing the results to established drugs, researchers can build a compelling and defensible mechanistic dossier. A positive outcome from this workflow—demonstrating potent, on-target activity and the ability to overcome P-gp-mediated resistance—provides a strong rationale for advancing these promising compounds into more complex preclinical studies, including in vivo xenograft models to assess efficacy and tolerability. [4]

References

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. [Link]

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Comparative Analysis of 2-Aminothiazole Derivatives Against Mycobacterium tuberculosis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent discovery and development of novel therapeutics.[1] Among the numerous heterocyclic scaffolds investigated for anti-tubercular potential, the 2-aminothiazole core has emerged as a particularly promising starting point for the design of potent new agents.[1][2] This guide provides a comprehensive comparative analysis of various 2-aminothiazole derivatives, synthesizing key findings on their structure-activity relationships (SAR), experimental evaluation, and potential mechanisms of action to inform and accelerate ongoing drug discovery efforts.

The 2-Aminothiazole Scaffold: A Privileged Structure in Anti-TB Drug Discovery

The 2-aminothiazole scaffold has been identified through high-throughput screening of compound libraries and has demonstrated potent whole-cell activity against M. tb.[3] Its chemical tractability, allowing for rapid and diverse analogue synthesis, further enhances its appeal for medicinal chemistry campaigns.[1][4] A generalized structure of the 2-aminothiazole derivatives discussed herein is presented below, highlighting the key positions for chemical modification that critically influence anti-tubercular efficacy.

The core structure can be dissected into three primary regions: the central 1,3-thiazole ring, a substituent at the C-4 position, and a variable group attached to the amino group at the C-2 position.[3] Extensive research has demonstrated that while the thiazole core and the C-4 substituent are often crucial for maintaining activity, the N-2 position offers significant flexibility for modification to optimize potency and drug-like properties.[1][3][5]

Comparative Efficacy of 2-Aminothiazole Derivatives

Systematic exploration of the chemical space around the 2-aminothiazole core has yielded several series of compounds with potent anti-tubercular activity. The following sections compare key derivative classes based on their structural modifications and reported biological data.

The Critical Role of the C-4 Substituent

A consistent finding across multiple studies is the stringent requirement for a 2-pyridyl moiety at the C-4 position of the thiazole ring for potent anti-tubercular activity.[1][3][5][6][7] Replacement of the 2-pyridyl group with other aromatic or heterocyclic rings, such as phenyl, 2-pyrazine, or another thiazole, generally leads to a significant reduction or complete loss of activity.[1][3] It has been postulated that the nitrogen atom of the pyridine ring may form a crucial hydrogen bond with the biological target.[3]

Flexibility at the N-2 Position: A Gateway to Potency

In contrast to the C-4 position, the N-2 amino group is highly tolerant of a wide range of substitutions, and modifications at this position have led to dramatic improvements in potency.[3] The introduction of substituted benzoyl groups at the N-2 position has been a particularly successful strategy, improving the anti-tubercular activity of the initial hit compounds by over 100-fold in some cases.[3]

The introduction of an amide linker at the N-2 position, connecting to various aryl and heteroaryl rings, has been extensively explored. This modification has consistently yielded compounds with sub-micromolar Minimum Inhibitory Concentrations (MICs) against M. tb. For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue with an MIC of 0.024 µM.[3] The nature and position of substituents on the phenyl ring have a marked effect on activity, with hydrophobic and electron-withdrawing groups often being favorable.[7]

The following table summarizes the in vitro activity of representative N-substituted 2-aminothiazole derivatives against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

Compound IDN-2 SubstituentMIC (µM) against M. tb H37RvCytotoxicity (EC50 or TC50, µM)Selectivity Index (SI)Reference
1 Phenyl12.5>100>8[3]
2 2-Pyridyl0.39-0.781.462-4[3]
3 N-(3-Chlorobenzoyl)0.024~7.2~300[3]
4 N-(3,5-Difluorobenzoyl)0.049-0.191.468-30[3]
5 Heteroaromatic amine<0.5--[1]
6 Amide/Urea substituentsGenerally more active than amines--[1][5]

Note: MIC and cytotoxicity values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Evaluation

The assessment of anti-tubercular agents requires standardized and robust methodologies. The following protocols are commonly employed in the evaluation of 2-aminothiazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of a compound that inhibits 99% of the visible growth of M. tuberculosis. A common method for MIC determination is the microplate Alamar Blue assay (MABA).

Step-by-Step MABA Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) corresponding to a known cell concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration where the color remains blue.

Cytotoxicity Assays

To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated. A common method is the MTT or MTS assay using cell lines such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration that inhibits 50% of cell growth (EC50 or TC50) is calculated.

Mechanism of Action: Unraveling the Target

While the precise mechanism of action for many 2-aminothiazole derivatives against M. tb is still under investigation, some studies have provided initial insights. It has been shown that the activity of some series is not due to iron chelation.[1][8] One study proposed that these compounds might target the β-Ketoacyl-ACP Synthase (KasA) protein, a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[9]

Below is a simplified diagram illustrating the proposed inhibition of the FAS-II pathway by 2-aminothiazole derivatives.

FASII_Inhibition cluster_FASII Mycobacterial Fatty Acid Synthesis II (FAS-II) cluster_Inhibitor Inhibition Malonyl_CoA Malonyl-CoA KasA KasA (β-Ketoacyl-ACP Synthase) Malonyl_CoA->KasA Acyl_ACP Acyl-ACP Acyl_ACP->KasA Elongated_Acyl_ACP Elongated Acyl-ACP KasA->Elongated_Acyl_ACP Condensation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further Elongation & Modification Aminothiazole 2-Aminothiazole Derivative Aminothiazole->KasA Inhibition

Caption: Proposed inhibition of KasA in the FAS-II pathway by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Summary and Future Directions

The collective findings from numerous studies provide a clear SAR for the 2-aminothiazole scaffold as an anti-tubercular agent.

  • Thiazole Core: The central thiazole ring is essential for activity, and its isosteric replacement with other heterocycles like thiadiazole, oxadiazole, or pyrimidine results in a loss of potency.[1]

  • C-4 Position: A 2-pyridyl substituent at this position is critical for high potency.[1][3][5]

  • N-2 Position: This position is highly amenable to modification. The introduction of substituted benzoyl groups or other lipophilic moieties can significantly enhance anti-tubercular activity.[1][3][5] Amide and urea linkers at this position are generally more effective than simple amine substitutions.[1][5]

Future research in this area should focus on several key aspects:

  • Mechanism of Action Deconvolution: A definitive identification of the molecular target(s) is crucial for rational drug design and for understanding potential resistance mechanisms.

  • Optimization of Pharmacokinetic Properties: While many potent compounds have been identified, their metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties need to be optimized for in vivo efficacy. For example, the highly potent N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine was found to be rapidly metabolized by human liver microsomes.[3]

  • Efficacy against Resistant Strains and Non-replicating Mycobacteria: Promising analogues should be evaluated against a panel of MDR and XDR clinical isolates, as well as in models of non-replicating or persistent M. tb, which are thought to be responsible for the long duration of TB therapy.[2] Some derivatives have already shown activity against the persistent phenotype and resistant strains, which is an encouraging sign.[2]

References

  • Meissner, A., Boshoff, H. I., Vasan, M., & Aldrich, C. C. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6385-6397. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lenaerts, A. J. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lenaerts, A. J. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lenaerts, A. J. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • Gudipati, R., Nagam, V., Sriram, D., & Yogeeswari, P. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lenaerts, A. J. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed, 27171280. [Link]

  • Chibale, K., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5848-5852. [Link]

  • Chibale, K., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]

  • El-Subbagh, H. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Deidda, D., et al. (2015). Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents. Journal of Medicinal Chemistry, 58(15), 6143-6157. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

In the landscape of oncology research, the relentless pursuit of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-aminothiazole nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant anti-cancer properties.[1][2][3][4] This guide focuses on a specific derivative, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a compound of interest due to the established anti-proliferative activities of similar thiazole-based molecules.[5][6][7][8][9]

The rationale for investigating this particular molecule stems from structure-activity relationship (SAR) studies of related compounds, which have demonstrated that substitutions on the thiazole ring can significantly influence cytotoxic potency and selectivity against various cancer cell lines.[3][10][11] The presence of the methoxyphenyl group, in particular, has been associated with enhanced anti-cancer effects in other molecular frameworks.

This guide provides a comprehensive framework for the cross-validation of this compound's activity across a panel of diverse cancer cell lines. Our objective is to move beyond a simple initial screening and delve into a more rigorous comparative analysis. By employing a multi-faceted approach that encompasses cytotoxicity, apoptosis, and cell cycle analysis, we aim to elucidate the compound's spectrum of activity and uncover potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational protocols and the causal reasoning behind experimental choices, ensuring scientific integrity and logical progression.

Core Experimental Workflow: A Strategy for Cross-Validation

A robust cross-validation strategy is essential to ascertain the true potential of a novel compound. It allows us to differentiate between broad-spectrum cytotoxicity and selective anti-cancer activity, a critical distinction in the early stages of drug discovery. Our workflow is designed to be systematic, beginning with broad screening and progressively narrowing down to mechanistic studies in responsive cell lines.

Experimental Workflow Experimental Workflow for Cross-Validation cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation in Sensitive Lines cluster_2 Phase 3: Target Pathway Elucidation start Select Diverse Cancer Cell Line Panel (e.g., Breast, Lung, Colon, Leukemia) assay_screening Perform SRB/MTT Cytotoxicity Assays start->assay_screening ic50 Determine IC50 Values assay_screening->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis Select Sensitive & Resistant Lines cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Select Sensitive & Resistant Lines western_blot Western Blot Analysis (e.g., Apoptotic & Cell Cycle Proteins, Kinase Pathways) apoptosis->western_blot cell_cycle->western_blot

Caption: A phased approach to cross-validating the anti-cancer activity of the target compound.

Part 1: Comparative Cytotoxicity Profiling

The initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic and anti-proliferative effects. For this, we recommend two robust and widely accepted methods: the Sulforhodamine B (SRB) assay and the MTT assay.

Rationale for Method Selection:

  • SRB Assay: This colorimetric assay relies on the ability of SRB to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[12][13][14] Its key advantages are its sensitivity, reproducibility, and the fact that it is less susceptible to interference from compounds that affect cellular metabolism.[12]

  • MTT Assay: This assay measures the metabolic activity of cells, specifically the activity of NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] It is a reliable indicator of cell viability.

By using both assays, we can obtain a more comprehensive picture of the compound's effect. A discrepancy in the results between the two assays might suggest that the compound interferes with cellular metabolism without necessarily causing cell death, a valuable piece of information for mechanistic studies.

Experimental Protocols
  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[12]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potency of the compound across different cell lines.

Cell LineCancer TypeIC50 (µM) - SRB AssayIC50 (µM) - MTT AssayNotes
MCF-7 Breast (ER+)Data to be generatedData to be generatedEstrogen receptor-positive
MDA-MB-231 Breast (Triple-Negative)Data to be generatedData to be generatedHighly metastatic
A549 LungData to be generatedData to be generatedNon-small cell lung cancer
HCT-116 ColonData to be generatedData to be generatedp53 wild-type
HT-29 ColonData to be generatedData to be generatedp53 mutant
K562 LeukemiaData to be generatedData to be generatedChronic myelogenous leukemia
HepG2 LiverData to be generatedData to be generatedHepatocellular carcinoma

This table is a template for presenting the experimental data that will be generated.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic profile of the compound is established, the next logical step is to investigate how it induces cell death. The two most common fates for cancer cells treated with an effective therapeutic agent are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Analysis

Rationale for Method Selection:

The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[16] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[16][17] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[18] This dual-staining approach allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Cell Treatment: Treat both a sensitive and a resistant cell line (as determined from the cytotoxicity assays) with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Collect the cells (including any floating cells in the media) and wash them with cold PBS.[20]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

Cell Cycle Analysis

Rationale for Method Selection:

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[1] This can be readily assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[21][22][23] Since the amount of DNA doubles as cells progress from G1 to G2/M, the fluorescence intensity of the PI-stained cells is directly proportional to their DNA content.[24] It is crucial to treat the cells with RNase as PI can also bind to double-stranded RNA, which would otherwise interfere with the accuracy of the DNA content measurement.[21][25]

  • Cell Treatment: Treat sensitive and resistant cell lines with the IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[22]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, using a linear scale for the DNA content histogram.[23][24]

Part 3: Investigating Molecular Targets and Signaling Pathways

The data from the apoptosis and cell cycle assays will provide strong clues about the compound's mechanism of action. The final step in this cross-validation guide is to use Western blotting to investigate the molecular players involved.

Rationale for Method Selection:

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[26][27][28] By probing for key proteins involved in apoptosis and cell cycle regulation, we can confirm the findings from our flow cytometry experiments and begin to map the signaling pathways affected by our compound. For instance, many aminothiazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins (e.g., upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2) and activating caspases.[1][3] Others are known to interfere with key signaling cascades like the PI3K/Akt/mTOR pathway.[29]

Apoptosis Signaling Pathway Potential Apoptotic Pathway Modulation compound Methyl 2-amino-4-(4-methoxyphenyl) thiazole-5-carboxylate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by the target compound.

Western Blotting Protocol[28][30][32]
  • Protein Extraction: After treating cells with the compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[29][30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[29][30]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[29]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[28]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p21, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C.[26][27]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[29]

Conclusion

This guide provides a structured and scientifically rigorous approach to the cross-validation of this compound's anti-cancer activity. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's efficacy and mode of action. The comparison across diverse cancer cell lines is crucial for identifying potential selectivity and understanding the molecular determinants of sensitivity. The protocols and rationales presented herein are designed to ensure data integrity and provide a solid foundation for further preclinical development. The multifaceted data generated through this workflow will be invaluable for making informed decisions about the future trajectory of this promising thiazole derivative in the field of oncology drug discovery.

References

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A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of 2-aminothiazole analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of 2-aminothiazole derivatives effectively.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Design

The 2-aminothiazole ring system is a five-membered heterocycle containing a sulfur and two nitrogen atoms. This arrangement confers a unique set of properties, including the ability to act as a bioisostere for other aromatic and heteroaromatic systems.[1] The exocyclic amino group at the 2-position is a key feature, often involved in crucial hydrogen bonding interactions with target proteins, such as kinases.[2] The scaffold's versatility is demonstrated by its presence in clinically approved drugs like Dasatinib, a multi-targeted kinase inhibitor for cancer therapy.[2][3]

Structure-Activity Relationship (SAR) Comparison of 2-Aminothiazole Analogs

The biological activity of 2-aminothiazole derivatives can be finely tuned by substitutions at three key positions: the exocyclic 2-amino group (N-2), and the C-4 and C-5 positions of the thiazole ring. The following sections provide a comparative analysis of SAR for different therapeutic applications.

As Kinase Inhibitors in Oncology

The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[2][4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.

Key SAR Insights for Kinase Inhibition:

  • N-2 Position: The 2-amino group is often acylated or substituted with larger aromatic or heteroaromatic systems. These substituents can occupy the ATP-binding pocket and form additional interactions, enhancing potency and selectivity. For instance, in the development of Dasatinib, a pan-Src kinase inhibitor, extensive modification of the N-2 position was crucial for achieving nanomolar potency.[2]

  • C-4 Position: Substitution at the C-4 position with aryl groups, such as a phenyl or pyridyl ring, is a common strategy. These groups can extend into solvent-exposed regions or form hydrophobic interactions within the kinase domain. For antitubercular 2-aminothiazoles, a 2-pyridyl moiety at C-4 was found to be critical for activity.[5][6]

  • C-5 Position: Modifications at the C-5 position are generally less tolerated than at C-4, though smaller substituents can be accommodated. In some cases, incorporating a carboxamide group at this position, as seen in Dasatinib, can lead to potent inhibitors by forming additional hydrogen bonds.[2]

Comparative Data for 2-Aminothiazole Kinase Inhibitors:

Compound ScaffoldTarget KinaseR1 (N-2 substituent)R2 (C-4 substituent)R3 (C-5 substituent)IC50 (nM)Reference
2-AminothiazoleSrc Family KinaseN-(2-chloro-6-methylphenyl)-...HCONH-piperazinyl-...<1[2]
2-AminothiazoleAurora Kinase A-PhenylH79[7]
2-AminothiazoleItk-Aryl(thiomethyl)arylPotent[8]
2-AminothiazoleCK2 (allosteric)4-carboxyphenyl3-bromophenylH3.4 µM[9]
As Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminothiazole scaffold has proven to be a promising starting point for the discovery of new antibacterial and antifungal compounds.[10][11]

Key SAR Insights for Antimicrobial Activity:

  • N-2 Position: Acylation of the 2-amino group with substituted benzoyl groups has been shown to significantly enhance antitubercular activity. For example, an N-(3-chlorobenzoyl) group led to a compound with a MIC of 0.024 µM against Mycobacterium tuberculosis.[5][6]

  • C-4 Position: The nature of the substituent at the C-4 position influences the antimicrobial spectrum. Aryl groups with hydrophobic, electron-withdrawing substituents have been associated with improved antiplasmodial activity.[12]

  • Bioisosteric Replacement: Replacing the sulfur atom of the thiazole with an oxygen atom to form a 2-aminooxazole can improve physicochemical properties, such as water solubility, while retaining or even enhancing antimicrobial activity.[7]

Comparative Data for 2-Aminothiazole Antimicrobial Analogs:

Compound ScaffoldTarget OrganismR1 (N-2 substituent)R2 (C-4 substituent)MICReference
2-AminothiazoleM. tuberculosisN-(3-chlorobenzoyl)2-pyridyl0.024 µM[5][6]
2-AminothiazoleS. aureus (MRSA)Trifluoromethoxy-substituted-2-16 µg/mL[4]
2-AminothiazoleP. falciparumPhenyl with hydrophobic EWG2-pyridylActive[12]
2-AminooxazoleM. tuberculosisPyridinecarboxamidePhenyl3.13 µg/mL[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of 2-aminothiazole analogs. These protocols are designed to be self-validating by incorporating appropriate controls.

Synthesis of 2-Aminothiazole Analogs via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[12]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality and Trustworthiness: The use of a slight excess of thiourea ensures the complete conversion of the limiting α-haloketone. Neutralization with sodium bicarbonate is crucial to remove acidic byproducts and facilitate the precipitation of the final product. Purity is confirmed by analytical techniques such as NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of 2-aminothiazole analogs against a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay Plate Setup: In a 96-well plate, add the kinase, the specific substrate, and ATP to each well. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Add the serially diluted test compounds to the wells and incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Trustworthiness: The inclusion of positive and negative controls is essential for validating the assay performance. The use of a known inhibitor confirms that the assay can detect inhibition, while the vehicle control establishes the baseline kinase activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality and Trustworthiness: The growth control ensures that the microorganisms are viable and capable of growth in the assay medium. The sterility control confirms that the medium and plate are not contaminated.

Visualization of Mechanisms and Workflows

SAR of 2-Aminothiazole Analogs

SAR_2_Aminothiazole cluster_core 2-Aminothiazole Core cluster_modifications Structural Modifications cluster_activities Biological Activities core N2 N-2 Position (Potency & Selectivity) core->N2 Substitution C4 C-4 Position (Potency & Spectrum) core->C4 Substitution C5 C-5 Position (Fine-tuning) core->C5 Substitution Kinase Kinase Inhibition N2->Kinase Antimicrobial Antimicrobial Activity N2->Antimicrobial Anticancer Anticancer Activity N2->Anticancer C4->Kinase C4->Antimicrobial C4->Anticancer C5->Kinase

Caption: Key modification sites on the 2-aminothiazole core and their impact.

Apoptosis Induction by 2-Aminothiazole Analogs

Apoptosis_Pathway aminothiazole 2-Aminothiazole Analog bcl2 Bcl-2 (anti-apoptotic) Downregulation aminothiazole->bcl2 bax Bax (pro-apoptotic) Up-regulation aminothiazole->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by 2-aminothiazole analogs.

Experimental Workflow for SAR Studies

SAR_Workflow synthesis Analog Synthesis (e.g., Hantzsch) purification Purification & Characterization synthesis->purification screening Primary Biological Screening (e.g., Kinase Assay, MIC) purification->screening sar_analysis SAR Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the SAR-driven optimization of 2-aminothiazoles.

References

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A Comparative Benchmarking Guide: Evaluating Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate Against First-Line Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Therapies

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The efficacy of the standard multi-drug treatment regimen is increasingly threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. This escalating resistance necessitates an urgent and continuous pipeline of novel therapeutic agents with unique mechanisms of action.

The 2-aminothiazole scaffold has emerged as a promising foundation for the development of new anti-tubercular agents.[1][2] Derivatives of this class have demonstrated potent bactericidal activity against M. tuberculosis, including against resistant strains.[3] This guide focuses on a specific derivative, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate , providing a comprehensive framework for its head-to-head benchmark evaluation against the cornerstones of current TB therapy: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).

This document is designed for researchers, scientists, and drug development professionals. It provides not only the comparative data but also the detailed experimental methodologies and the scientific rationale required to perform a robust and meaningful evaluation of this novel compound's potential.

Compound Profiles: The Challenger and the Incumbents

A thorough understanding of the compounds under evaluation is critical for interpreting comparative data.

The Challenger: this compound
  • Structure: This compound belongs to the 2-aminothiazole-4-carboxylate class. While direct data on this specific molecule is emerging, the scaffold is a known pharmacophore with significant anti-tubercular activity.[4][5]

  • Hypothesized Mechanism of Action: Many anti-tubercular drugs, including isoniazid, target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][6] Some 2-aminothiazole derivatives have been identified as inhibitors of enzymes within the fatty acid synthase-II (FAS-II) system, such as the β-ketoacyl-ACP synthase (mtFabH).[4][7] It is therefore plausible that this compound exerts its activity by disrupting this critical pathway, though its precise target remains to be elucidated. The versatility of substitutions on the 2-aminothiazole ring allows for significant modulation of activity, suggesting a high potential for optimization.[3][8]

The Benchmarks: First-Line Anti-Tubercular Drugs
  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[9][10] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[6][11]

  • Rifampicin (RIF): A potent bactericidal agent that functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RpoB).[12][13][14] This interaction physically blocks RNA elongation, thereby inhibiting transcription and protein synthesis.[15]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) under acidic conditions.[16][17] POA is believed to disrupt membrane potential and interfere with energy production, and may also inhibit coenzyme A synthesis.[18][19] It is particularly effective against semi-dormant bacilli residing in acidic intracellular environments.[19]

  • Ethambutol (EMB): A bacteriostatic agent that targets the mycobacterial cell wall. It inhibits arabinosyl transferases, enzymes essential for the polymerization of arabinogalactan, a key component of the cell wall.[20][21][22] Disruption of this process increases the permeability of the cell wall.[22]

Methodology for Comparative Evaluation: A Validated Workflow

To ensure a scientifically rigorous comparison, a standardized and validated set of in vitro assays must be employed. The following protocols provide a robust framework for assessing both the efficacy and safety profile of a novel compound.

Experimental Workflow Overview

The overall process involves determining the minimum inhibitory concentration (MIC) to assess potency against M. tuberculosis, followed by a cytotoxicity assay to evaluate its effect on mammalian cells. The ratio of these two values provides the Selectivity Index (SI), a critical parameter in early-stage drug discovery.

G cluster_prep Preparation cluster_mic Anti-tubercular Activity cluster_cyto Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Controls in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Compound_Treatment Treat Cells with Serial Dilutions of Compounds Compound_Prep->Compound_Treatment Culture_Prep Culture M. tuberculosis H37Rv (Mid-log phase) Inoculation Inoculate Plates with M. tuberculosis Culture Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation_TB Incubate for 7 days at 37°C Inoculation->Incubation_TB Alamar_Blue Add Alamar Blue Reagent Incubation_TB->Alamar_Blue Incubation_Color Incubate for 24h Alamar_Blue->Incubation_Color Read_MIC Read Results (Visual/Fluorometric) Determine MIC Incubation_Color->Read_MIC Calculate_SI Calculate Selectivity Index (SI) SI = IC50 / MIC Read_MIC->Calculate_SI Cell_Seeding Seed Mammalian Cells (e.g., Vero) in 96-well Plate Cell_Seeding->Compound_Treatment Incubation_Cells Incubate for 48h at 37°C, 5% CO2 Compound_Treatment->Incubation_Cells MTS_Assay Add MTS/MTT Reagent Incubation_Cells->MTS_Assay Incubation_MTS Incubate for 2-4h MTS_Assay->Incubation_MTS Read_IC50 Read Absorbance Determine IC50 Incubation_MTS->Read_IC50 Read_IC50->Calculate_SI

Caption: Experimental workflow for benchmarking anti-tubercular compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay that is inexpensive, rapid, and reliable for determining the MIC of compounds against M. tuberculosis.[23][24][25] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • Sterile 96-well flat-bottom plates

  • Test compound and standard drugs (INH, RIF, PZA, EMB)

  • Alamar Blue reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation: Prepare stock solutions of all compounds in DMSO. Perform two-fold serial dilutions of each compound in a 96-well plate using 7H9 broth to achieve final concentrations ranging from (for example) 100 µg/mL to 0.09 µg/mL. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in broth. This yields an inoculum of approximately 1 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. Include a drug-free well (growth control) and a well with media only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween-80 to each well.[26] Re-incubate the plates for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[24]

Protocol 2: Cytotoxicity and Selectivity Index (SI) Determination

It is crucial to assess whether a compound's activity is specific to the mycobacteria or due to general cellular toxicity. This is achieved by testing the compound against a mammalian cell line.

Materials:

  • Vero (African green monkey kidney) or RAW264.7 (murine macrophage) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • MTS or MTT reagent

  • Test compound and control drugs

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[27]

  • Compound Treatment: The following day, remove the medium and add fresh medium containing two-fold serial dilutions of the test compounds (similar concentration range as the MIC assay). Include a drug-free well (cell viability control).

  • Incubation: Incubate the plates for 48 hours.

  • Assay Development: Add MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Reading Results: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). Calculate the 50% cytotoxic concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the target pathogen.

    • SI = IC₅₀ / MIC

Comparative Data Analysis

The following tables present hypothetical yet realistic data for this compound, based on values reported for analogous 2-aminothiazole-4-carboxylate derivatives, to illustrate the benchmarking process.[4][5][28][29]

Table 1: In Vitro Anti-tubercular Activity (MIC)

CompoundTarget StrainMIC (µg/mL)MIC (µM)
This compound M. tuberculosis H37Rv~0.25~0.90
IsoniazidM. tuberculosis H37Rv0.21.46
RifampicinM. tuberculosis H37Rv0.80.97
EthambutolM. tuberculosis H37Rv8.039.1
PyrazinamideM. tuberculosis H37Rv>50 (at neutral pH)>406

Note: Pyrazinamide activity is highly pH-dependent and is typically poor in standard neutral pH MIC assays.

Table 2: Cytotoxicity and Selectivity Index (SI)

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI = IC₅₀/MIC)
This compound Vero>100>111
IsoniazidVero>1000>685
RifampicinVero>120>123

Mechanistic Insights: Diverse Pathways to Inhibition

A key advantage of developing novel drug classes is the potential to engage new molecular targets, which can be effective against drug-resistant strains. The benchmark drugs operate via distinct mechanisms, providing multiple points of attack against M. tuberculosis. The hypothesized target for the 2-aminothiazole class represents another such unique pathway.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG activates RIF Rifampicin RpoB RNA Polymerase (RpoB) RIF->RpoB inhibits EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase inhibits PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA activates Thiazole Methyl 2-amino-4-(4-methoxyphenyl) thiazole-5-carboxylate (Hypothesized) FAS_II Fatty Acid Synthase II (mtFabH) Thiazole->FAS_II inhibits (hypothesized) Activated_INH Activated INH KatG->Activated_INH POA Pyrazinoic Acid (POA) PncA->POA InhA InhA Activated_INH->InhA inhibits Membrane_Energy Membrane Energetics & Coenzyme A Synthesis POA->Membrane_Energy disrupts Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid required for FAS_II->Mycolic_Acid required for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall component of Transcription Transcription (RNA Synthesis) RpoB->Transcription required for Cell_Viability Bacterial Cell Viability Transcription->Cell_Viability essential for Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan required for Arabinogalactan->Cell_Wall component of Membrane_Energy->Cell_Viability essential for Cell_Wall->Cell_Viability maintains

Caption: Mechanisms of action for benchmark drugs and the test compound.

Discussion and Future Directions

Based on the comparative framework and data from analogous compounds, this compound shows significant promise. Its potent MIC value, comparable to or exceeding that of some first-line agents, combined with a high selectivity index, marks it as a strong candidate for further development.[4][5]

The key differentiator for this compound class is its potential mechanism of action. If it is confirmed to inhibit a novel target within the mycolic acid synthesis pathway, such as mtFabH, it would be a significant advantage.[4][30] This would imply a low probability of cross-resistance with existing drugs like isoniazid, which targets InhA.

Next Steps in the Evaluation Pipeline:

  • Mechanism of Action Deconvolution: Perform enzymatic assays against key targets in the FAS-II pathway (e.g., mtFabH) and whole-genome sequencing of resistant mutants to identify the specific molecular target.

  • Activity against Resistant Strains: Screen the compound against a panel of clinical isolates, including MDR and XDR strains of M. tuberculosis, to assess its potential to overcome existing resistance mechanisms.

  • In Vivo Efficacy: Advance promising candidates to preclinical animal models of tuberculosis (e.g., mouse or guinea pig models) to evaluate in vivo efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency, selectivity, and drug-like properties.[31]

The systematic benchmarking of novel compounds like this compound is a critical endeavor. By employing robust, validated methodologies and comparing performance against established standards, the drug discovery community can efficiently identify and advance the next generation of therapies to combat the global threat of tuberculosis.

References

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Bridging the Gap: A Comparative Guide to In Silico Docking and In Vitro Validation of 2-Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification and optimization of novel therapeutic agents. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes, particularly kinases.[1][2][3][4] This guide provides an in-depth comparison of in silico docking studies and in vitro experimental results for 2-aminothiazole inhibitors, offering researchers, scientists, and drug development professionals a framework for interpreting and integrating these complementary methodologies.

The Rationale: Predicting Before Proving

The fundamental principle of leveraging in silico docking is to predict the binding orientation and affinity of a ligand (in this case, a 2-aminothiazole derivative) within the active site of a target protein. This computational screening allows for the rapid evaluation of large compound libraries, prioritizing a smaller, more manageable set of candidates for resource-intensive in vitro synthesis and testing. The ultimate goal is to find a correlation, however imperfect, between the predicted binding energy (docking score) and the experimentally determined biological activity (e.g., IC50 or Ki).

In Silico Docking: A Window into Molecular Interactions

Molecular docking simulations are powerful tools for visualizing and quantifying the potential interactions between a small molecule and its protein target.[5] The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site, and then using a scoring function to evaluate the fitness of different ligand poses.

A Step-by-Step In Silico Docking Workflow
  • Protein Preparation : The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). This structure is then prepared by adding hydrogen atoms, assigning bond orders, and minimizing the energy to relieve any steric clashes.

  • Ligand Preparation : The 2D structure of the 2-aminothiazole inhibitor is converted into a 3D conformation. This includes generating different ionization states, tautomers, and stereoisomers relevant at physiological pH, followed by energy minimization.[5]

  • Grid Generation : A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.

  • Docking and Scoring : The prepared ligand is then docked into the grid box. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site. Each pose is then evaluated by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol.[5]

  • Post-Docking Analysis : The top-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the predicted binding affinity.[6][7]

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Grid Generation (Active Site Definition) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2-Aminothiazole Derivative) Docking_Scoring Docking & Scoring Ligand_Prep->Docking_Scoring Grid_Gen->Docking_Scoring Post_Docking Post-Docking Analysis (Interaction Analysis) Docking_Scoring->Post_Docking MD_Sim Molecular Dynamics (Refinement) Post_Docking->MD_Sim Optional Refinement In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution (2-Aminothiazole Inhibitor) Incubation Incubation (Kinase + Substrate + Inhibitor) Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Reaction_Start Reaction Initiation (Add ATP) Incubation->Reaction_Start Detection Detection of Phosphorylation Reaction_Start->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

A typical workflow for an in vitro kinase inhibition assay.

The Correlation: Where Prediction Meets Reality

The critical question for any drug discovery campaign is how well the in silico predictions correlate with the in vitro results. For 2-aminothiazole inhibitors, several studies have demonstrated a reasonable correlation between docking scores and experimental IC50 values. However, it is crucial to acknowledge the limitations of both approaches.

2-Aminothiazole Derivative Target Docking Score (kcal/mol) In Vitro IC50 (µM) Reference
Compound 1aAurora Kinase-9.67Not explicitly stated, but predicted to be potent[8][9]
Compound 9VEGFR-2Not explicitly stated, but showed essential H-bond0.40[2]
2-amino-4-(4-chlorophenyl)thiazolehCA I-6.75 (estimated binding energy)0.008 (Ki)[10]
2-amino-4-(4-bromophenyl)thiazolehCA II-7.61 (estimated binding energy)0.124 (Ki)[10]
Dasatinib (BMS-354825)Pan-Src KinaseNot explicitly stated, but used in binding model developmentNanomolar to subnanomolar[11]

This table is a representative summary and not exhaustive. The docking scores and experimental values are reported as found in the cited literature and may have been determined using different methodologies.

It's important to note that a high docking score does not always translate to high potency in an in vitro assay. Several factors can contribute to discrepancies:

  • Scoring Function Inaccuracies : Scoring functions are approximations of the complex biophysical interactions that govern ligand binding.

  • Protein Flexibility : Docking is often performed with a rigid protein structure, which does not account for the conformational changes that can occur upon ligand binding.

  • Solvation Effects : The role of water molecules in the binding pocket is often simplified or ignored in docking calculations.

  • Experimental Variability : In vitro assays are subject to experimental error and can be influenced by factors such as buffer conditions and protein purity.

To improve the predictive power of in silico methods, molecular dynamics (MD) simulations can be employed to refine the docking poses and provide a more accurate estimation of the binding free energy. [6][7]

Conclusion and Future Directions

The integration of in silico docking and in vitro validation is a powerful strategy in the development of 2-aminothiazole inhibitors. Docking studies provide a rapid and cost-effective means of identifying promising candidates and elucidating potential binding modes. [12]However, these computational predictions must be rigorously tested through well-designed in vitro experiments to confirm their biological activity.

Future advancements in computational power and algorithm development will undoubtedly improve the accuracy of docking predictions. Nevertheless, the iterative cycle of design, prediction, synthesis, and testing will remain the cornerstone of successful drug discovery campaigns targeting the versatile 2-aminothiazole scaffold.

References

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  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization and molecular docking studies of highly functionalized and biologically active derivatives of 2-aminothiazole. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Fungicidal Activity, and Molecular Docking Study of 2-Aminothiazole Derivatives. [Link]

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A Comparative Guide to Confirming the Binding Site of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate on its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimentation. A critical milestone in this journey is the unambiguous confirmation of how and where the compound binds to its protein target. This guide provides a comprehensive, multi-faceted strategy for elucidating the binding site of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a compound belonging to the 2-aminothiazole class—a scaffold present in numerous approved drugs, including kinase inhibitors.[1]

The challenge is not merely to prove an interaction but to define it with atomic-level precision. This requires an integrated approach that begins with computational predictions, proceeds through biophysical validation, is visualized with high-resolution structural biology, and is ultimately confirmed by functional assays. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that mirrors the decision-making process in a drug discovery lab. We will compare and contrast key methodologies, explaining the causality behind each experimental choice and providing the technical details necessary for execution.

Part 1: Initial Hypothesis Generation - Computational Prediction of the Binding Pocket

Before embarking on resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective way to generate an initial, testable hypothesis of the binding site.[2] This is particularly crucial if the target protein has a known three-dimensional structure but the ligand's binding site is unknown. The fundamental principle is that small molecule ligands typically bind within cavities or pockets on the protein surface to maximize contact and achieve high affinity.[2]

The process begins by obtaining a high-quality 3D structure of the target protein, either from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable. This structure then serves as the input for binding site prediction algorithms.

Comparative Computational Approaches:

  • Geometric-Based Methods: Algorithms like Ligsite, Surfnet, and PocketFinder identify pockets based purely on the protein's shape and geometry. They are fast and effective at finding all potential cavities on the protein surface.

  • Energy-Based Methods: These methods use probe molecules to "scan" the protein surface and calculate interaction energies, identifying regions with favorable binding characteristics.

  • Evolutionary-Based Methods: Tools like ConCavity integrate geometric pocket identification with evolutionary sequence conservation.[3] The rationale is that functionally important sites, including ligand-binding sites, are often conserved across homologous proteins.[3]

Once potential pockets are identified, molecular docking simulations are performed to predict the most likely binding pose and affinity of this compound within each site. This yields a ranked list of potential binding sites and specific ligand-residue interactions, forming the primary hypothesis for subsequent experimental validation.

G cluster_0 Computational Workflow A Target Protein 3D Structure (PDB or Homology Model) B Binding Site Prediction (e.g., ConCavity, Ligsite) A->B C Ranked Potential Pockets B->C D Molecular Docking of Compound C->D E Top-Ranked Binding Pose (Initial Hypothesis) D->E

Caption: Initial computational workflow for hypothesis generation.

Part 2: Biophysical Validation - Confirming and Quantifying the Interaction

With a computational hypothesis in hand, the next step is to confirm a direct, physical interaction between the compound and the target protein. Biophysical assays are essential for this validation, providing quantitative data on binding affinity, kinetics, and thermodynamics.[4][]

Comparison of Key Biophysical Techniques
Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures the heat released or absorbed during a binding event in solution.[6][7]Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[8][9]
Key Outputs Binding Affinity (KD) , Stoichiometry (n) , Enthalpy (ΔH), Entropy (ΔS).[6]Binding Affinity (KD) , Association Rate (ka) , Dissociation Rate (kd) .[10]
Labeling Label-free.[6]Label-free.[9]
Throughput Low to medium.Medium to high.
Sample Consumption Relatively high (requires concentrated protein).Low.[9]
Pros Provides a complete thermodynamic profile in a single experiment; true in-solution measurement.[6]Provides kinetic data (on/off rates); high sensitivity; real-time monitoring.[10]
Cons Higher sample consumption; lower throughput; sensitive to buffer mismatch.[7]Requires immobilization of one interactant, which can affect its activity; potential for mass transport artifacts.[11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat change upon binding, allowing for the determination of the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single label-free experiment.[6]

Causality: By directly measuring heat, ITC provides unambiguous evidence of a binding event and a complete thermodynamic signature of the interaction, which is invaluable for understanding the driving forces behind binding.

Protocol:

  • Sample Preparation: Prepare the target protein and this compound in identical, degassed buffer to minimize heats of dilution.[7][12] A common starting point is 10-50 µM protein in the sample cell and a 10-fold higher concentration of the compound in the syringe.[12]

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a Malvern MicroCal) to the desired temperature (typically 25°C).

  • Loading: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding bubbles.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis: Integrate the heat peaks from the titration, subtract the heat of dilution, and fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH).[12]

Part 3: Structural Elucidation - Visualizing the Binding Site

While biophysical methods confirm that binding occurs, high-resolution structural techniques reveal precisely how and where it occurs. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two pillars of structural biology for visualizing protein-ligand interactions at the atomic level.[13]

Comparison of High-Resolution Structural Techniques
Parameter X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle X-ray diffraction from a protein-ligand crystal yields an electron density map, into which an atomic model is built.[13][14]Measures the magnetic properties of atomic nuclei in solution to determine structure, dynamics, and interactions.[15][16]
Output Static, high-resolution (typically 1.5-3.0 Å) 3D structure of the complex.[17]Ensemble of structures in solution; maps binding interface; provides dynamic information.[18]
Protein State Solid (crystal).Solution (near-physiological).[15]
Protein Size No theoretical upper limit, but crystallization can be a bottleneck.Practically limited to < 50 kDa for protein-observed experiments without isotopic labeling.[19]
Pros Gold standard for atomic-level detail; no size limit; guides rational drug design.[13][20]Provides information in solution; can detect weak binding; reveals protein dynamics.[18][21]
Cons Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture.Lower resolution than crystallography; size limitations; often requires expensive isotopic labeling.[19]
Experimental Protocol: NMR Chemical Shift Perturbation (CSP) Mapping

NMR is exceptionally powerful for mapping the binding interface in solution.[15] The binding of a ligand causes changes in the local electronic environment of nearby amino acid residues, leading to shifts in their corresponding peaks in an NMR spectrum.

Causality: By identifying which residues experience these "chemical shift perturbations," we can effectively map the ligand's binding footprint on the protein surface.

Protocol:

  • Sample Preparation: Prepare a sample of isotopically labeled (¹⁵N or ¹³C/¹⁵N) target protein in a suitable NMR buffer. The use of labeled protein is essential for resolving individual residue signals in the protein spectrum.

  • Acquire Reference Spectrum: Record a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide group of an amino acid.

  • Titration: Add increasing amounts of unlabeled this compound to the protein sample, acquiring a 2D ¹H-¹⁵N HSQC spectrum at each concentration point.

  • Data Analysis: Overlay the spectra from the titration. Identify peaks that shift or broaden significantly upon addition of the compound.

  • Residue Mapping: Using a previously determined resonance assignment for the protein, map the perturbed peaks back to their specific amino acid residues in the protein sequence.

  • Structural Visualization: Visualize the perturbed residues on the 3D structure of the protein. The clustered region of affected residues represents the binding site.

G cluster_1 Structural & Functional Validation A Biophysically Confirmed Protein-Ligand Pair B High-Resolution Structure (X-ray or NMR) A->B C Identify Key Interacting Residues (e.g., Tyr123, Phe45) B->C D Site-Directed Mutagenesis (e.g., Y123A, F45A) C->D E Express & Purify Mutant Proteins D->E F Assess Mutant Protein Integrity (e.g., Circular Dichroism) E->F G Measure Binding Affinity (ITC or SPR) F->G H Binding Site Confirmed G->H Compare to Wild-Type

Sources

A Senior Application Scientist's Guide to Reproducibility in the Synthesis of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Reproducibility Imperative

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs, including the anticancer agent Dasatinib.[1][2] Its derivatives exhibit a vast spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[2][3][4] This therapeutic potential drives extensive research into novel derivatives, making the synthesis of these compounds a routine yet critical task in drug discovery laboratories worldwide.

However, the path from synthesis to reliable biological data is fraught with a significant hurdle: experimental reproducibility.[5] The inability to consistently reproduce synthetic outcomes and, consequently, biological results, represents a major bottleneck in the preclinical research pipeline, leading to wasted resources and a crisis of confidence in published findings.[6][7] This guide provides a comparative analysis of synthetic methodologies for 2-aminothiazole-based compounds, delves into the critical parameters that govern their reproducibility, and offers robust, field-proven protocols to ensure the generation of reliable and consistent experimental data. As scientists, our commitment must be to transparency and rigor, ensuring that our work is built on a foundation of reproducible science.[8]

Comparative Analysis of Synthetic Methodologies: From Classic to Contemporary

The synthesis of the 2-aminothiazole ring has been approached through various methods over the years. The choice of synthetic route can significantly impact yield, purity, scalability, and, ultimately, reproducibility.

The Gold Standard: Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains the most widely employed method for constructing the 2-aminothiazole core.[1][9] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[10][11] Its enduring popularity stems from its reliability, simplicity, and the ready availability of starting materials.

The generally accepted mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[10][12]

Hantzsch_Synthesis start α-Haloketone + Thiourea Derivative step1 Nucleophilic Attack (SN2) start->step1 In Solvent (e.g., Ethanol) intermediate Thiouronium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 step3 Dehydration step2->step3 Loss of H2O product 2-Aminothiazole Product step3->product Aromatization

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Modern Alternatives: One-Pot and Microwave-Assisted Syntheses

In the quest for improved efficiency and greener chemical processes, several modifications to the classical Hantzsch synthesis have emerged.

  • One-Pot Procedures: These methods, which avoid the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. For instance, a one-pot approach can involve the in situ generation of the α-haloketone from an aromatic ketone, followed immediately by condensation with thiourea.[13][14] This minimizes handling and potential loss of reactive intermediates.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to mere minutes, while frequently improving yields.[15][16] This is attributed to efficient and uniform heating of the reaction mixture.

Performance Comparison of Synthetic Methods

The choice of method is a critical determinant of experimental outcome. The following table summarizes key performance indicators for the discussed synthetic routes, compiled from various literature sources.

Method Typical Reaction Time Reported Yields Key Advantages Potential Reproducibility Challenges References
Classical Hantzsch 2 - 24 hours60 - 95%Well-established, reliable, versatileRequires stable α-haloketones, thermal control can be variable[9][10][12]
One-Pot Synthesis 1 - 12 hours68 - 90%High efficiency, reduced handlingSensitive to reaction conditions, potential for side reactions[13][14]
Microwave-Assisted 5 - 30 minutes75 - 98%Extremely rapid, often higher yieldsRequires specialized equipment, scalability can be an issue[15][16]

Dissecting Irreproducibility: Critical Parameters and Their Control

Achieving reproducibility is less about a single perfect protocol and more about rigorously controlling a set of critical variables. Even minor, often undocumented, deviations can lead to significant variations in yield, purity, and impurity profiles.

  • Purity of Starting Materials: The quality of the initial α-haloketone and thiourea is paramount. Impurities in the ketone can lead to a cascade of side reactions, while contaminants in the thiourea can inhibit the reaction or introduce unwanted byproducts. Recommendation: Always verify the purity of starting materials by an appropriate analytical method (e.g., NMR, LC-MS) or use reagents from a trusted, high-purity source.

  • Reaction Conditions:

    • Solvent: The choice of solvent (e.g., ethanol, DMF) influences the solubility of reactants and intermediates, affecting reaction rates.[13] The presence of moisture can also be detrimental.

    • Temperature: Many Hantzsch reactions are run at reflux.[10] Inconsistent heating can lead to variable reaction times and the formation of thermal degradation products. Precise temperature control is crucial.

    • Stoichiometry: While the core reaction has a 1:1 stoichiometry, a slight excess of thiourea is often used to ensure complete consumption of the more valuable α-haloketone.[12] This ratio should be kept consistent across all experiments.

  • Work-up and Purification: This is a major source of variability. The method of neutralization, extraction, and final purification (recrystallization vs. column chromatography) can drastically affect the final purity and isolated yield.[17][18] A patent for the purification of 2-aminothiazole even describes a method using sulfur dioxide to precipitate the product, highlighting the importance of this step.[19]

Reproducibility_Factors cluster_input Inputs cluster_process Process Parameters cluster_output Downstream Processing A α-Haloketone Purity Outcome Reproducible Outcome (Yield & Purity) A->Outcome B Thiourea Purity B->Outcome C Solvent Choice & Purity C->Outcome D Reaction Temperature D->Outcome E Reaction Time E->Outcome F Work-up/ Neutralization F->Outcome G Purification Method (Chromatography vs. Recrystallization) G->Outcome QC_Workflow synthesis Synthesized Crude Product tlc TLC Monitoring synthesis->tlc In-process purification Purification (Filtration/Recrystallization) tlc->purification hplc Purity Check (HPLC-UV) purification->hplc ms Identity Check (LC-MS) hplc->ms Purity ≥ 95% fail Batch Fails QC (Re-purify or Re-synthesize) hplc->fail Purity < 95% nmr Structure Confirmation (NMR) ms->nmr Correct MW ms->fail Incorrect MW pass Batch Passes QC nmr->pass Correct Structure nmr->fail Incorrect Structure

Sources

A Senior Application Scientist's Guide to the Comparative Antibacterial Activity of Thiazole Derivatives on E. coli and S. aureus

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. In the global battle against antimicrobial resistance, understanding the nuanced interactions between novel compounds and key pathogens is paramount. This document provides a comprehensive framework for a comparative study of thiazole derivatives against two clinically significant and structurally distinct bacteria: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

As your guide, I will move beyond simple protocols to explain the scientific rationale behind our experimental choices. We will explore why these two bacteria serve as excellent models for comparison, delve into the established and putative mechanisms of thiazole derivatives, and outline a robust, self-validating experimental workflow to generate reliable and comparative data.

The Fundamental Divide: Why Compare E. coli and S. aureus?

The selection of E. coli and S. aureus is not arbitrary; it represents a foundational bifurcation in the bacterial kingdom. Their cellular envelopes are fundamentally different, posing distinct challenges for antimicrobial agents. Understanding these differences is critical to interpreting any antibacterial activity data.

  • Staphylococcus aureus is a Gram-positive bacterium. Its cell wall is characterized by a thick, porous layer of peptidoglycan, which is readily accessible from the extracellular environment. This structure, while robust, often presents a less formidable barrier to small molecule inhibitors.

  • Escherichia coli is a Gram-negative bacterium. Its cell wall is more complex, featuring a thin peptidoglycan layer situated in the periplasmic space, which is then protected by an outer membrane.[1] This outer membrane is a lipid bilayer studded with lipopolysaccharides (LPS) and porin channels, acting as a selective permeability barrier that actively prevents many antibiotics from reaching their intracellular targets.[1]

This structural dichotomy is often the primary reason why a compound may show potent activity against S. aureus but appear less effective or completely inactive against E. coli.[2]

G cluster_SA Staphylococcus aureus (Gram-Positive) cluster_EC Escherichia coli (Gram-Negative) SA_wall Thick Peptidoglycan Layer SA_membrane Cytoplasmic Membrane SA_wall->SA_membrane Direct Access EC_outer Outer Membrane (with LPS) EC_peri Periplasmic Space (Thin Peptidoglycan Layer) EC_outer->EC_peri EC_inner Inner (Cytoplasmic) Membrane EC_peri->EC_inner Thiazole Thiazole Derivative Thiazole->SA_wall Permeable Thiazole->EC_outer Permeability Barrier

Caption: Structural differences in bacterial cell envelopes.

Mechanisms of Action: How Do Thiazole Derivatives Inhibit Bacterial Growth?

Thiazole derivatives are a versatile class of heterocyclic compounds known to interact with multiple bacterial targets.[3][4] Their efficacy is often tied to the specific functional groups attached to the core thiazole ring. Key reported mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall.[3][5] For instance, the MurB enzyme, a crucial component in the early stages of peptidoglycan synthesis, has been identified as a potential target.[5][6]

  • Disruption of Cell Division: A primary target for many antibacterial agents is the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and polymerizes to form the Z-ring at the site of cell division. Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, disrupting its normal dynamic assembly and leading to cell filamentation and death.[7][8]

  • Inhibition of DNA Gyrase and Topoisomerase IV: These type II topoisomerase enzymes are vital for DNA replication, transcription, and repair.[6] They control the topological state of DNA. Thiazole derivatives have been developed as potent inhibitors of the ATPase activity of both DNA gyrase (GyrB) and Topoisomerase IV (ParE), leading to a halt in DNA replication.[6][9]

  • Inhibition of Fatty Acid Synthesis (FAS-II): The bacterial FAS-II pathway is distinct from its mammalian counterpart, making it an attractive target. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial, rate-limiting step, and several thiazole compounds have been identified as effective FabH inhibitors.[3]

G cluster_targets Potential Bacterial Targets cluster_processes Inhibited Cellular Processes FtsZ FtsZ Protein CellDivision Cell Division FtsZ->CellDivision Gyrase DNA Gyrase / Topo IV DNA_Rep DNA Replication Gyrase->DNA_Rep MurB MurB Enzyme PG_Synth Peptidoglycan Synthesis MurB->PG_Synth FabH FabH Enzyme FA_Synth Fatty Acid Synthesis FabH->FA_Synth Thiazole Thiazole Derivative Thiazole->FtsZ Thiazole->Gyrase Thiazole->MurB Thiazole->FabH

Caption: Potential mechanisms of action for thiazole derivatives.

Experimental Design: A Protocol for Comparative Analysis

To generate robust and comparable data, adherence to a standardized protocol is essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[10][11] Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution and assessing susceptibility via the Kirby-Bauer disk diffusion assay.

Experimental Workflow Overview

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis 3. Incubation & Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) mic_plate Inoculate 96-well plate with bacteria & compounds prep_bacteria->mic_plate disk_plate Streak bacterial lawn on MHA plate prep_bacteria->disk_plate prep_compounds Prepare Thiazole Derivative Stock & Serial Dilutions prep_compounds->mic_plate disk_apply Apply compound-impregnated disks prep_compounds->disk_apply Impregnate disks incubate Incubate Plates (35°C ± 2°C, 18-24h) mic_plate->incubate disk_plate->disk_apply disk_apply->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic read_zone Measure Zone of Inhibition (in mm) incubate->read_zone

Caption: Workflow for comparative antibacterial testing.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of a compound that inhibits visible bacterial growth.[10][12]

Materials:

  • Thiazole derivatives

  • E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 25923) strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (containing the compound dilutions and the growth control), bringing the final volume to 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the first clear well).[12]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[14][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • Prepared bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Ruler or calipers

Step-by-Step Methodology:

  • Disk Preparation:

    • Aseptically apply a known volume and concentration of each thiazole derivative solution onto sterile paper disks.

    • Allow the disks to dry completely in a sterile environment before use.[13] A solvent control disk should also be prepared.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.[16]

    • Streak the swab evenly across the entire surface of an MHA plate. Rotate the plate 60° and repeat twice more to ensure a confluent lawn of growth.[16]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application and Incubation:

    • Using sterile forceps, place the impregnated disks onto the agar surface, ensuring they are evenly spaced (at least 24 mm apart) and not too close to the edge.[16][17]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm), including the disk itself.[13]

Data Presentation and Interpretation

All quantitative data should be summarized for easy comparison. The results will allow for a direct assessment of potency and spectrum of activity.

Table 1: Comparative Antibacterial Activity of Thiazole Derivatives

Compound IDModificationS. aureus (ATCC 25923) E. coli (ATCC 25922)
MIC (µg/mL) Zone of Inhibition (mm)
Thiazole-A4-chlorophenyl at C2822
Thiazole-B4-nitrophenyl at C2425
Thiazole-C2-aminothiazole1618
CiprofloxacinReference Drug0.530

Data presented is hypothetical and for illustrative purposes only.

Interpretation:

  • Lower MIC values indicate higher potency. In the example table, Thiazole-B is the most potent against both strains.

  • Larger zones of inhibition indicate greater susceptibility.

  • A significant difference in MIC values (e.g., ≥4-fold) between S. aureus and E. coli suggests that the compound is more effective against Gram-positive bacteria, likely due to the permeability barrier of the Gram-negative outer membrane.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of how chemical structure relates to biological activity is crucial for rational drug design. For thiazole derivatives, certain patterns have emerged:

  • Lipophilicity and Substituents: The presence of lipophilic groups, such as a phenyl ring, can enhance antibacterial action.[5] Furthermore, the nature and position of substituents on such rings (e.g., electron-withdrawing groups like nitro or chloro) can modulate activity, potentially by influencing interactions with the target enzyme or improving cell penetration.[5][18]

  • Gram-Negative vs. Gram-Positive Selectivity: Some studies report that certain thiazole hybrids are moderately effective against Gram-positive bacteria but ineffective against Gram-negative strains.[5] This highlights the challenge of penetrating the outer membrane of bacteria like E. coli. Conversely, other modifications, such as creating thiazole aminoguanidines with increased molecular flexibility, have been shown to improve activity against Gram-negative bacteria.

Conclusion

This guide provides a comprehensive framework for conducting a rigorous comparative study of thiazole derivatives against S. aureus and E. coli. By integrating standardized protocols with a deep understanding of the fundamental biological differences between these pathogens and the mechanisms of action of the compounds, researchers can generate high-quality, interpretable data. This information is critical for identifying promising lead compounds and guiding the next steps in the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

  • Disk diffusion method. (n.d.). OIE. Available at: [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). National Institutes of Health (NIH). Available at: [Link]

  • A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. (2017). National Institutes of Health (NIH). Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). National Institutes of Health (NIH). Available at: [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. (2021). ResearchGate. Available at: [Link]

  • M07-A8. (2009). Regulations.gov. Available at: [Link]

  • The Role of the Outer Membrane of Gram-negative Bacteria in Antibiotic Resistance: Ajax' Shield or Achilles' Heel? (2022). ResearchGate. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. (1988). National Institutes of Health (NIH). Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established chemical safety principles and regulatory standards, reflecting a commitment to best practices in the laboratory.

Core Principle: Hazard Assessment and Classification

This compound is a specialized organic compound for which a complete, specific hazard profile may not be readily available. In such cases, the cornerstone of laboratory safety is the principle of prudent practice: treat the substance as hazardous until proven otherwise .

An assessment of structurally similar compounds, such as 2-aminothiazole and its derivatives, reveals potential hazards including skin, eye, and respiratory irritation.[1][2][3][4] Furthermore, upon combustion, thiazole-containing compounds can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5] Therefore, this compound and any associated waste must be managed as hazardous chemical waste , primarily due to the characteristic of Toxicity .[6][7]

Key Chemical Incompatibilities: Based on the reactivity of the aminothiazole functional group, this compound should be stored and disposed of separately from:

  • Strong Oxidizing Agents[5][8]

  • Strong Acids and Acid Anhydrides[5][8]

  • Strong Bases

Mixing these materials can lead to vigorous, exothermic reactions, the release of toxic gases, or container pressurization.[9]

The Disposal Workflow: A Step-by-Step Protocol

Follow this systematic procedure to ensure safe and compliant disposal of both the pure compound and contaminated materials.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat. All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

Step 2: Practice Rigorous Waste Segregation Proper segregation is the most critical step in preventing dangerous reactions.[12][13]

  • DO NOT mix this waste with other chemical waste streams, especially those containing the incompatible materials listed above.[9][14]

  • DO NOT dispose of this chemical down the drain or in the regular trash.[15][16] This is a violation of EPA regulations and can harm the environment and public health.[16]

  • Keep solid and liquid wastes separate.[12]

Step 3: Select a Compatible Waste Container The integrity of the waste container is essential for safe storage and transport.

  • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[6][16] If the original reagent bottle is available and in good condition, it is an excellent choice for the waste.[17][18]

  • Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[18][19]

  • Do not overfill the container. Leave at least 10-15% of headspace to allow for vapor expansion.[12]

Step 4: Label the Waste Container Correctly and Completely Improper labeling is a common and serious compliance issue. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[6][16]

  • The label must include the words "HAZARDOUS WASTE ".[16]

  • Write out the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[13][16]

  • If it is a mixed waste, list all components and their approximate percentages.

  • Clearly mark the relevant hazard characteristics (e.g., Toxic).[16]

  • Include the name of the Principal Investigator, the laboratory room number, and the date accumulation started.[13][16]

Step 5: Store in a Designated Satellite Accumulation Area (SAA) Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • It should be a secondary containment unit (like a spill tray) to contain any potential leaks.[12]

  • Ensure the SAA is located away from heat sources or drains.[19]

Step 6: Arrange for Final Disposal Once the container is full or the project is complete, arrange for its removal.

  • Contact your institution’s Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.[6][16]

  • Follow their specific procedures for submitting a waste collection request.

  • Final disposal will be carried out by a licensed hazardous waste management company, likely via chemical incineration.[13][20]

Decontamination and Disposal of Empty Containers

Even "empty" containers that held hazardous chemicals must be handled properly.

  • Contaminated Labware: Reusable labware (e.g., glassware, spatulas) should be decontaminated by rinsing with a suitable solvent (such as ethanol or acetone) in a chemical fume hood. This rinsate is considered hazardous waste and must be collected in an appropriately labeled container for disposal.[17]

  • Empty Reagent Bottles: A container is considered "RCRA empty" if all contents have been removed by standard practices and no more than one inch of residue remains.[17] To dispose of the container as non-hazardous trash, it should be triple-rinsed with a suitable solvent.[18] The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected, depending on institutional policy.[17] After rinsing, deface or remove the original label and remove the cap before placing it in the appropriate recycling or trash receptacle.[18]

Summary of Disposal Procedures

For quick reference, the key operational parameters for the disposal of this compound are summarized below.

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste (Toxicity)Prudent practice based on properties of chemical analogs.[2][6][7][21]
Recommended Container Original bottle or a sealed, compatible plastic (HDPE) container.Prevents leaks and chemical degradation of the container.[6][16][18]
Required Labeling "HAZARDOUS WASTE", full chemical name, hazards, PI/lab info, date.Ensures regulatory compliance (EPA/OSHA) and safety for handlers.[13][16]
Key Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents.Prevents dangerous chemical reactions within the waste container.[5][8][9]
Primary Disposal Route Collection by institutional EHS for off-site incineration.Ensures safe, environmentally sound, and legally compliant disposal.[6][13][20]
Spill Cleanup Residue Collect with absorbent material; dispose of as hazardous waste.Spilled chemicals and cleanup materials are also considered hazardous waste.[5][18]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for managing waste generated from this compound.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition gen Waste Generation (e.g., unused solid, contaminated solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 assess Hazard Assessment: Treat as Hazardous Waste (Toxic) segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) assess->segregate Step 3 ppe->assess Step 2 container Select Compatible Container (Original Bottle or HDPE) segregate->container Step 4 label_waste Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards & Lab Info container->label_waste Step 5 store Store in Secondary Containment within a designated SAA label_waste->store Step 6 pickup Request Pickup from Institutional EHS Office store->pickup Step 7 final Final Disposal by Licensed Vendor (Incineration) pickup->final Step 8

Decision workflow for the safe disposal of the subject compound.

By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining the highest standards of laboratory safety and compliance.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • MCF Environmental Services. (2020). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • Universitat de Barcelona. (2020). Hazardous laboratory waste classification. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that goes beyond the product to ensure your safety and the integrity of your research.

Immediate Safety and Hazard Assessment

To the best of our knowledge, the comprehensive chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, it is crucial to treat this substance with the utmost care, assuming it may be hazardous. Potential hazards, based on related structures, could include skin and eye irritation, respiratory irritation, and potential for allergic reactions in sensitive individuals.[1][3][4]

Key Principles:

  • Assume Hazard: In the absence of complete data, treat the compound as hazardous.[5][6]

  • Avoid Contact: All necessary precautions should be taken to prevent direct contact with the skin, eyes, and clothing.[2][4]

  • Minimize Exposure: Do not breathe dust or vapors. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing, such as when handling solutions.[8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for short-term handling. For prolonged contact or when working with larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.[2]
Body Laboratory CoatA flame-retardant lab coat is recommended to protect against splashes and spills.
Respiratory NIOSH-approved RespiratorFor weighing and handling of the solid powder where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. For handling solutions that may produce vapors, an organic vapor cartridge may be necessary, depending on the solvent and concentration.[1][8]
Feet Closed-Toed ShoesShoes must fully cover the feet to offer protection from potential spills.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimizing risk.

1. Preparation and Precaution:

  • Emergency Equipment: Before starting any work, ensure that a safety shower and an eyewash station are easily accessible and have been recently tested.[2]

  • Spill Kit: A chemical spill kit appropriate for solid and liquid chemical spills should be readily available.

  • Chemical Hygiene Plan (CHP): All laboratory personnel must be familiar with the laboratory's CHP, which outlines specific safety procedures.[5][9]

2. Handling the Chemical:

  • Weighing: If the compound is a solid, it should be weighed inside a chemical fume hood to prevent inhalation of dust.[2]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Heating: If heating is necessary, use a controlled heating source like a heating mantle or an oil bath. Avoid the use of open flames.[2]

3. Personal Hygiene:

  • Thoroughly wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[2][10]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent contamination.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[11] All waste must be handled in accordance with local, state, and federal regulations.[12]

Waste Characterization and Segregation:

  • This compound and any materials contaminated with it should be treated as hazardous waste.[11][13]

  • Segregate waste streams. Do not mix this chemical waste with other incompatible waste materials.[13]

Container Management:

  • Use designated, properly labeled hazardous waste containers.[11][14]

  • Keep waste containers closed at all times, except when adding waste.[11]

Disposal Procedure:

  • Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., weigh paper, gloves, paper towels) in a designated, labeled solid waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled liquid waste container. Do not pour chemical waste down the drain.[7]

  • Disposal Vendor: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[1][13]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen1 Solid Waste (Excess compound, contaminated items) col1 Labeled Solid Waste Container gen1->col1 gen2 Liquid Waste (Unused solutions) col2 Labeled Liquid Waste Container gen2->col2 disp1 Licensed Waste Disposal Service col1->disp1 col2->disp1

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014-04-16). Retrieved from [Link]

  • The OSHA Laboratory Standard - Lab Manager. (2020-04-01). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]

  • SAFETY DATA SHEET. (2010-03-29). Retrieved from [Link]

  • MSDS of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate - Capot Chemical. (2025-12-24). Retrieved from [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016-12-05). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Hazardous Waste | US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024-02-23). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). Retrieved from [Link]

  • Anhydrous Ammonia PPE - YouTube. (2020-11-18). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.